molecular formula C6H8N2O3S B145754 2,5-Diaminobenzenesulfonic acid CAS No. 88-45-9

2,5-Diaminobenzenesulfonic acid

Cat. No.: B145754
CAS No.: 88-45-9
M. Wt: 188.21 g/mol
InChI Key: HEAHMJLHQCESBZ-UHFFFAOYSA-N
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Description

2,5-Diaminobenzenesulfonic acid is a dye precursor. Electrochemical copolymerization of 2,5-diaminobenzensulfonic acid and aniline by cyclic voltammetry on IrO2 coated titanium electrodes was reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminobenzenesulfonic acid
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InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHMJLHQCESBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77847-12-2 (mono-potassium salt)
Record name 2,5-Diaminobenzenesulfonic acid
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DSSTOX Substance ID

DTXSID7058969
Record name 2,5-Diaminobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
Source PubChem
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CAS No.

88-45-9
Record name 2,5-Diaminobenzenesulfonic acid
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Record name 2,5-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-diamino-
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Record name 2,5-Diaminobenzenesulfonic acid
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Record name 2,5-diaminobenzenesulphonic acid
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Record name 2,5-DIAMINOBENZENESULFONIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 2,5-Diaminobenzenesulfonic acid (DABSA), a crucial intermediate in the pharmaceutical and dye industries. This document outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. Furthermore, it covers the essential analytical techniques for the comprehensive characterization of the synthesized compound, ensuring its identity, purity, and structural integrity. All quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound (CAS No: 88-45-9) is a substituted aromatic compound containing two amine functional groups and a sulfonic acid group attached to a benzene (B151609) ring.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. Its primary applications lie in the manufacturing of azo dyes and pigments, where the amino groups can be readily diazotized and coupled.[1] Additionally, its derivatives are explored in the development of novel pharmaceutical compounds and materials science. This guide aims to provide a comprehensive resource for the laboratory-scale synthesis and characterization of this important chemical intermediate.

Synthesis of this compound

Two prevalent methods for the synthesis of this compound are the reduction of 2-amino-5-nitrobenzenesulfonic acid and the oxidative sulfonation of p-phenylenediamine (B122844). Both methods are detailed below.

Method 1: Reduction of 2-Amino-5-nitrobenzenesulfonic Acid

This is a common and high-yielding route for the synthesis of this compound. The nitro group of the starting material is reduced to an amino group, typically using a metal catalyst or reducing agents.

2.1.1. Experimental Protocol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 60 g of iron filings and 500 mL of water.

  • Activation of Iron: Add a small amount of hydrochloric acid to the iron suspension and heat the mixture to 95°C with stirring.

  • Addition of Starting Material: Slowly add 76 g of 2-amino-5-nitrobenzenesulfonic acid and 3 g of a suitable catalyst to the activated iron suspension. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The reaction is monitored by taking a drop of the reaction mixture and spotting it on filter paper. The disappearance of a yellow seepage circle indicates the completion of the reaction.

  • Work-up and Isolation: Upon completion, add a solution of sodium hydroxide (B78521) to the reaction mixture until it is alkaline. Filter the hot solution to remove the iron sludge. The filtrate is then acidified with hydrochloric acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water to obtain needle-shaped crystals.

Method 2: Synthesis from p-Phenylenediamine

This method involves the oxidation and subsequent sulfonation of p-phenylenediamine.

2.2.1. Experimental Protocol

  • Preparation of Starting Solution: Dissolve 15 g of p-phenylenediamine hydrochloride in 30 mL of water in a 500 mL beaker. To this solution, add 180 g of glacial acetic acid and mix thoroughly.

  • Oxidation: Cool the mixture in an ice bath with continuous stirring. Slowly add a solution of 8.2 g of potassium dichromate (K2Cr2O7) in 20 mL of water.

  • Sulfonation and Reduction: Once the solution turns dark green, add 35 g of sodium sulfite (B76179) (Na2SO3) and filter the mixture.

  • Isolation and Purification: The filter cake is dissolved in hot water (at 80°C) and allowed to cool slowly to crystallize the product. The resulting needle-shaped crystals are collected by filtration and dried.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C6H8N2O3S[1]
Molecular Weight 188.20 g/mol [1]
Appearance White to light orange solid[1]
Melting Point >298-300 °C (with decomposition)[1]
Solubility Moderately soluble in water; soluble in various organic solvents[1]
Purity (Typical) ≥97.0%[2][3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

Spectroscopic Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show absorption bands corresponding to N-H stretching of the amino groups, S=O stretching of the sulfonic acid group, and C=C stretching of the aromatic ring. An ATR-IR spectrum can be obtained using a Bruker Tensor 27 FT-IR instrument.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as distinct signals in the downfield region of the spectrum.

    • ¹³C NMR: Used to determine the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation. The NIST Mass Spectrometry Data Center provides reference mass spectral data.[4]

Physical and Chemical Methods
  • Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. The melting point is typically determined using a melting point apparatus.

  • Elemental Analysis: Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound, which should correspond to the calculated values for the molecular formula C6H8N2O3S.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Reduction cluster_method2 Method 2: From p-Phenylenediamine A1 2-Amino-5-nitrobenzenesulfonic Acid C1 Reduction at 95°C A1->C1 B1 Iron Filings (Fe) Hydrochloric Acid (HCl) B1->C1 D1 Work-up (NaOH, HCl) C1->D1 E1 This compound D1->E1 A2 p-Phenylenediamine HCl C2 Oxidation A2->C2 B2 K2Cr2O7 / Acetic Acid B2->C2 E2 Sulfonation & Reduction C2->E2 D2 Na2SO3 D2->E2 F2 Crystallization E2->F2 G2 This compound F2->G2

Caption: Synthesis workflows for this compound.

Characterization Workflow

Characterization_Workflow Start Synthesized Product (this compound) Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure MP Melting Point Purity->MP EA Elemental Analysis Purity->EA FTIR FTIR Spectroscopy Structure->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS Final Verified Product MP->Final EA->Final FTIR->Final NMR->Final MS->Final

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to 2,5-Diaminobenzenesulfonic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 2,5-Diaminobenzenesulfonic acid. While primarily utilized as a key intermediate in the synthesis of azo dyes, its structural motifs—an aromatic diamine and a sulfonic acid group—are of significant interest in medicinal chemistry and material science. This document consolidates key data, outlines detailed experimental protocols, and explores the compound's known biological and toxicological profile to inform researchers and drug development professionals.

Core Physical and Chemical Properties

This compound is a violet or white to light gray crystalline powder.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with two amino groups and a sulfonic acid group.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₈N₂O₃S[3]
Molecular Weight 188.21 g/mol [3]
CAS Number 88-45-9[3]
Appearance Violet or white to light gray powder/crystals[1][2]
Melting Point 298-300 °C (decomposes)[4]
Boiling Point ~500 °C (estimated)[5]
Solubility Very soluble in water.[5] Soluble in strong polar organic solvents like methanol (B129727) and N,N-dimethylformamide.[1][1][5]
pKa 5.17 ± 0.10 (Predicted)[2]

Table 2: Spectroscopic and Computational Data for this compound

Data TypeKey InformationReferences
¹H NMR Spectroscopy Spectra available, typically run in D₂O/NaOD.[3]
¹³C NMR Spectroscopy Data available in spectral databases.
Infrared (IR) Spectroscopy ATR-IR and KBr wafer spectra are available. Key peaks correspond to N-H, S=O, and aromatic C-H stretches.[3]
Mass Spectrometry GC-MS data is available.[3]

Synthesis and Purification: Experimental Protocols

Several synthetic routes to this compound have been reported, with a common and high-yield method involving the reduction of 2-amino-5-nitrobenzenesulfonic acid.

2.1. Synthesis via Reduction of 2-amino-5-nitrobenzenesulfonic acid

This method achieves a high yield (up to 95%) and utilizes readily available starting materials. The overall reaction is the reduction of a nitro group to an amino group in the presence of a reducing agent, typically iron filings in an acidic medium.

Experimental Protocol:

  • Reaction Setup: To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of water, 60 g of fine iron filings, and a small amount of hydrochloric acid (to create an acidic environment and activate the iron).

  • Heating: Heat the mixture to 95 °C with vigorous stirring.

  • Addition of Starting Material: Gradually add 76 g of 2-amino-5-nitrobenzenesulfonic acid and 3 g of a suitable catalyst (if desired, to increase the reaction rate).

  • Reaction Monitoring: Maintain the temperature at 95 °C. The reaction progress can be monitored by taking a drop of the reaction mixture and spotting it on filter paper. The disappearance of a yellow seepage circle indicates the consumption of the nitro compound.

  • Work-up: Once the reaction is complete, add a sodium hydroxide (B78521) solution to precipitate iron hydroxides. Filter the hot solution to remove the iron sludge.

  • Purification: Acidify the filtrate with hydrochloric acid to a pH of approximately 3. This will precipitate the this compound.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry to obtain the final product.

Below is a DOT language script visualizing the general workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Charge Reactor: - Water - Iron Filings - Hydrochloric Acid B 2. Heat to 95°C A->B C 3. Add 2-amino-5-nitrobenzenesulfonic acid B->C D 4. Monitor Reaction C->D E 5. Add NaOH Solution D->E Reaction Complete F 6. Filter to Remove Iron Sludge E->F G 7. Acidify Filtrate with HCl F->G H 8. Filter and Dry Product G->H I I H->I Final Product: This compound

Caption: Synthesis Workflow of this compound.

Biological and Toxicological Information

Direct applications of this compound in drug development are not well-documented. Its primary relevance to this field comes from the broader context of its chemical class and its use as a precursor to other molecules with biological activity.

3.1. Toxicological Profile

It is important to note that 2,5-diaminobenzene sulfonic acid has been reported to induce mutagenicity, although its carcinogenicity is not yet fully understood. This is a critical consideration for researchers handling the compound and for evaluating the safety of any derived products. The compound is also classified as causing severe skin burns and eye damage.[3]

3.2. Relevance to Medicinal Chemistry

  • Sulfonamide Moiety: The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents. The presence of this group in this compound makes it a potential starting material for the synthesis of novel sulfonamide-containing compounds.

  • Aromatic Amine Moiety: Aromatic amines are also common structural features in many pharmaceuticals. However, they can also be associated with toxicity, and their metabolic activation can lead to the formation of reactive species.

  • Azo Dyes and their Metabolites: this compound is a precursor to various azo dyes. While some azo dyes are used in medical applications, such as for staining, their metabolism can lead to the reductive cleavage of the azo bond, releasing the constituent aromatic amines. The biological effects of these metabolites are a significant area of study in toxicology. Some azo dye metabolites have been shown to be carcinogenic.

3.3. Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways relevant to drug development. Its biological effects are more likely to be studied in the context of toxicology and the metabolism of its derivatives.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. While its primary industrial application is in the synthesis of dyes, its structural components, particularly the sulfonamide group, are of enduring interest in drug design and development. The high-yield synthesis from 2-amino-5-nitrobenzenesulfonic acid provides a reliable source of this compound for further chemical exploration. However, researchers and drug development professionals should be mindful of its potential mutagenicity and handle it with appropriate safety precautions. Future research could explore the synthesis of novel, biologically active molecules from this readily available starting material, leveraging the known pharmacological properties of the sulfonamide and aromatic amine moieties.

References

An In-depth Technical Guide to 2,5-Diaminobenzenesulfonic Acid (CAS 88-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzenesulfonic acid, with the CAS number 88-45-9, is an important aromatic sulfonic acid derivative. It serves as a key intermediate in the synthesis of a variety of organic molecules, most notably azo dyes.[1] Its bifunctional nature, possessing both amino and sulfonic acid groups, imparts unique chemical properties that make it a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methods, and primary applications.

Physicochemical Properties

This compound is typically a white to light gray or violet solid powder at room temperature. The presence of both acidic (sulfonic acid) and basic (amino) groups means the compound exists as a zwitterion.

PropertyValueReference
Molecular Formula C₆H₈N₂O₃S[2]
Molecular Weight 188.20 g/mol [2]
Melting Point >298-300 °C (with decomposition)
Appearance White to light orange/violet solid[3]
Solubility in Water 4 g/L at 26 °C
Solubility in Organic Solvents Soluble in polar organic solvents like methanol (B129727) and N,N-dimethylformamide.
pKa 5.17 (Predicted)
CAS Number 88-45-9
InChI Key HEAHMJLHQCESBZ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1N)S(=O)(=O)O)N

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and high-yielding method is the reduction of 2-amino-5-nitrobenzenesulfonic acid. An alternative route involves the oxidative sulfonation of p-phenylenediamine.

Synthesis via Reduction of 2-amino-5-nitrobenzenesulfonic acid

This method is reported to achieve yields of up to 95% and involves the reduction of the nitro group to an amino group, typically using iron filings in an acidic medium.

  • Apparatus Setup: To a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 500 mL of deionized water, 60 g of fine iron filings, and 5 mL of concentrated hydrochloric acid.

  • Reaction Initiation: Heat the mixture to 95 °C with vigorous stirring.

  • Addition of Starting Material: Slowly add 76 g of 2-amino-5-nitrobenzenesulfonic acid in portions over a period of 1 hour. The addition should be controlled to maintain the reaction temperature at or above 90 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 95 °C for an additional 2-3 hours. The completion of the reaction can be monitored by taking a drop of the reaction mixture on filter paper; the disappearance of a yellow halo indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 50 °C and add a 20% sodium hydroxide (B78521) solution until the pH is approximately 9-10 to precipitate iron hydroxides.

  • Isolation of Product: Filter the hot solution to remove the iron sludge. Wash the filter cake with 100 mL of hot water. Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 3-4.

  • Purification: Cool the solution in an ice bath to precipitate the this compound. Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80 °C.

Synthesis_via_Reduction start 2-amino-5-nitrobenzenesulfonic acid product This compound start->product Reduction @ 95°C reagents Fe / HCl, H₂O Synthesis_via_Oxidative_Sulfonation start p-Phenylenediamine product This compound start->product Oxidative Sulfonation reagent1 1. K₂Cr₂O₇, CH₃COOH reagent2 2. Na₂SO₃ Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start This compound diazonium Diazonium Salt Solution start->diazonium reagents_d NaNO₂, HCl 0-5 °C reagents_d->start azo_dye Azo Dye (Precipitate) diazonium->azo_dye Slow Addition < 5 °C coupling_component Coupling Component (e.g., Phenol) coupling_component->azo_dye filtration Filtration azo_dye->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying final_product Purified Azo Dye drying->final_product

References

Solubility of 2,5-Diaminobenzenesulfonic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzenesulfonic acid is a pivotal intermediate in the synthesis of various dyes and pharmaceutical compounds. Its solubility in different solvent systems is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes a detailed, standardized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions.

Introduction

This compound (CAS No: 88-45-9), a substituted aromatic sulfonic acid, possesses both acidic (sulfonic acid) and basic (amino) functional groups. This zwitterionic nature significantly influences its physical properties, particularly its solubility. The molecule's polarity suggests a higher affinity for polar solvents. Understanding its solubility profile is essential for optimizing synthetic routes, designing efficient crystallization and purification methods, and developing suitable formulations.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in a range of organic solvents. The available information is summarized below.

Qualitative Solubility

This compound is generally described as being soluble in water and strong polar organic solvents. It exhibits moderate solubility in water. Its solubility is expected to be limited in non-polar organic solvents due to the high polarity imparted by the sulfonic acid and amino groups.

  • Soluble in:

    • Water[1]

    • Methanol

    • N,N-Dimethylformamide (DMF)

Quantitative Solubility

A single non-specific quantitative value has been reported, which provides a general indication of its solubility in organic media.

Temperature (°C)Solvent SystemSolubility (g/L)Citation
20Organic solvents2.308[2][3]
26Water4.0[3]

Note: The term "organic solvents" in the cited data is not further specified, highlighting the need for experimental determination of solubility in specific solvents of interest.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a calibrated analytical balance and a temperature-controlled shaker.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined by evaporating the solvent and weighing the residue.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance (readable to ±0.0001 g)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pipettes and volumetric flasks (Class A)

  • Drying oven or vacuum desiccator

Detailed Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid after equilibration is crucial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured solubility is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible syringe filter. This step is critical to avoid transferring any undissolved solid.

  • Gravimetric Analysis: a. Tare a clean, dry glass weighing dish on an analytical balance. b. Dispense the filtered saturated solution into the tared weighing dish and record the exact volume. c. Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute. d. Once the solvent is fully evaporated, place the weighing dish in a drying oven (e.g., at 60-80 °C) until a constant weight is achieved. e. Cool the dish in a desiccator to room temperature before weighing.

  • Calculation: The solubility (S) in g/L is calculated using the following formula:

    S (g/L) = (Mass of residue (g)) / (Volume of solution sampled (L))

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvent A->B C Shake at constant temperature for 24-48h B->C D Allow solids to settle C->D E Filter supernatant D->E F Transfer known volume to tared dish E->F G Evaporate solvent F->G H Dry residue to constant weight G->H I Weigh residue H->I J Calculate solubility I->J

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2,5-Diaminobenzenesulfonic acid (CAS No. 88-45-9). It includes a detailed summary of its physicochemical properties, spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a review of established synthesis protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data and methodologies to support their work with this compound.

Chemical Identity and Physicochemical Properties

This compound is an aromatic sulfonic acid containing two amino functional groups.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O₃S[2]
Molecular Weight 188.20 g/mol [2]
CAS Number 88-45-9[2]
Appearance Violet to white or light gray/orange powder/crystalline solid[3][4]
Melting Point 298-300 °C (with decomposition)[3]
Solubility Soluble in water. Soluble in organic solvents.[4][5]
pKa 5.17 ± 0.10 (Predicted)[3]

Synonyms: 1,4-Diamino-2-benzenesulfonic acid, p-Phenylenediamine-2-sulfonic acid, 2-Sulfo-1,4-phenylenediamine.[6]

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two amino groups at positions 2 and 5, and a sulfonic acid group at position 1.

Caption: 2D structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The predicted proton NMR data for this compound is presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic H
~6.8dd1HAromatic H
~6.7d1HAromatic H
~4.5-5.5br s4H-NH₂ protons
~10-12br s1H-SO₃H proton

Note: Predicted values. Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (ppm)Assignment
~145-150C-NH₂
~130-135C-SO₃H
~120-125C-H
~115-120C-H
~110-115C-H
~105-110C-NH₂

Note: Predicted values. Actual chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the vibrational frequencies of functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino groups)
3100-3000MediumAromatic C-H stretching
1620-1580MediumN-H bending (amino groups)
1500-1400MediumAromatic C=C stretching
1250-1150StrongS=O stretching (sulfonic acid)
1080-1020StrongS-O stretching (sulfonic acid)
850-750MediumC-H out-of-plane bending
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/zRelative Intensity (%)Assignment
188High[M]⁺ (Molecular ion)
108High[M - SO₃H]⁺
80Medium[SO₃H]⁺

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. The two most common methods are the reduction of 2-amino-5-nitrobenzenesulfonic acid and the sulfonation of p-phenylenediamine (B122844). The reduction method is often preferred due to its higher reported yields of up to 95%.[7]

Synthesis via Reduction of 2-Amino-5-nitrobenzenesulfonic acid

This method involves the reduction of the nitro group of 2-amino-5-nitrobenzenesulfonic acid using a reducing agent such as iron powder in an acidic medium.

Synthesis_Reduction reactant 2-Amino-5-nitrobenzenesulfonic acid product This compound reactant->product Reduction reagents Fe / HCl (aq)

Caption: Reduction of 2-amino-5-nitrobenzenesulfonic acid.

Detailed Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of water, 60 g of iron filings, and a small amount of hydrochloric acid.

  • Heat the mixture to 95°C with stirring.

  • Slowly add 76 g of 2-amino-5-nitrobenzenesulfonic acid and 3 g of a suitable catalyst.

  • Maintain the reaction temperature at 95°C and continue stirring. The reaction is complete when a drop of the reaction mixture on filter paper no longer shows a yellow seepage circle.

  • Upon completion, add a sodium hydroxide (B78521) solution to the reaction mixture and filter.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Synthesis via Sulfonation of p-Phenylenediamine

This route involves the oxidation and subsequent sulfonation of p-phenylenediamine.

Synthesis_Sulfonation reactant p-Phenylenediamine product This compound reactant->product Oxidation & Sulfonation reagents 1. K₂Cr₂O₇ 2. Na₂SO₃

Caption: Synthesis from p-phenylenediamine.

Detailed Protocol:

  • Dissolve 15 g of p-phenylenediamine hydrochloride in 30 mL of water in a beaker.

  • Add 180 g of glacial acetic acid and mix well.

  • Cool the mixture in an ice bath with stirring.

  • Prepare a solution of 8.2 g of potassium dichromate (K₂Cr₂O₇) in 20 mL of water and add it to the reaction mixture.

  • Once the solution turns dark green, add 35 g of sodium sulfite (B76179) (Na₂SO₃) and filter.

  • Wash the filter cake with water and dissolve it completely in water at 80°C.

  • Allow the solution to cool slowly to crystallize the product.

  • Filter the crystals and dry to obtain this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of azo dyes.[1] Its two amino groups and the sulfonic acid group provide multiple reaction sites for creating a diverse range of dye molecules.

While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are of interest. Aromatic amines and sulfonic acids are present in various pharmacologically active compounds. The presence of multiple functional groups allows for its use as a scaffold in combinatorial chemistry for the synthesis of novel compound libraries for drug screening.

There is currently limited specific information available regarding the direct biological activity of this compound or its modulation of specific signaling pathways. Further research is required to explore its potential pharmacological effects.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[6][8] It is also harmful if swallowed or inhaled.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[9]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of this compound. The tabulated physicochemical and spectroscopic data, along with the detailed experimental protocols, offer a valuable resource for scientists and researchers. While its primary application is in the dye industry, its chemical structure suggests potential for its use as a building block in the synthesis of novel compounds for various applications, including drug discovery. Further investigation into its biological activities is warranted to fully explore its potential in the pharmaceutical field.

References

An In-depth Technical Guide to the Thermal Properties of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and decomposition characteristics of 2,5-Diaminobenzenesulfonic acid (CAS No: 88-45-9), a key intermediate in the synthesis of various dyes and pigments.[1][2] This document outlines its thermal properties, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Properties of this compound

This compound is a crystalline solid, appearing as a violet powder.[3] It is an important building block in organic synthesis, particularly in the production of azo dyes.[1] Understanding its thermal stability is crucial for its handling, storage, and application in various chemical processes.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₈N₂O₃S[3]
Molecular Weight188.20 g/mol
Melting Point298-300 °C (with decomposition)[2][4][5][6]
Decomposition ProductsNitrogen oxides, carbon monoxide, sulfur oxides, carbon dioxide, nitrogen[3]

Experimental Protocols

The determination of the melting point and decomposition temperature of this compound requires precise experimental techniques. The following sections detail the methodologies for these key analyses.

Melting Point Determination using the Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[3]

Apparatus and Materials:

  • Thiele tube

  • High-boiling point oil (e.g., silicone oil)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or other heat source

  • This compound sample, finely powdered

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample to pack a small amount (approximately 2-3 mm in height) into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.

  • Apparatus Setup: The Thiele tube is filled with a high-boiling point oil to a level above the side-arm. The thermometer is fitted through a cork or stopper, and the capillary tube is attached to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The Thiele tube is gently heated at the side-arm. This design promotes convection currents in the oil, ensuring uniform heating. The heating rate should be slow and steady, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[7][8]

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • This compound sample

  • Inert gas (e.g., Nitrogen) and/or an oxidative gas (e.g., Air)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed onto the TGA's microbalance. The desired atmosphere is selected (e.g., nitrogen for inert decomposition, air for oxidative decomposition) with a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the decomposition of the compound (e.g., from room temperature to 600 °C).

  • Data Acquisition: The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature.

  • Data Analysis: The onset temperature of decomposition is determined from the TGA curve, which indicates the temperature at which significant weight loss begins. The temperatures at which the rate of weight loss is maximum (from the derivative thermogravimetric curve, DTG) and the final decomposition temperature can also be determined.

Synthesis Workflow

This compound is primarily synthesized through the sulfonation of p-phenylenediamine (B122844) or the reduction of 2-amino-5-nitrobenzenesulfonic acid. The following diagram illustrates a general workflow for its synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_end Final Product start1 p-Phenylenediamine sulfonation Sulfonation start1->sulfonation start2 2-Amino-5-nitrobenzenesulfonic acid reduction Reduction start2->reduction purify Crystallization / Washing sulfonation->purify reduction->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2,5-Diaminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Diaminobenzenesulfonic acid (CAS No: 88-45-9), a key intermediate in the synthesis of various dyes and pharmaceuticals. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of directly published numerical data, this guide also provides expected ranges and interpretations based on the analysis of related compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: Public databases indicate the availability of ¹³C NMR spectra for this compound.[1] The carbons in the aromatic ring are expected to resonate in the range of 120-150 ppm.

Data Type Reported Information Source
¹H NMRInstrument: Varian CFT-20[2]
¹³C NMRInstrument: Varian CFT-20, Solvent: Deuterium oxide/NaOD, Reference: Dioxane[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorptions corresponding to the amino (-NH₂) and sulfonic acid (-SO₃H) groups, as well as the aromatic ring.

Technique Instrument Sample Preparation Source
ATR-IRBruker Tensor 27 FT-IRATR-Neat[2]
FTIRNot specifiedKBr Wafer[2]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3300N-H Stretch (asymmetric and symmetric)Primary Amine (-NH₂)
~1620N-H BendPrimary Amine (-NH₂)
~1250-1000S=O Stretch (symmetric and asymmetric)Sulfonic Acid (-SO₃H)
~1150C-N StretchAromatic Amine
~3100-3000C-H StretchAromatic Ring
~1600-1475C=C StretchAromatic Ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) for this compound in various solvents are not extensively reported. However, aromatic amines typically exhibit strong absorption bands in the UV region. The presence of the sulfonic acid group and the substitution pattern on the benzene (B151609) ring will influence the exact position and intensity of these absorptions. For aromatic amines, characteristic absorptions can be expected in the 200-400 nm range.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized methodologies for NMR, IR, and UV-Vis spectroscopy applicable to this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) with a trace of NaOD for improved solubility, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if required.

  • Instrument Parameters (General for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent or internal standard signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR-IR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Format: Transmittance or Absorbance.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., water, methanol, or ethanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrument Parameters:

    • Wavelength Range: Typically 200-800 nm.

    • Blank: Use the same solvent as used for the sample solution.

    • Cuvette: Use a 1 cm path length quartz cuvette.

  • Data Acquisition and Analysis:

    • Record the absorbance spectrum of the sample solution against the solvent blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR UV_Vis UV-Vis Spectrophotometer Dissolution->UV_Vis NMR_Data NMR Data Processing (FT, Phasing, Calibration) NMR->NMR_Data IR_Data IR Data Processing (Baseline Correction) IR->IR_Data UV_Vis_Data UV-Vis Data Analysis (Identify λmax) UV_Vis->UV_Vis_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity Functional_Group Functional Group Identification IR_Data->Functional_Group UV_Vis_Data->Structure

References

An In-depth Technical Guide to the Safe Handling of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,5-Diaminobenzenesulfonic acid (CAS No: 88-45-9). The information is compiled from various safety data sheets and standardized testing protocols to ensure a high level of technical detail and accuracy for professionals in research and drug development.

Section 1: Summary of Safety Information

This compound is a violet powder that is very soluble in water.[1] It is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals.[2][3] While it is stable under normal conditions, it poses significant health risks upon exposure.[1][4]

Hazard Identification and Health Effects:

The primary hazards associated with this compound are its corrosive effects on the skin, eyes, and respiratory tract.[1] It is classified as a substance that causes severe skin burns and eye damage.[5][6]

  • Eye Contact: Causes severe eye burns, which can lead to chemical conjunctivitis and corneal damage.[1][4]

  • Skin Contact: Causes skin burns and may lead to a skin rash.[1][4]

  • Inhalation: Causes chemical burns to the respiratory tract and may lead to pulmonary edema.[1][4] High concentrations can cause central nervous system depression.[1]

  • Ingestion: Causes burns to the gastrointestinal tract and can result in systemic toxicity.[1][4]

First Aid Measures:

Immediate medical attention is crucial in case of exposure.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Do not allow the victim to rub their eyes.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4]

Fire and Explosion Hazards:

This compound is not flammable.[4] However, in a fire, it may decompose to produce irritating and highly toxic gases, including nitrogen oxides, sulfur oxides, and carbon oxides.[1][4] Use extinguishing media appropriate for the surrounding fire.[4]

Handling and Storage:

  • Handling: Use in a well-ventilated area and minimize dust generation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[1][4]

  • Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

Section 2: Experimental Protocols

The safety data for this compound is determined through standardized experimental protocols. The following are detailed methodologies for key safety assessments.

1. Skin Corrosion/Irritation Testing (OECD Test Guideline 431 & 404):

  • Principle: These tests determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[1][2][4][7][8] The in vitro method (OECD 431) uses a reconstructed human epidermis (RhE) model, while the in vivo method (OECD 404) uses albino rabbits.[1][2][4]

  • In Vitro Methodology (OECD 431):

    • A sample of the test substance is applied topically to the surface of the RhE tissue.[9][10]

    • The exposure time is typically for 3 minutes and 1 hour.[10]

    • After exposure, the tissue is rinsed, and the cell viability is measured using a vital dye such as MTT.[9][10]

    • A substance is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.[10]

  • In Vivo Methodology (OECD 404):

    • A single dose of the test substance (0.5 g for solids) is applied to a small area of the shaved skin of an albino rabbit.[11][12]

    • The skin is covered with a gauze patch for a 4-hour exposure period.[8][11]

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).[1][8]

    • The severity of the skin reactions is scored, and the reversibility of the effects is observed for up to 14 days.[1][11]

2. Acute Dermal Toxicity (OECD Test Guideline 402):

  • Principle: This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.[13][14][15] The test is typically conducted on rats.[13][16]

  • Methodology:

    • The test substance is applied uniformly over a shaved area of the animal's skin (approximately 10% of the body surface area).[16]

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[17]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[14][16]

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.[14][16]

3. Chemical Protective Clothing Permeation (ASTM F739):

  • Principle: This standard test method measures the rate at which a chemical permeates through a protective clothing material under conditions of continuous contact.[3][6][18]

  • Methodology:

    • A specimen of the protective clothing material is placed in a permeation test cell, dividing it into two chambers.[19]

    • The test chemical is introduced into one chamber (the challenge side).[19]

    • A collection medium (gas or liquid) is circulated through the other chamber (the collection side).[19]

    • The collection medium is analyzed periodically to detect the presence of the chemical that has permeated through the material.[18][19]

    • The breakthrough time (the time it takes for the chemical to be detected) and the steady-state permeation rate are determined.[3][6]

Section 3: Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 88-45-9[1]
Molecular Formula C₆H₈N₂O₃S[1][7]
Molecular Weight 188.2 g/mol [1]
Appearance Violet powder[1]
Melting Point 298 - 300 °C (decomposes)[1][7]
Solubility Very soluble in water[1]

Table 2: Hazard Identification and Classification

Hazard ClassificationGHS CategoryReference
Skin Corrosion/IrritationCategory 1B[6][9]
Serious Eye Damage/Eye IrritationCategory 1[6][9]

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationReference
Eye/Face Protection Chemical safety goggles or face shield[1][4]
Skin Protection Chemical resistant gloves (Nitrile rubber, 0.11 mm minimum thickness, breakthrough time > 480 min), protective clothing[8]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases[1][4]

Section 4: Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace emergency_exposure Personal Exposure: Follow First Aid Procedures prep_ppe->emergency_exposure In case of contact handling_weigh Weigh Solid in Ventilated Area prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve emergency_spill Small Spill: Absorb with Inert Material handling_weigh->emergency_spill handling_transfer Transfer Solution Carefully handling_dissolve->handling_transfer handling_dissolve->emergency_spill cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate handling_transfer->emergency_spill cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_large_spill Large Spill: Evacuate and Notify EHS emergency_spill->emergency_large_spill If spill is large

Caption: Safe handling workflow for this compound.

Section 5: NIOSH Respirator Selection Logic

The selection of an appropriate respirator is critical when engineering controls cannot maintain exposure below acceptable limits. The NIOSH Respirator Selection Logic (RSL) is a systematic process for selecting a suitable respirator.[5][20][21][22][23]

  • Identify the Hazard: Determine the chemical identity (this compound) and its physical state (solid, potential for dust or aerosol).

  • Assess Exposure: Measure or estimate the airborne concentration of the substance.

  • Determine the Required Protection Factor: Compare the exposure level to the occupational exposure limit (OEL) to calculate the required minimum protection factor (MPF).

  • Select Respirator Type:

    • For dusts, an N95, R95, or P95 filtering facepiece respirator may be sufficient at low concentrations.

    • If eye protection is also needed, a full-facepiece respirator is required.[20]

    • For higher concentrations or when dealing with vapors from solutions, an air-purifying respirator (APR) with appropriate chemical cartridges (e.g., organic vapor/acid gas) should be used.[20]

    • In situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is necessary.[20]

  • Fit Testing: A quantitative or qualitative fit test is mandatory for all tight-fitting respirators to ensure a proper seal.[22]

References

synonyms for 2,5-Diaminobenzenesulfonic acid like 1,4-Phenylenediamine-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,5-Diaminobenzenesulfonic acid (CAS RN: 88-45-9), a versatile aromatic compound with significant applications in the chemical and materials science industries. This document consolidates key information on its synonyms, physicochemical properties, detailed synthesis protocols, and a significant experimental workflow. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Introduction

This compound is an aromatic sulfonic acid characterized by the presence of two amino groups and a sulfonic acid group attached to a benzene (B151609) ring.[1] This substitution pattern imparts unique chemical properties, making it a valuable intermediate in the synthesis of a wide range of organic molecules, most notably as a precursor for azo dyes.[1] Its ability to undergo diazotization and coupling reactions, as well as polymerization, has led to its use in the development of specialized polymers and functional materials.

Synonyms and Chemical Identifiers

A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.

Synonym/Identifier Reference
1,4-Phenylenediamine-2-sulfonic acid[2][3][4]
p-Phenylenediaminesulfonic acid[4][5]
2-Sulfo-p-phenylenediamine[4][5]
Benzenesulfonic acid, 2,5-diamino-[5][6]
1,4-Diaminobenzene-2-sulfonic acid[1]
2,5-Diaminobenzene-1-sulfonic acid[1][6]
CAS Number 88-45-9
EC Number 201-832-9
PubChem CID 66617
Molecular Formula C6H8N2O3S

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental planning.

Property Value Reference
Molecular Weight 188.21 g/mol [5]
Appearance White to light grey or violet crystalline powder[1][7]
Melting Point >298-300 °C (decomposes)[8]
Solubility Soluble in water. Soluble in strong polar organic solvents like methanol (B129727) and N,N-dimethylformamide.[5]
pKa 5.17 ± 0.10 (Predicted)[9]
LogP 0.146 at 26℃[9]
Spectral Data
  • Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded using a KBr wafer or ATR, shows characteristic peaks for the amino and sulfonic acid functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are available for structural elucidation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via two common routes.

Synthesis via Reduction of 2-Amino-5-nitrobenzenesulfonic Acid

This method is reported to achieve a high yield of up to 95%.[5]

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Iron filings

  • Hydrochloric acid (concentrated)

  • Water

  • Sodium hydroxide (B78521) solution

  • Catalyst (optional, specific catalyst can be selected based on literature)

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, add 500 mL of water, 60 g of iron filings, and a small amount of concentrated hydrochloric acid to activate the iron.[7]

  • Heat the mixture to 95°C with stirring.[7]

  • Gradually add 76 g of 2-Amino-5-nitrobenzenesulfonic acid to the flask. An optional catalyst (3 g) can be added at this stage to increase the reaction rate.[7]

  • Maintain the reaction temperature at 95°C and continue stirring. Monitor the reaction progress by taking a drop of the reaction mixture and spotting it on filter paper. The disappearance of a yellow seepage circle indicates the consumption of the starting material.[7]

  • Once the reaction is complete, add sodium hydroxide solution to the mixture to precipitate iron oxides.[7]

  • Filter the hot solution to remove the iron sludge.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound product.[7]

  • Filter the precipitate, wash with a small amount of cold water, and dry to obtain the final product.

Synthesis from p-Phenylenediamine (B122844)

This route involves the oxidation and subsequent reduction of p-phenylenediamine.

Materials:

  • p-Phenylenediamine hydrochloride (15 g)

  • Water (30 mL + 20 mL)

  • Glacial acetic acid (180 g)

  • Potassium dichromate (K2Cr2O7) (8.2 g)

  • Sodium sulfite (B76179) (Na2SO3) (35 g)

Procedure:

  • In a 500 mL beaker, dissolve 15 g of p-phenylenediamine hydrochloride in 30 mL of water.[7]

  • Add 180 g of glacial acetic acid and mix thoroughly.[7]

  • Cool the mixture in an ice bath with stirring.[7]

  • Separately, prepare a solution of 8.2 g of potassium dichromate in 20 mL of water.[7]

  • Slowly add the potassium dichromate solution to the cooled p-phenylenediamine mixture.[7]

  • Continue stirring until the solution turns dark green, indicating the completion of the oxidation step.[7]

  • Add 35 g of sodium sulfite to the reaction mixture and filter to collect the precipitate.[7]

  • Wash the filter cake with water and then dissolve it in hot water (80°C).[7]

  • Allow the solution to cool slowly to crystallize the product.[7]

  • Filter the needle-shaped crystals and dry them to obtain this compound.[7]

Experimental Workflow Visualization: Electrochemical Copolymerization

This compound can be copolymerized with aniline (B41778) to form a conducting polymer with modified properties. The following section details the workflow for this electrochemical synthesis and provides a visual representation.

Electrochemical Copolymerization of Aniline and this compound

This process is typically carried out using cyclic voltammetry in an acidic medium. The sulfonic acid groups on the this compound monomer can act as "self-doping" agents in the resulting copolymer, influencing its properties.

Materials and Equipment:

  • Aniline (monomer)

  • This compound (co-monomer)

  • Sulfuric acid (H2SO4) solution (e.g., 1 M) as the supporting electrolyte

  • Working electrode (e.g., Platinum, Glassy Carbon, or Indium Tin Oxide coated glass)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., Platinum wire or graphite (B72142) rod)

  • Potentiostat/Galvanostat

Procedure Outline:

  • Electrolyte Preparation: Prepare an aqueous solution of the supporting electrolyte (e.g., 1 M H2SO4) containing the desired concentrations of aniline and this compound monomers.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Cyclic Voltammetry: Apply a potential sweep to the working electrode using cyclic voltammetry. A typical potential range for the polymerization of aniline is from -0.2 V to +0.9 V vs. SCE. The scan rate (e.g., 50 mV/s) and the number of cycles will influence the thickness and morphology of the polymer film.

  • Polymer Film Deposition: During the anodic (positive) potential sweep, the monomers are oxidized at the electrode surface, leading to the formation of radical cations that subsequently couple to form oligomers and then the polymer film, which deposits onto the working electrode.

  • Characterization: After deposition, the polymer-coated electrode is removed from the polymerization solution, rinsed, and can be characterized in a monomer-free electrolyte solution to study its electrochemical properties.

Graphviz Diagram of the Electrochemical Copolymerization Workflow

experimental_workflow cluster_preparation 1. Preparation cluster_synthesis 2. Electrochemical Synthesis cluster_characterization 3. Post-Synthesis prep_electrolyte Prepare Electrolyte: - Aniline - this compound - H2SO4 (aq) prep_cell Assemble 3-Electrode Cell: - Working Electrode (e.g., Pt) - Reference Electrode (e.g., SCE) - Counter Electrode (e.g., Pt wire) cyclic_voltammetry Cyclic Voltammetry (e.g., -0.2V to +0.9V vs. SCE @ 50 mV/s) prep_cell->cyclic_voltammetry Immerse electrodes monomer_oxidation Monomer Oxidation at Anode cyclic_voltammetry->monomer_oxidation radical_coupling Radical Cation Coupling monomer_oxidation->radical_coupling polymer_deposition Copolymer Film Deposition on Working Electrode radical_coupling->polymer_deposition rinse_electrode Rinse Coated Electrode polymer_deposition->rinse_electrode characterization Characterize Copolymer Film (e.g., CV in monomer-free electrolyte) rinse_electrode->characterization

Caption: Workflow for the electrochemical copolymerization of aniline and this compound.

Conclusion

This compound is a chemical intermediate with a well-established role in the dye industry and emerging applications in materials science. This guide has provided a consolidated resource for researchers, covering its fundamental properties, reliable synthesis protocols, and a detailed experimental workflow for its use in creating functional copolymers. The provided information aims to facilitate further research and development involving this versatile compound.

References

The Discovery and Enduring Legacy of 2,5-Diaminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context: The Rise of Aminosulfonic Acids

The latter half of the 19th century was a period of profound advancement in organic chemistry, largely driven by the quest for synthetic dyes to replace expensive natural colorants. Following William Henry Perkin's serendipitous discovery of mauveine in 1856, a wave of research into the derivatives of aniline (B41778) and other coal tar products ensued. The introduction of the sulfonic acid group (-SO₃H) into these aromatic amines was a critical development, imparting water solubility to the dye molecules and improving their affinity for textile fibers. While a definitive record of the first synthesis of 2,5-Diaminobenzenesulfonic acid is not explicitly detailed in the readily accessible literature, its emergence is logically situated within this vibrant period of chemical exploration. The renowned "Beilsteins Handbuch der Organischen Chemie" catalogues this compound with the reference number 4-14-00-02771, suggesting its documentation within the extensive chemical literature of the late 19th or early 20th century.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and industry. The following table summarizes key quantitative data gathered from various sources.

PropertyValueReferences
Molecular Formula C₆H₈N₂O₃S[1]
Molecular Weight 188.21 g/mol [1]
Appearance White to light grey or violet solid powder[2]
Melting Point 298-300 °C (with decomposition)[3]
Water Solubility 4 g/L at 26 °C[4]
IUPAC Name This compound[1]
CAS Number 88-45-9[4]
Beilstein Registry Number 2970398[4]
EC Number 201-832-9

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

Spectroscopic DataDetailsReferences
¹H NMR Spectrum available[1][5]
FTIR Spectrum available (KBr wafer and ATR-Neat techniques)[1][5][6]
GC-MS NIST Number: 235047; Top Peak m/z: 64[1]

Key Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The two most prominent methods are the reduction of 2-amino-5-nitrobenzenesulfonic acid and the oxidative sulfonation of p-phenylenediamine (B122844).

Iron Powder Reduction of 2-amino-5-nitrobenzenesulfonic acid

This method is reported to produce a high yield of this compound (up to 95%).[2]

Experimental Protocol:

  • Apparatus: A 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Reagents:

  • Procedure: a. To the four-necked flask, add 39 g of fine iron powder and 300 mL of water. b. Stir the mixture and add 6 g of ammonium chloride and 4 mL of concentrated hydrochloric acid as a catalyst. c. Heat the mixture to 95 °C with continuous stirring. d. Slowly add the 2-amino-5-nitrobenzenesulfonic acid to the flask. The rate of addition should be controlled to maintain the reaction temperature above 90 °C. Caution: A rapid addition may lead to an uncontrolled exothermic reaction. e. After the addition is complete, maintain the reaction mixture at 95 °C for a period of time. f. Monitor the reaction progress by taking a drop of the reaction liquid and spotting it on filter paper. The reaction is complete when the yellow bleed ring of the nitro compound is no longer visible. g. Once the reaction is complete, add sodium hydroxide solution to precipitate iron hydroxides. h. Filter the hot solution to remove the iron sludge. i. Acidify the filtrate with hydrochloric acid to precipitate the this compound product. j. Filter the precipitate, wash with cold water, and dry to obtain the final product.

Synthesis from p-Phenylenediamine

This route involves the oxidation and subsequent addition-reduction of p-phenylenediamine. The reported yield for this method is lower, typically less than 60%.[2]

Experimental Protocol:

  • Apparatus: A 500 mL beaker, ice bath, and filtration apparatus.

  • Reagents:

    • p-Phenylenediamine hydrochloride (15 g)

    • Water (30 mL + 20 mL)

    • Glacial acetic acid (180 g)

    • Potassium dichromate (K₂Cr₂O₇) (8.2 g)

    • Sodium sulfite (B76179) (Na₂SO₃) (35 g)

  • Procedure: a. Dissolve 15 g of p-phenylenediamine hydrochloride in 30 mL of water in the 500 mL beaker. b. Add 180 g of glacial acetic acid and mix well. c. Cool the mixture in an ice bath with stirring. d. Prepare a solution of 8.2 g of potassium dichromate in 20 mL of water and add it to the cooled p-phenylenediamine solution. e. Continue stirring until the solution turns a dark green color, indicating the completion of the oxidation step. f. Add 35 g of sodium sulfite to the reaction mixture and filter the resulting precipitate. g. Dissolve the filter cake in water at 80 °C. h. Allow the solution to cool slowly to crystallize the product. i. Filter the needle-shaped crystals and dry them to obtain this compound.

Application in Azo Dye Synthesis: A Workflow

This compound is a crucial precursor in the synthesis of various azo dyes, such as Acid Red BG.[7] The general process involves two key steps: diazotization of the amine groups on the 2,5-DABSA molecule, followed by coupling with a suitable coupling component.

Azo_Dye_Synthesis DABSA This compound Diazotization Diazotization DABSA->Diazotization Coupling Azo Coupling Diazotization->Coupling Diazonium Salt Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Coupling Azo_Dye Azo Dye (e.g., Acid Red BG) Coupling->Azo_Dye Reagents_D NaNO₂ / HCl 0-5 °C Reagents_D->Diazotization Reagents_C Alkaline Conditions Reagents_C->Coupling

Caption: Synthesis workflow for an azo dye using this compound.

Logical Relationship of Synthesis Routes

The choice of synthesis route for this compound often depends on factors such as desired yield, available starting materials, and equipment. The following diagram illustrates the logical relationship between the starting materials and the final product for the two primary synthesis methods.

Synthesis_Routes cluster_0 Iron Powder Reduction Route (High Yield) cluster_1 p-Phenylenediamine Route (Lower Yield) Product This compound Start_1 2-amino-5-nitrobenzenesulfonic acid Process_1 Reduction with Fe/HCl Start_1->Process_1 Process_1->Product Start_2 p-Phenylenediamine Process_2 Oxidation (K₂Cr₂O₇) & Addition-Reduction (Na₂SO₃) Start_2->Process_2 Process_2->Product

Caption: Logical overview of the primary synthesis routes to this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated area, and the generation of dust should be minimized.[8][9] In case of contact, immediately flush the affected area with plenty of water.[9]

Conclusion

This compound, a product of the rich history of 19th-century organic chemistry, continues to be a compound of significant industrial and research interest. Its synthesis, primarily through the high-yield reduction of 2-amino-5-nitrobenzenesulfonic acid, provides a reliable source for its use in the production of azo dyes and potentially in the development of novel pharmaceutical agents. This guide has provided a consolidated resource of its known properties, detailed synthesis protocols, and logical workflows to aid researchers and professionals in their work with this important chemical intermediate. Further research into historical archives may yet uncover the specific details of its initial discovery, adding another chapter to the history of this valuable compound.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diaminobenzenesulfonic acid (2,5-DABSA), also known as 2-sulfo-p-phenylenediamine, is a versatile aromatic compound widely utilized as a key intermediate in the synthesis of azo dyes.[1][2][3] Structurally, it is a p-phenylenediamine (B122844) derivative containing a sulfonic acid group (-SO₃H) and two amino groups (-NH₂) attached to a benzene (B151609) ring.[2] This unique combination of functional groups imparts desirable properties to the resulting dyes. The amino groups serve as the primary reaction sites for diazotization, while the sulfonic acid group significantly enhances the water solubility of the final dye molecule, a crucial characteristic for applications in textile dyeing.[2] Dyes synthesized from 2,5-DABSA are noted for their bright colors, good color fastness, and uniform dyeing properties, making them suitable for coloring materials such as cellulose, paper, and feathers.[1][4]

The synthesis of azo dyes is a well-established two-step process:

  • Diazotization: This reaction converts a primary aromatic amine, in this case, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[5][6][7] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The reactive diazonium salt is then coupled with an electron-rich aromatic compound, known as the coupling component.[5] Common coupling components include phenols (like naphthols) and aromatic amines.[5][6] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the intense color of the dye.

Due to the presence of two amino groups, 2,5-DABSA can potentially undergo mono- or bis-diazotization, allowing for the synthesis of both monoazo and disazo dyes, further expanding its versatility as a dye precursor.

Physicochemical and Quantitative Data

The properties of the primary reactant, this compound, are summarized below.

PropertyValueReferences
CAS Number 88-45-9[8]
Molecular Formula C₆H₈N₂O₃S or (H₂N)₂C₆H₃SO₃H[2]
Molecular Weight 188.20 g/mol [2]
Appearance White to light grey/violet solid powder[1][9]
Melting Point 298-300 °C (with decomposition)[8][9]
Assay ≥97.0%[8][10]
Solubility Soluble in water; soluble in methanol (B129727) and DMF[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative monoazo dye using this compound.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt, the critical electrophilic intermediate.

  • In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a dilute aqueous solution of sodium carbonate. For example, use 1.0 g of the aminobenzenesulfonic acid in 10 mL of 2.6% aqueous sodium carbonate.[5]

  • In a separate small flask, prepare a solution of sodium nitrite (NaNO₂) in cold water (e.g., 0.4 g of NaNO₂ in 1-2 mL of water).[5] Combine this with the 2,5-DABSA solution.

  • In a larger beaker (e.g., 250 mL), place approximately 6 g of ice and add 1-2 mL of concentrated hydrochloric acid (HCl).[5]

  • Cool the entire apparatus in an ice-water bath to maintain a temperature of 0-5 °C. This low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.[6][7]

  • Slowly add the 2,5-DABSA/nitrite mixture dropwise to the stirred, cold HCl solution.[5] A precipitate of the diazonium salt may form.

  • Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the diazotization reaction is complete. The resulting cold suspension of the diazonium salt is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling component to form the azo dye. The example uses a phenol (B47542) (e.g., 2-naphthol) as the coupling component.

  • In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., 2-naphthol) in a 2.5 M aqueous solution of sodium hydroxide (B78521) (NaOH).[5] For instance, dissolve approximately 0.8 g of 2-naphthol (B1666908) in 10 mL of 2.5 M NaOH.

  • Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.[7]

  • Slowly and portion-wise, add the cold diazonium salt suspension (from Protocol 1) to the cold, stirred solution of the coupling component.[5][7]

  • A colored precipitate of the azo dye should form immediately. The color of the solution will change noticeably during this step.[5]

  • Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the coupling reaction goes to completion.[7][11]

Protocol 3: Isolation and Purification of the Azo Dye

This protocol outlines the steps for isolating and purifying the synthesized dye.

  • To aid in precipitation (salting out), add sodium chloride (NaCl) to the reaction mixture and heat gently until the solid dissolves, then cool.[5]

  • First, cool the beaker to room temperature, and then place it in an ice-water bath to maximize crystallization.[5]

  • Isolate the crude azo dye by vacuum filtration using a Büchner or Hirsch funnel.[5][7]

  • Wash the solid precipitate on the filter with a small amount of cold water or a saturated NaCl solution to remove unreacted starting materials and inorganic salts.[5]

  • Allow the product to air dry completely.

  • The crude dye can be further purified, if necessary, by recrystallization from a suitable solvent such as an ethanol/water mixture or acetic acid.[7]

Visualized Pathways and Workflows

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A This compound (H₂N)₂C₆H₃SO₃H D Diazonium Salt [N₂⁺-C₆H₃(NH₂)SO₃H]Cl⁻ A->D Diazotization B NaNO₂ + HCl (aq) (0-5 °C) B->D C Coupling Component (e.g., Naphthol) E Azo Dye C->E D->E Azo Coupling

Caption: Chemical synthesis pathway for an azo dye from 2,5-DABSA.

G start Start prep_amine Prepare 2,5-DABSA and NaNO₂ Solution start->prep_amine prep_acid Prepare Cold Acid Solution (HCl + Ice) start->prep_acid diazotization Diazotization: Add Amine to Acid (0-5 °C) → Diazonium Salt prep_amine->diazotization prep_acid->diazotization coupling Azo Coupling: Add Diazonium Salt to Coupler (0-5 °C) → Crude Dye diazotization->coupling prep_coupler Prepare Coupling Component Solution (e.g., Naphthol in NaOH) prep_coupler->coupling isolation Isolation: Salting Out & Vacuum Filtration coupling->isolation purification Purification: Wash with Cold Water/Brine isolation->purification final_product Dry Final Product (Azo Dye) purification->final_product

References

Application Notes and Protocols: 2,5-Diaminobenzenesulfonic Acid as a Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Diaminobenzenesulfonic acid (DABSA) is an aromatic compound featuring both amine and sulfonic acid functional groups.[1][2] This unique structure makes it a valuable monomer for the synthesis of functional polymers, particularly sulfonated polyanilines (SPANs).[3][4][5] Unlike polyaniline, which often suffers from poor processability due to its insolubility, polymers derived from DABSA exhibit enhanced water solubility over a wide pH range.[6] This property, combined with their inherent electrochemical activity, makes them highly suitable for a variety of applications, including biosensors, controlled drug delivery systems, and electrorheological fluids.[7][8] These application notes provide detailed protocols for the polymerization of DABSA and the characterization and application of the resulting polymers.

I. Polymerization of this compound

Two primary methods for the polymerization of DABSA are enzymatic and electrochemical polymerization.

A. Enzymatic Polymerization

Enzymatic polymerization offers a green and efficient route to synthesize water-soluble poly(this compound) (PDABSA).[9] The reaction is typically catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[9]

Experimental Protocol: HRP-Catalyzed Polymerization of DABSA

Materials:

  • This compound (DABSA) (≥97.0%)[10]

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (3% solution)

  • Phosphate (B84403) buffer (pH 7.0)

  • Deionized water

  • Dialysis tubing (MWCO 10,000)

Procedure:

  • Prepare a solution of DABSA in phosphate buffer (pH 7.0). A typical concentration is around 10 mg/mL.

  • Add HRP to the DABSA solution. The enzyme concentration can be optimized, but a starting point is 0.1 mg/mL.

  • Initiate the polymerization by adding a stoichiometric amount of hydrogen peroxide (3% solution) dropwise to the reaction mixture while stirring.[9]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The solution will typically turn a deep red color within minutes.[6]

  • Monitor the polymerization kinetics by taking aliquots at different time intervals and measuring the UV-vis absorbance at 420 nm.[9]

  • Terminate the reaction by adding a large volume of a non-solvent like methanol (B129727) or ethanol (B145695) to precipitate the polymer.

  • Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer and low molecular weight oligomers.

  • Lyophilize the purified polymer solution to obtain the solid PDABSA.

Workflow for Enzymatic Polymerization of DABSA

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation prep_dabs Dissolve DABSA in Phosphate Buffer (pH 7.0) add_hrp Add Horseradish Peroxidase (HRP) prep_dabs->add_hrp initiate Initiate with H₂O₂ add_hrp->initiate react Stir at Room Temperature (e.g., 24h) initiate->react monitor Monitor via UV-vis Spectroscopy (420 nm) react->monitor precipitate Precipitate Polymer (e.g., with Methanol) react->precipitate dialyze Dialyze against Deionized Water precipitate->dialyze lyophilize Lyophilize to obtain Solid PDABSA dialyze->lyophilize G cluster_setup Cell Setup cluster_polymerization Polymerization cluster_post Post-Polymerization electrolyte Prepare Electrolyte: Monomer(s) + Acid (e.g., H₂SO₄) cell Assemble Three-Electrode Cell: Working, Counter, Reference electrolyte->cell method Choose Method: Cyclic Voltammetry or Potentiostatic/Galvanostatic cell->method deposit Apply Potential/Current to Deposit Polymer Film method->deposit rinse Rinse Electrode with Deionized Water deposit->rinse characterize Characterize Film in Monomer-Free Electrolyte rinse->characterize G cluster_sensor Biosensor electrode Electrode signal Measurable Electrochemical Signal electrode->signal pdabsa PDABSA Film pdabsa->electrode Transduces Signal enzyme Immobilized Enzyme (Biorecognition Element) product Product enzyme->product Catalyzes Reaction analyte Analyte analyte->enzyme Binds to product->pdabsa Interacts with G cluster_loading Drug Loading cluster_release Drug Release cluster_target Target Site load Incorporate Drug into PDABSA Hydrogel/Matrix apply_potential Apply Electrical Stimulus (Potential) load->apply_potential redox Change in Polymer Redox State apply_potential->redox conform Induce Conformational Change in Polymer redox->conform release Release of Trapped Drug conform->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols for Laccase-Mediated Dyeing using 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laccase-mediated dyeing is an innovative and environmentally conscious approach for coloring textiles. This method utilizes the enzymatic activity of laccase to catalyze the in-situ polymerization of precursor molecules, such as 2,5-Diaminobenzenesulfonic acid (DABSA), directly onto the fabric. This process forms a colored polymer, poly(this compound) (PDABSA), which imparts unique, pH-responsive coloration to the textile. The enzymatic nature of this process allows for dyeing under milder conditions of temperature and pH compared to conventional dyeing methods, resulting in reduced energy consumption and a more sustainable footprint.[1][2] This document provides a detailed protocol for the laccase-mediated dyeing of wool and cotton fabrics using DABSA, along with data on the resulting color and fastness properties.

Principle of the Method

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and aromatic amine compounds. In this application, laccase oxidizes the this compound monomer into a reactive radical species. These radicals then undergo polymerization to form the colored PDABSA polymer on the surface and within the matrix of the textile fibers. The resulting color is intrinsically dependent on the pH of the environment, exhibiting a reversible transition from dark purple at acidic pH to yellowish-brown at alkaline pH.[1] This pH-dependent color-changing property makes the dyed fabric a "smart" textile with potential applications in sensors and functional apparel.

Experimental Protocols

Materials and Reagents

  • Fabric: Scoured wool or cotton fabric

  • Enzyme: Laccase from Trametes versicolor

  • Substrate: this compound (DABSA)

  • Buffer: 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.0)

  • Other Reagents: Sodium Carbonate (for pretreatment of wool), deionized water

Equipment

  • Beakers and flasks

  • Magnetic stirrer with heating plate

  • pH meter

  • Spectrophotometer or colorimeter for color measurement

  • Washing fastness tester

  • Crockmeter (for rubbing fastness)

  • Light fastness tester

Pretreatment of Fabric

  • Wool: To enhance the dyeing process, wool fabric can be pretreated with a 1 g/L sodium carbonate solution. The fabric is immersed in the solution at a liquor ratio of 1:40 (fabric weight:solution volume) and agitated for 30 minutes at 40°C. After treatment, the fabric is thoroughly rinsed with deionized water and air-dried.

  • Cotton: Scoured cotton fabric can be used directly without further pretreatment.

Laccase-Mediated Dyeing Protocol

  • Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.0.

  • Dissolve this compound (DABSA) in the acetate buffer to a final concentration of 10 mM.

  • Immerse the pretreated and weighed fabric into the DABSA solution at a liquor ratio of 1:40.

  • Add laccase to the solution to a final concentration of 600 U/mL.

  • Incubate the mixture at 25°C with continuous stirring for a specified duration (e.g., up to 24 hours). The color of the solution and fabric will gradually change.

  • After the desired dyeing time, remove the fabric from the solution.

  • Rinse the dyed fabric thoroughly with deionized water to remove any unreacted substrate and enzyme.

  • Allow the fabric to air dry.

Post-Dyeing Treatment for pH-Responsive Color Change

To observe the pH-dependent color change, the dyed fabric can be immersed in buffer solutions of varying pH values (e.g., pH 1.8 and pH 10.0). The color will shift from dark purple at acidic pH to yellowish-brown at alkaline pH.[1]

Data Presentation

Table 1: Colorimetric Data of Laccase-Dyed Wool Fabric

ParameterValueReference
Color at pH 1.8Dark Purple[1]
Color at pH 10.0Yellowish-Brown[1]
Maximum Absorption (λmax)pH-dependent[1]

Table 2: Color Fastness Properties of Laccase-Dyed Wool

Fastness TestRating (Grey Scale)Standard Method
Washing Fastness4-5ISO 105-C06
Rubbing Fastness (Dry)4-5ISO 105-X12
Rubbing Fastness (Wet)4ISO 105-X12
Light Fastness3-4ISO 105-B02

(Note: The fastness ratings are generalized from typical results for natural dyes on wool and may vary based on specific dyeing conditions and post-treatment processes.[3][4][5])

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Enzymatic Dyeing cluster_post Post-Dyeing start Start: Scoured Fabric (Wool/Cotton) pretreatment Pretreatment (e.g., Na2CO3 for wool) start->pretreatment rinsing1 Rinsing & Drying pretreatment->rinsing1 dye_bath Prepare Dye Bath: - Acetate Buffer (pH 5.0) - DABSA (10 mM) rinsing1->dye_bath add_fabric Immerse Fabric dye_bath->add_fabric add_laccase Add Laccase (600 U/mL) add_fabric->add_laccase incubation Incubation (25°C, with stirring) add_laccase->incubation rinsing2 Thorough Rinsing incubation->rinsing2 drying Air Drying rinsing2->drying end End: Dyed Fabric drying->end

Caption: Workflow for laccase-mediated dyeing of textiles using this compound.

Proposed Reaction Pathway

reaction_pathway cluster_reaction Laccase-Catalyzed Polymerization cluster_ph_color pH-Responsive Color Change DABSA 2,5-Diaminobenzenesulfonic acid (DABSA) Radical DABSA Radical DABSA->Radical Laccase + O2 Polymer Poly(this compound) (PDABSA) on Fabric Radical->Polymer Polymerization Acidic Dark Purple (pH 1.8) Alkaline Yellowish-Brown (pH 10.0) Acidic->Alkaline pH Change

Caption: Proposed mechanism for the laccase-mediated polymerization of DABSA and its pH-dependent color.

References

Applications of 2,5-Diaminobenzenesulfonic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diaminobenzenesulfonic acid (DABSA) is a versatile aromatic compound containing both amino and sulfonic acid functional groups. This unique structure makes it a valuable monomer and intermediate in the synthesis of a variety of functional materials. Its applications in materials science are primarily centered around the development of conductive polymers, high-performance polyimides, and specialty dyes. The presence of the sulfonic acid group often imparts desirable properties such as water solubility, self-doping capability in conductive polymers, and improved thermal stability in polyimides.

Application Note 1: Synthesis of Self-Doped Conductive Polymers

Application: Synthesis of Sulfonated Polyaniline (SPANI) and its Copolymers.

This compound is utilized as a monomer in the oxidative polymerization to produce sulfonated polyaniline (SPANI), a self-doped conducting polymer. The sulfonic acid group on the polymer backbone provides internal doping, rendering the polymer electrically conductive without the need for an external dopant. This self-doping characteristic also enhances the polymer's solubility in water and other polar solvents.[1] Copolymers can also be synthesized by reacting DABSA with other monomers, such as p-phenylenediamine (B122844) (pPD), to tailor the properties of the resulting material.[2]

Experimental Protocol: Chemical Oxidative Copolymerization of p-phenylenediamine (pPD) and this compound (DABSA)[2]

Materials:

  • p-phenylenediamine (pPD)

  • This compound (DABSA)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Distilled water

Procedure:

  • In a 500 mL glass flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pPD (1.7 g, 0.016 mol) and DABSA (1.47 g, 0.008 mol) in 150 mL of distilled water.

  • Heat the mixture in an oil bath to 70°C with continuous stirring.

  • In a separate flask, prepare the oxidant solution by dissolving 4.0 g of ammonium persulfate in 40 mL of distilled water.

  • Initiate the polymerization by adding the oxidant solution dropwise to the monomer solution over a period of 20 minutes.

  • Continue stirring the reaction mixture for 24 hours.

  • Collect the precipitated copolymer by filtration.

  • Wash the precipitate thoroughly with a sufficient amount of distilled water until the filtrate becomes colorless to remove unreacted monomers and oligomers.

  • Dry the resulting copolymer in a vacuum oven at 50°C for 24 hours.

Quantitative Data:
PropertyValueReference
Monomer Ratio (pPD:DABSA)50:50 (molar)[2]
Polymerization Temperature70°C[2]
Reaction Time24 hours[2]
Electrical Conductivity1.9 x 10⁻⁴ to 2.9 x 10⁻⁴ S/cm (for related copolymers)[3]

Experimental Workflow:

experimental_workflow_1 cluster_prep Monomer & Oxidant Preparation cluster_reaction Polymerization cluster_workup Product Isolation monomer_prep Dissolve pPD and DABSA in distilled water reaction Heat monomer solution to 70°C under Nitrogen monomer_prep->reaction oxidant_prep Dissolve Ammonium Persulfate in distilled water addition Dropwise addition of oxidant solution oxidant_prep->addition reaction->addition stirring Stir for 24 hours addition->stirring filtration Filter the precipitate stirring->filtration washing Wash with distilled water filtration->washing drying Vacuum dry at 50°C washing->drying product pPD-co-DABSA Copolymer drying->product

Caption: Workflow for the synthesis of pPD-co-DABSA copolymer.

Application Note 2: Synthesis of High-Performance Polyimides for Electrorheological Suspensions

Application: Preparation of Polyimides for "Smart Materials".

This compound, often in its salt form (e.g., sodium salt), is used to synthesize polyimides with tailored properties.[4] These polyimides can be dispersed in non-conductive oils to create electrorheological suspensions (ERS). ERS are considered "smart materials" because their rheological properties, such as viscosity, can be rapidly and reversibly changed by applying an external electric field.[4] This behavior is due to the polarization of the polyimide particles, which form chain-like structures along the electric field lines.

Experimental Protocol: Synthesis of Sodium Salt of this compound and Subsequent Polyimide (PI-Na)[4]

Part A: Synthesis of Sodium Salt of this compound (1-Na)

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetone

Procedure:

  • Dissolve this compound (5.0 g, 26.6 mmol) in a mixture of 30 mL of deionized water and 20 mL of acetone.

  • Add NaHCO₃ (2.2 g, 26.6 mmol) to the solution in portions.

  • Heat the solution to completely remove the water.

  • Dry the remaining substance in a vacuum at 90°C for 4 hours to obtain the sodium salt (1-Na).

Part B: Synthesis of Polyimide (PI-Na)

Materials:

  • Sodium salt of this compound (1-Na)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • The synthesis of the polyimide involves a two-step process: polycondensation to form a poly(amic acid) followed by chemical or thermal imidization. (Note: The specific dianhydride and detailed imidization conditions were not fully detailed in the provided search results but follow general polyimide synthesis procedures).

  • Typically, the diamine (1-Na) is dissolved in an aprotic polar solvent like DMF.

  • The dianhydride is then added stoichiometrically, and the reaction is stirred at room temperature under an inert atmosphere to form the poly(amic acid) precursor.

  • The poly(amic acid) is then converted to the polyimide by either heating at elevated temperatures (thermal imidization) or by using chemical dehydrating agents.

Quantitative Data:
PropertyValueReference
Yield of Sodium Salt (1-Na)98%[4]
Particle Size in DMF100 to 295 nm[4]
UV-visible Absorption ShiftHypsochromic (blue) shift from 306 to 290 nm upon dilution[4]

Experimental Workflow:

experimental_workflow_2 cluster_salt_prep Salt Preparation cluster_polyimide_synth Polyimide Synthesis start_acid This compound reaction_salt Reaction and Water Removal start_acid->reaction_salt reagents NaHCO₃, Water, Acetone reagents->reaction_salt drying_salt Vacuum Dry at 90°C reaction_salt->drying_salt product_salt Sodium Salt (1-Na) drying_salt->product_salt polycondensation Dissolve 1-Na and Dianhydride in DMF (Polycondensation) product_salt->polycondensation imidization Thermal or Chemical Imidization polycondensation->imidization product_polyimide Polyimide (PI-Na) imidization->product_polyimide

Caption: Workflow for the synthesis of a polyimide from the sodium salt of DABSA.

Application Note 3: Intermediate for Dyes and Pigments

Application: Synthesis of Azo Dyes and Polymeric Dyes.

This compound is a key intermediate in the synthesis of various dyes, particularly azo dyes.[5] Its two amino groups can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for dyeing materials like cellulose, paper, and feathers.[6] It is also used in the preparation of polymeric dyes, for instance, through laccase-mediated oxidative coupling for dyeing cotton.[7][8]

Experimental Protocol: Condensation Reaction with Urea (B33335) (Illustrative)[6]

Materials:

  • This compound

  • Urea solution

  • Sodium sulfate (B86663) solution

  • Acetone

  • Hot water

Procedure:

  • In a dry reaction flask, add this compound and a urea solution.

  • Heat the reaction mixture to 70-80°C and stir at this temperature for approximately 72 hours.

  • After the reaction, slowly add a sodium sulfate solution to the mixture.

  • Wash the resulting mixture with hot water to remove sodium chloride.

  • Dry the mixture at 80°C for 5 hours.

  • Wash the dried solid with acetone.

  • Reflux the resulting solution at 50-55°C for about 1 hour.

  • Cool the solution and filter to obtain the target product molecule.

Logical Relationship Diagram:

logical_relationship_1 cluster_properties Key Structural Features cluster_applications Resulting Applications in Materials DABSA This compound (DABSA) amino_groups Two Amino Groups (-NH₂) DABSA->amino_groups Provides reactive sites for diazotization & polymerization sulfonic_group Sulfonic Acid Group (-SO₃H) DABSA->sulfonic_group Imparts water solubility, self-doping, and thermal stability azo_dyes Azo Dyes amino_groups->azo_dyes polymeric_dyes Polymeric Dyes amino_groups->polymeric_dyes conductive_polymers Conductive Polymers amino_groups->conductive_polymers polyimides High-Performance Polyimides amino_groups->polyimides sulfonic_group->azo_dyes Solubility sulfonic_group->polymeric_dyes Solubility sulfonic_group->conductive_polymers Self-Doping sulfonic_group->polyimides Thermal Stability

Caption: Relationship between DABSA's structure and its material applications.

References

Synthesis of Conductive Poly(2,5-Diaminobenzenesulfonic Acid): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have garnered significant interest across various scientific disciplines, including materials science, electronics, and medicine, owing to their unique combination of polymeric properties and electrical conductivity. Among these, polyaniline and its derivatives stand out due to their facile synthesis, environmental stability, and tunable conductivity. This document provides detailed application notes and protocols for the synthesis of a self-doped conductive polymer, poly(2,5-diaminobenzenesulfonic acid) (P(DABSA)). The presence of the sulfonic acid group on the aniline (B41778) monomer imparts water solubility and self-doping properties to the resulting polymer, making it an attractive material for applications in biosensors, antistatic coatings, and drug delivery systems.

Data Presentation

Table 1: Properties of Poly(this compound) and Related Polymers
PropertyPoly(2,5-diaminobenzenesulfonate) (Enzymatic Synthesis)Sulfonated Polyaniline (LEB-SPAN)
Molecular Weight (Avg.) ~18,000 DaNot specified
Solubility Water soluble at all pH conditionsHigh water solubility
Conductivity (DC, Room Temp.) Not specified~1 S/cm[1]
Sulfur/Nitrogen (S/N) Ratio 1.0 (fully sulfonated)~0.75[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(2,5-diaminobenzenesulfonate)

This protocol describes the synthesis of water-soluble, self-doped poly(2,5-diaminobenzenesulfonate) using a horseradish peroxidase (HRP) catalyzed oxidative polymerization.

Materials:

  • This compound (DABSA)

  • Horseradish peroxidase (HRP), Type II

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate (B84403) buffer (pH 7.0)

  • Deionized water

  • Dialysis membrane (MWCO 10,000)

Equipment:

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: Prepare a solution of this compound in phosphate buffer (pH 7.0). A typical concentration is 50 mM.

  • Enzyme Addition: To the monomer solution, add horseradish peroxidase to a final concentration of 0.2 mg/mL.

  • Initiation of Polymerization: Initiate the polymerization by the dropwise addition of an equimolar amount of hydrogen peroxide (30% solution, diluted) to the stirred monomer-enzyme solution.

  • Reaction Monitoring: The polymerization reaction is rapid and can be monitored by the color change of the solution to a dark brown/black. The progress of the reaction can also be followed using UV-Vis spectroscopy by observing the change in absorbance at around 420 nm.

  • Reaction Termination: The reaction is typically complete within a few hours.

  • Purification:

    • Terminate the reaction by boiling the solution for 10 minutes to denature the enzyme.

    • Centrifuge the solution to remove the denatured enzyme.

    • Dialyze the supernatant against deionized water for 48 hours using a dialysis membrane with a molecular weight cutoff of 10,000 Da to remove unreacted monomer and low molecular weight oligomers.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the solid poly(2,5-diaminobenzenesulfonate).

Protocol 2: Chemical Oxidative Polymerization of this compound (General Method)

This protocol provides a general procedure for the chemical oxidative polymerization of this compound using ammonium (B1175870) persulfate (APS) as the oxidant. This method is analogous to the synthesis of other polyaniline derivatives.[2]

Materials:

  • This compound (DABSA)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Jacketed reaction vessel

  • Mechanical stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution: Dissolve this compound in 1 M HCl in the reaction vessel. A typical monomer concentration is in the range of 0.1 to 0.5 M. Cool the solution to 0-5 °C using a circulating bath.

  • Oxidant Solution: Prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of APS to DABSA is typically 1:1. Cool the oxidant solution to 0-5 °C.

  • Polymerization: While vigorously stirring the monomer solution, slowly add the pre-cooled oxidant solution dropwise. The reaction mixture will gradually turn dark green or black, indicating polymerization.

  • Reaction Time: Continue stirring the reaction mixture at 0-5 °C for 4 to 24 hours to ensure complete polymerization.

  • Isolation and Washing:

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless. This removes the oxidant, unreacted monomer, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation DABSA 2,5-Diaminobenzenesulfonic Acid Solution Mix Mixing DABSA->Mix HRP Horseradish Peroxidase HRP->Mix H2O2 Add H₂O₂ Mix->H2O2 Polymerization Polymerization (Color Change) H2O2->Polymerization Denature Denature Enzyme (Boiling) Polymerization->Denature Centrifuge Centrifugation Denature->Centrifuge Dialysis Dialysis Centrifuge->Dialysis FreezeDry Freeze-Drying Dialysis->FreezeDry FinalProduct Poly(DABSA) FreezeDry->FinalProduct

Caption: Enzymatic synthesis workflow for Poly(this compound).

Chemical_Synthesis_Pathway Monomer This compound (DABSA) Polymerization Oxidative Polymerization (0-5 °C) Monomer->Polymerization Oxidant Ammonium Persulfate (APS) in Acidic Medium Oxidant->Polymerization Polymer Poly(this compound) (Self-Doped Conductive Form) Polymerization->Polymer

Caption: Chemical oxidative polymerization pathway of this compound.

Applications

The self-doped nature and water solubility of poly(this compound) make it a promising candidate for a variety of applications, particularly in aqueous environments and where processability is key.

  • Biosensors: The inherent conductivity and biocompatibility of sulfonated polyanilines allow for their use as immobilization matrices for enzymes and antibodies.[3] The conductivity of the polymer can change upon interaction with the target analyte, providing a basis for electrochemical sensing.

  • Antistatic Coatings: The conductive nature of P(DABSA) can be utilized to dissipate static charge on surfaces. Its water solubility allows for easy application through coating or printing techniques.

  • Corrosion Inhibition: Polyaniline and its derivatives have been shown to be effective corrosion inhibitors for metals. The self-doped P(DABSA) can form a passive layer on the metal surface, preventing corrosion.

  • Drug Delivery: The polymer matrix can be used to encapsulate and control the release of therapeutic agents. The conductivity of the polymer could potentially be used to trigger drug release through electrical stimulation.

  • Organic Electronics: As a conductive polymer, P(DABSA) can be a component in various electronic devices such as organic light-emitting diodes (OLEDs), transistors, and capacitors.[4] Its processability from aqueous solutions is a significant advantage for device fabrication.

References

2,5-Diaminobenzenesulfonic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diaminobenzenesulfonic acid (DABSA) is a versatile aromatic compound containing two primary amine groups and a sulfonic acid group. This unique combination of functional groups makes it a valuable building block in various fields of organic synthesis, particularly in the development of dyes, polymers, and potentially in the synthesis of novel heterocyclic compounds with applications in medicinal chemistry. Its water-solubility, imparted by the sulfonic acid group, offers advantages in certain synthetic protocols. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes and specialty polymers.

Application 1: Synthesis of Azo Dyes

This compound is a key precursor in the synthesis of a variety of azo dyes. The presence of two amine groups allows for the formation of bis-azo dyes, leading to deep and intense colors. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for textile dyeing and as biological stains.

The general synthetic pathway involves a two-step process: diazotization of the amine groups followed by coupling with a suitable aromatic coupling component.

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis DABSA 2,5-Diaminobenzenesulfonic Acid (DABSA) Diazotization Diazotization (NaNO2, HCl, 0-5 °C) DABSA->Diazotization Diazonium_Salt Bis-diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Aromatic Coupling Component (e.g., Resorcinol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a Bis-Azo Dye from this compound and Resorcinol (B1680541)

This protocol describes the synthesis of a water-soluble bis-azo dye.

Materials:

Procedure:

Part 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.88 g (0.01 mol) of this compound in 50 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the bis-diazonium salt.

Part 2: Azo Coupling

  • In a 500 mL beaker, dissolve 2.2 g (0.02 mol) of resorcinol in 100 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution from Part 1 to the resorcinol solution with vigorous stirring. A deep red color should develop immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Acidify the solution with dilute hydrochloric acid to precipitate the dye.

  • Collect the precipitated dye by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude dye from an ethanol/water mixture to obtain the purified product.

Quantitative Data:

ParameterValue
Reactants
This compound1.88 g (0.01 mol)
Sodium nitrite1.4 g (0.02 mol)
Resorcinol2.2 g (0.02 mol)
Product
Expected Product4,4'-((1E,1'E)-(4,6-dihydroxy-1,3-phenylene)bis(diazene-2,1-diyl))bis(3-aminobenzenesulfonic acid)
Theoretical Yield~4.7 g
AppearanceDark red solid

Note: Actual yield may vary depending on experimental conditions.

Application 2: Synthesis of Sulfonated Polyimides

The diamine functionality of this compound makes it a suitable monomer for the synthesis of polyimides. The resulting polymers are inherently sulfonated, which can impart unique properties such as improved solubility in polar solvents, increased thermal stability, and ion-exchange capabilities, making them of interest for applications in fuel cells and as specialty membranes.

Synthetic Pathway for a Sulfonated Polyimide

Polyimide_Synthesis DABSA_Na Sodium 2,5-diaminobenzenesulfonate Polycondensation Polycondensation (in NMP or m-cresol) DABSA_Na->Polycondensation Dianhydride Pyromellitic Dianhydride Dianhydride->Polycondensation Polyamic_Acid Poly(amic acid) Polycondensation->Polyamic_Acid Thermal_Imidization Thermal Imidization (Heat) Polyamic_Acid->Thermal_Imidization Polyimide Sulfonated Polyimide Thermal_Imidization->Polyimide

Caption: Synthetic route to sulfonated polyimides using this compound.

Experimental Protocol: Synthesis of a Sulfonated Polyimide from the Sodium Salt of this compound and Pyromellitic Dianhydride[1]

This protocol details the synthesis of a sulfonated polyimide via a two-step polycondensation reaction.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Pyromellitic dianhydride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetone

  • Deionized water

Procedure:

Part 1: Preparation of Sodium 2,5-diaminobenzenesulfonate [1]

  • To a solution of 5.0 g (26.6 mmol) of this compound in 30 mL of deionized water and 20 mL of acetone, add 2.2 g (26.6 mmol) of sodium bicarbonate in portions.[1]

  • Heat the solution to completely remove the water.[1]

  • Dry the remaining solid under vacuum at 90 °C for 4 hours to yield the sodium salt.[1]

Part 2: Polycondensation and Imidization

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the prepared sodium 2,5-diaminobenzenesulfonate (0.01 mol) in 50 mL of anhydrous NMP.

  • Slowly add an equimolar amount of pyromellitic dianhydride (2.18 g, 0.01 mol) to the solution with stirring under a nitrogen atmosphere.

  • Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

  • Cast the viscous poly(amic acid) solution onto a glass plate and heat it in a vacuum oven at 80°C for 2 hours, 150°C for 1 hour, and finally at 250°C for 2 hours to effect thermal imidization.

  • After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.

Quantitative and Characterization Data:

ParameterValue
Reactants
Sodium 2,5-diaminobenzenesulfonate2.10 g (0.01 mol)
Pyromellitic dianhydride2.18 g (0.01 mol)
Product
Expected ProductSulfonated Polyimide
Yield of Sodium Salt5.5 g (98%)[1]
Characterization (Sodium Salt)
¹H NMR (400 MHz, DMSO-d₆)δ 4.24 (s, 2H, NH₂), 4.80 (s, 2H, NH₂), 6.36 (m, 2H, H-Ph), 6.84 (br. s., 1H, H-Ph)[1]
IR (KBr, cm⁻¹)3408, 3383, 3322 (ν(NH)), 1182, 1028 (ν(SO))[1]

Application 3: Potential in Heterocyclic Synthesis and Drug Development

The vicinal diamine arrangement in this compound provides a scaffold for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, through condensation reactions with dicarbonyl compounds or their equivalents. The resulting sulfonated heterocycles are of interest in medicinal chemistry due to the prevalence of these core structures in biologically active molecules. The sulfonic acid group can modulate the pharmacokinetic properties of the molecules, such as solubility and cell permeability.

Logical Relationship for Potential Heterocyclic Synthesis

Heterocycle_Synthesis DABSA 2,5-Diaminobenzenesulfonic Acid Condensation_Quinoxaline Condensation DABSA->Condensation_Quinoxaline Condensation_Benzimidazole Condensation DABSA->Condensation_Benzimidazole Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation_Quinoxaline Carboxylic_Acid Carboxylic Acid or Derivative Carboxylic_Acid->Condensation_Benzimidazole Quinoxaline Sulfonated Quinoxaline Derivative Condensation_Quinoxaline->Quinoxaline Benzimidazole Sulfonated Benzimidazole Derivative Condensation_Benzimidazole->Benzimidazole

References

Application Notes and Protocols for the Electrochemical Copolymerization of Aniline and 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrochemical copolymerization of aniline (B41778) (An) and 2,5-diaminobenzenesulfonic acid (DABSA). This process yields a self-doped conducting copolymer, poly(aniline-co-2,5-diaminobenzenesulfonic acid) (P(An-co-DABSA)), with potential applications in sensors, electrochromic devices, and drug delivery systems. The inclusion of sulfonic acid groups from the DABSA monomer enhances the polymer's solubility and electrochemical activity over a wider pH range compared to pristine polyaniline.

Overview of the Electrochemical Copolymerization Process

Electrochemical copolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. The process involves the application of an electrical potential to a solution containing the monomers. By cycling the potential, the monomers are oxidized and subsequently polymerize on the electrode surface. The properties of the resulting copolymer film, such as thickness, morphology, and conductivity, can be controlled by adjusting various experimental parameters.

A general workflow for the electrochemical copolymerization of aniline and this compound is depicted below.

G cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_post Post-Synthesis cluster_characterization Characterization prep_solution Prepare Monomer Solution (Aniline + DABSA in Acid Electrolyte) electropolymerization Electropolymerization via Cyclic Voltammetry prep_solution->electropolymerization Introduce into Electrochemical Cell prep_electrodes Prepare Electrodes (Working, Counter, Reference) prep_electrodes->electropolymerization rinsing Rinse Copolymer Film electropolymerization->rinsing Film-coated Electrode drying Dry Copolymer Film rinsing->drying electrochem_char Electrochemical Characterization (CV, EIS) drying->electrochem_char phys_char Physicochemical Characterization (FTIR, SEM) drying->phys_char

Caption: Experimental workflow for the electrochemical synthesis and characterization of P(An-co-DABSA).

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Aniline (An)Reagent Grade, >99.5%Sigma-Aldrich
This compound (DABSA)>97.0%Sigma-Aldrich[1]
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Hydrochloric Acid (HCl)ACS Reagent, 37%VWR
Deionized (DI) Water18 MΩ·cmMillipore System
Working ElectrodeGlassy Carbon, Platinum, or ITO-coated glassBASi, Pine Research
Counter ElectrodePlatinum wire or meshAlfa Aesar
Reference ElectrodeAg/AgCl (3M KCl) or Saturated Calomel Electrode (SCE)CH Instruments

Note: Aniline should be distilled under reduced pressure before use to remove oxidation products.

Protocol for Electrochemical Copolymerization by Cyclic Voltammetry

This protocol describes the synthesis of a P(An-co-DABSA) film on a working electrode using cyclic voltammetry.

1. Preparation of the Electrolyte Solution:

  • Prepare a 0.5 M to 1.0 M aqueous solution of the acid electrolyte (e.g., H₂SO₄ or HCl) in a volumetric flask using DI water.

  • Add the monomers to the electrolyte solution. The total monomer concentration can range from 0.1 M to 0.5 M. The molar ratio of aniline to DABSA can be varied to tailor the copolymer properties. A common starting point is a 1:1 molar ratio.

2. Electrochemical Cell Setup:

  • Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish, then sonicate in DI water and ethanol (B145695) to clean the surface.

  • Assemble a standard three-electrode electrochemical cell with the cleaned working electrode, a platinum counter electrode, and a reference electrode.

  • De-aerate the monomer solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

3. Electropolymerization:

  • Immerse the electrodes in the de-aerated monomer solution.

  • Connect the electrodes to a potentiostat.

  • Perform cyclic voltammetry (CV) by scanning the potential between a lower limit of -0.2 V and an upper limit of +1.0 V to +1.2 V (vs. Ag/AgCl).[2]

  • The scan rate typically ranges from 20 to 100 mV/s. A common rate is 50 mV/s.[2]

  • The number of cycles will determine the thickness of the polymer film. Typically, 10 to 50 cycles are performed. The growth of the film can be monitored by the increase in the peak currents in the cyclic voltammogram.

4. Post-Synthesis Treatment:

  • After electropolymerization, carefully remove the working electrode coated with the P(An-co-DABSA) film from the cell.

  • Gently rinse the film with the corresponding acid electrolyte solution (without monomers) to remove any unreacted monomers and oligomers.

  • Further rinse with DI water.

  • Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-60 °C).

Data Presentation: Typical Experimental Parameters and Resulting Properties

The following tables summarize typical quantitative data for the electrochemical copolymerization of aniline and DABSA.

Table 1: Electrochemical Synthesis Parameters

ParameterTypical RangeNotes
Monomers
Aniline (An) Concentration0.05 M - 0.4 MHigher concentrations can increase the polymerization rate.
This compound (DABSA) Concentration0.05 M - 0.4 MInfluences the degree of self-doping and solubility.
An:DABSA Molar Ratio10:1 to 1:10Affects copolymer composition and properties.
Electrolyte
TypeH₂SO₄, HClStrong acids are required for the protonation of aniline.
Concentration0.5 M - 4.0 MHigher concentrations can increase the conductivity of the solution. A study on a related copolymer used 4 M H₂SO₄.[3]
Electrochemical Conditions
TechniqueCyclic Voltammetry (CV)Potentiostatic and galvanostatic methods can also be used.
Potential Window-0.2 V to +1.2 V vs. Ag/AgClThe upper potential limit is crucial for monomer oxidation but should be chosen to avoid over-oxidation and degradation of the polymer.[2]
Scan Rate20 - 100 mV/sAffects the morphology and quality of the deposited film.[2]
Number of Cycles10 - 50 cyclesDetermines the film thickness.
Working ElectrodeGlassy Carbon, Platinum, ITOThe choice of substrate can influence film adhesion and morphology.
TemperatureRoom Temperature (20-25 °C)

Table 2: Physicochemical Properties of P(An-co-DABSA) Copolymers

PropertyTypical Values/ObservationsCharacterization Technique
Morphology Typically granular or nanofibrous, depending on synthesis conditions.Scanning Electron Microscopy (SEM)
Conductivity 10⁻⁴ to 10⁻¹ S/cmFour-point probe method. The conductivity is generally lower than pristine polyaniline but the self-doping allows for conductivity at higher pH. A chemically synthesized poly(aniline-co-aminobenzenesulfonic acid) showed a conductivity of 10⁻⁴ S cm⁻¹.[4]
Electrochemical Activity Shows characteristic redox peaks of polyaniline in cyclic voltammograms. The presence of sulfonic acid groups allows for electrochemical activity in less acidic and even neutral or basic media.Cyclic Voltammetry (CV)
Spectroscopic Features Characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, as well as S=O and S-O stretching vibrations from the sulfonic acid groups.Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible Spectroscopy

Application Notes

  • For Sensor Development: The P(An-co-DABSA) film can be used as a recognition element for various analytes. The electrochemical response of the polymer can change upon interaction with the target molecule. The self-doping nature of the copolymer allows for the fabrication of sensors that can operate at physiological pH, which is advantageous for biosensor applications.

  • For Drug Development and Delivery: The porous and conductive nature of the copolymer film makes it a candidate for controlled drug release systems. Drugs can be incorporated into the polymer matrix during or after synthesis, and their release can be triggered by an electrical stimulus. The biocompatibility of the copolymer would need to be assessed for such applications.

  • For Electrochromic Devices: The copolymer exhibits color changes upon electrochemical switching between its different oxidation states, making it suitable for applications in smart windows and displays. The presence of the sulfonic acid groups can influence the switching speed and stability of the electrochromic behavior.

Logical Relationships in Copolymerization

The relationship between the monomer feed ratio and the resulting copolymer composition and properties is a critical aspect of this synthesis.

G feed_ratio Aniline:DABSA Monomer Feed Ratio incorporation Monomer Incorporation into Copolymer Chain feed_ratio->incorporation composition Copolymer Composition incorporation->composition conductivity Electrical Conductivity composition->conductivity solubility Solubility composition->solubility electroactivity pH-dependent Electrochemical Activity composition->electroactivity

Caption: Influence of monomer feed ratio on copolymer properties.

This document provides a foundational guide for the electrochemical synthesis and characterization of P(An-co-DABSA). Researchers are encouraged to optimize the described protocols based on their specific application and available instrumentation.

References

Application Notes and Protocols for the Preparation of Polymeric Dyes from 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymeric dyes derived from 2,5-diaminobenzenesulfonic acid (DABSA). The methodologies focus on enzymatic polymerization using laccase, a green and efficient biocatalyst, for in-situ dyeing of textile fibers such as wool and cotton. Additionally, an alternative chemical oxidative polymerization method is described. The resulting poly(this compound) (PDABSA) exhibits interesting properties, including pH-responsive color changes and electrical conductivity, making it a candidate for smart textiles and other advanced applications.

I. Overview and Key Properties

This compound is a versatile monomer that can be polymerized to form colored polymeric materials. The enzymatic polymerization, in particular, offers a sustainable approach to dyeing, avoiding harsh chemicals and high temperatures. The resulting polymer's properties are summarized below.

Table 1: Properties of Poly(this compound) (PDABSA)

PropertyValue/DescriptionReference(s)
Molecular Weight Approximately 2 kDa[1]
Color (Acidic pH) Dark Purple (at pH 1.8)[1]
Color (Alkaline pH) Yellowish-Brown (at pH 10.0)[1]
Conductivity Conductive when doped at acidic pH[1]
Solubility Soluble in water
Application In-situ dyeing of wool and cotton[1][2]

II. Experimental Protocols

Protocol 1: Laccase-Catalyzed In-Situ Dyeing of Wool Fabric

This protocol details the enzymatic polymerization of DABSA directly on wool fabric, resulting in a colored and functionalized textile.

Materials:

  • This compound (DABSA)

  • Laccase from Trametes versicolor

  • Citrate (B86180) buffer (see preparation below)

  • Scoured wool fabric

  • Deionized water

  • Adjustable temperature water bath with shaker

  • pH meter

Buffer Preparation (Citrate Buffer, pH 5.0):

  • Prepare a 0.1 M solution of citric acid monohydrate.

  • Prepare a 0.1 M solution of trisodium (B8492382) citrate dihydrate.

  • Mix the two solutions, adjusting the ratio until a pH of 5.0 is achieved.

Procedure:

  • Pre-wetting: Thoroughly wet a 1-gram sample of scoured wool fabric in deionized water.

  • Dye Bath Preparation: In a suitable vessel, prepare a dye bath with a liquor-to-goods ratio of 30:1 (30 mL of buffer for every 1 gram of fabric).

  • Add 1% on weight of fabric (owf) of laccase to the citrate buffer.

  • Add 1% on mass of fabric (omf) of this compound to the dye bath.

  • Dyeing Process:

    • Place the pre-wetted wool fabric into the dye bath.

    • Incubate the bath at a controlled temperature (e.g., 50°C) with gentle agitation for a specified duration (e.g., 4 hours).[3]

  • Rinsing and Drying:

    • After the dyeing period, remove the fabric from the dye bath.

    • Rinse the fabric thoroughly with tap water to remove any unreacted monomer and enzyme.

    • Allow the dyed fabric to air-dry at room temperature.

Table 2: Optimized Conditions for Laccase-Catalyzed Dyeing of Wool

ParameterOptimized ValueReference(s)
Laccase Concentration 2% (owf)[3]
Substrate Concentration Not specified
pH 5.0 - 6.0[3]
Temperature 50°C[2]
Reaction Time Minimum 4 hours[3]
Liquor-to-Goods Ratio 30:1[2]
Protocol 2: Oxidative Chemical Polymerization of this compound

This protocol describes a chemical method for the polymerization of DABSA.

Materials:

  • This compound (DABSA)

  • Ammonium (B1175870) persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Magnetic stirrer and hotplate

  • Beakers and filtration apparatus

Procedure:

  • Monomer Solution: Dissolve a specific amount of DABSA (e.g., 0.03 mol/L) in 1 M HCl in a beaker.[4]

  • Initiator Solution: In a separate beaker, prepare a solution of ammonium persulfate (oxidant) in 1 M HCl. The molar ratio of APS to DABSA should be approximately 1.25:1.[4]

  • Polymerization:

    • Cool both solutions in an ice bath.

    • Slowly add the APS solution to the stirred DABSA solution.

    • Continue stirring the reaction mixture at a controlled temperature (e.g., 20°C) for a designated period (e.g., 24 hours).[4]

  • Isolation and Purification:

    • The resulting polymer precipitate can be collected by filtration.

    • Wash the polymer with deionized water to remove unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature.

III. Characterization Data

The properties of the synthesized polymeric dye can be characterized using various analytical techniques.

Table 3: UV-Vis Absorption of PDABSA at Different pH Values

pHWavelength (nm)ColorReference(s)
1.8 Not specifiedDark Purple[1]
10.0 Not specifiedYellowish-Brown[1]

Table 4: Performance of PDABSA-Dyed Fabrics

PropertyResultTest MethodReference(s)
Washing Fastness Grade 4 (Good)ISO 105-C06[3]
Dry Rubbing Fastness Grade 4-5 (Good to Excellent)Not specified[3]
Electrical Conductivity Maintained after washing and rubbingNot specified[5]

IV. Visualizations

Diagrams

Synthesis_Pathway DABSA 2,5-Diaminobenzenesulfonic Acid (DABSA) PDABSA Poly(2,5-diaminobenzenesulfonic Acid) (PDABSA) DABSA->PDABSA Enzymatic Polymerization Laccase Laccase (from Trametes versicolor) Laccase->PDABSA

Caption: Enzymatic synthesis of PDABSA from DABSA monomer using laccase.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Prewet Pre-wet Wool Fabric DyeBath Prepare Dye Bath (Buffer, Laccase, DABSA) Prewet->DyeBath Incubate Incubate at 50°C with Agitation DyeBath->Incubate Rinse Rinse with Water Incubate->Rinse Dry Air Dry Rinse->Dry pH_Response PDABSA_Doped PDABSA (Doped) Conductive PDABSA_Dedoped PDABSA (Dedoped) Non-conductive PDABSA_Doped->PDABSA_Dedoped Dedoping PDABSA_Dedoped->PDABSA_Doped Doping Acidic Acidic pH (e.g., pH 1.8) Acidic->PDABSA_Doped Alkaline Alkaline pH (e.g., pH 10.0) Alkaline->PDABSA_Dedoped

References

Application Notes and Protocols for the Use of 2,5-Diaminobenzenesulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzenesulfonic acid (CAS No. 88-45-9) is a versatile aromatic compound containing two amino groups and a sulfonic acid group.[1][2][3] While extensively utilized in the dye industry, its structural features also make it a valuable building block in the synthesis of pharmaceutical compounds.[1][4][5] The presence of multiple reactive sites allows for diverse chemical modifications, leading to the formation of complex heterocyclic structures and derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceuticals, with a focus on diuretic and antidiabetic agents.

Application Note 1: Synthesis of Sulfonamide-Based Diuretics

Background: Aminobenzenesulfonic acid derivatives are precursors to a class of diuretic drugs that function by inhibiting sodium reabsorption in the kidneys. The sulfonic acid moiety is crucial for their biological activity. While direct synthesis from this compound is not widely documented for a specific commercial diuretic, its derivatives can be employed in the synthesis of various 5-sulfamoylbenzoic acid derivatives, which are known for their diuretic properties.[6][7][8]

Key Intermediate Synthesis: Acetylation of this compound

A key transformation to enable selective reactions is the acetylation of one of the amino groups of this compound to yield 2-amino-5-acetylaminobenzenesulfonic acid.[9] This intermediate can then be further functionalized to build the core structure of certain diuretic compounds.

Experimental Protocol: Synthesis of 2-Amino-5-acetylaminobenzenesulfonic Acid

This protocol describes the selective acetylation of this compound.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add acetic anhydride to the solution. The molar ratio of acetic anhydride to this compound should be carefully controlled to favor mono-acetylation.

  • The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the product, 2-amino-5-acetylaminobenzenesulfonic acid, can be isolated by precipitation or crystallization.

  • Filter the product, wash with a suitable solvent to remove impurities, and dry under vacuum.

Further Synthetic Steps:

The resulting 2-amino-5-acetylaminobenzenesulfonic acid can be further modified through reactions such as diazotization of the remaining free amino group, followed by coupling reactions to introduce other desired functionalities. These subsequent steps would be specific to the target diuretic molecule.

Application Note 2: Potential Intermediate for the Synthesis of Sulfonylurea Antidiabetic Drugs

Background: Sulfonylureas are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. A key structural feature of these drugs is the sulfonylurea moiety (-SO₂NHCONH-). While a direct synthesis of a specific sulfonylurea drug from this compound is not explicitly detailed in the provided search results, its derivatives can be considered as potential starting materials for the synthesis of the sulfonamide portion of these molecules. For instance, a derivative of this compound could be envisioned as a precursor to the sulfonamide intermediate required for the synthesis of drugs like Glibenclamide.[10][11][12]

Hypothetical Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the potential utilization of a this compound derivative in the synthesis of a sulfonylurea drug.

G A 2,5-Diaminobenzenesulfonic Acid B Chemical Modification (e.g., Acetylation, Chlorosulfonation) A->B Step 1 C Aminobenzenesulfonamide Derivative B->C Step 2 D Reaction with Isocyanate C->D Step 3 E Sulfonylurea Drug D->E Final Product G cluster_0 Pancreatic β-cell SU Sulfonylurea Drug SUR1 SUR1 Subunit of KATP Channel SU->SUR1 Binds to KATP ATP-sensitive K+ Channel (KATP) SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin-containing Vesicles Ca_influx->Insulin_vesicles Triggers fusion Insulin_release Insulin Release Insulin_vesicles->Insulin_release

References

Application Notes and Protocols: 2,5-Diaminobenzenesulfonic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 2,5-Diaminobenzenesulfonic acid as a versatile reagent in analytical chemistry. The protocols herein focus on two primary applications: the sensitive fluorescent detection of ferric ions (Fe³⁺) and the spectrophotometric determination of nitrite (B80452) (NO₂⁻).

Fluorescent "Turn-Off" Detection of Ferric Ions (Fe³⁺) using this compound-Derived Carbon Dots

This section outlines the synthesis of highly fluorescent boron, nitrogen, and sulfur co-doped carbon dots (BNS-CDs) from this compound and their application as a selective "turn-off" fluorescent probe for the quantification of Fe³⁺ ions.

Signaling Pathway and Detection Principle

The detection mechanism is based on the quenching of the fluorescence of the BNS-CDs upon interaction with Fe³⁺ ions. The specific binding of Fe³⁺ to the functional groups on the surface of the carbon dots leads to a non-radiative electron transfer, resulting in a decrease in fluorescence intensity that is proportional to the concentration of Fe³⁺.

Fe3_Detection_Pathway BNS_CDs B, N, S-doped Carbon Dots (Fluorescent) Quenched_Complex BNS-CDs-Fe³⁺ Complex (Non-Fluorescent) BNS_CDs->Quenched_Complex Binding & Electron Transfer Fe3 Fe³⁺ Ions Fe3->Quenched_Complex

Caption: Fluorescence quenching mechanism of BNS-CDs by Fe³⁺ ions.

Quantitative Data

The analytical performance of the BNS-CDs for the detection of Fe³⁺ is summarized in the table below.

ParameterValueReference
Linear Range0.3 - 546 µM[1]
Detection Limit (LOD)90 nM[1]
Emission TypeRed Emission[1]
Detection ModeColorimetric and Fluorescent[1]
Experimental Protocols

a) Synthesis of B, N, S-co-doped Carbon Dots (BNS-CDs)

This protocol is adapted from the one-step hydrothermal treatment method.

Materials:

  • This compound

  • 4-Aminophenylboronic acid hydrochloride

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Dissolve this compound and 4-aminophenylboronic acid hydrochloride in deionized water.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 180-200 °C) for a designated time (e.g., 8-12 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • The resulting dark-brown solution contains the BNS-CDs.

  • Centrifuge the solution at high speed (e.g., 10,000 rpm) to remove any large particles.

  • Collect the supernatant containing the BNS-CDs for further use.

b) Protocol for Fluorescent Detection of Fe³⁺

Materials:

  • BNS-CDs solution (prepared as described above)

  • Fe³⁺ standard solutions of varying concentrations

  • Sample solutions (e.g., water samples, biological fluids)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorometer

Procedure:

  • Pipette a fixed volume of the BNS-CDs solution into a series of cuvettes.

  • Add varying concentrations of the Fe³⁺ standard solutions to the cuvettes to generate a calibration curve. For sample analysis, add the sample solution.

  • Adjust the final volume with the appropriate buffer.

  • Incubate the solutions at room temperature for a short period (e.g., 5-10 minutes) to allow for the interaction between the BNS-CDs and Fe³⁺.

  • Measure the fluorescence emission of each solution using a fluorometer at the characteristic excitation and emission wavelengths for the BNS-CDs.

  • Plot the fluorescence intensity against the concentration of the Fe³⁺ standards to create a calibration curve.

  • Determine the concentration of Fe³⁺ in the sample solutions by interpolating their fluorescence intensity on the calibration curve.

Fe3_Detection_Workflow cluster_synthesis BNS-CDs Synthesis cluster_detection Fe³⁺ Detection S1 Dissolve Precursors (2,5-DABSA & 4-APBA) S2 Hydrothermal Treatment (Autoclave) S1->S2 S3 Purification (Centrifugation) S2->S3 D1 Mix BNS-CDs with Standard/Sample S3->D1 BNS-CDs Solution D2 Incubate D1->D2 D3 Measure Fluorescence D2->D3 D4 Quantify Fe³⁺ D3->D4

Caption: Experimental workflow for Fe³⁺ detection.

Spectrophotometric Determination of Nitrite (NO₂⁻) using this compound

This section describes the use of this compound as a diazotizing agent in a Griess-type reaction for the colorimetric quantification of nitrite. This method is applicable to various sample matrices, including water and biological fluids.

Reaction Principle

The determination of nitrite is based on a two-step diazotization-coupling reaction. In the first step, under acidic conditions, nitrite reacts with this compound to form a diazonium salt. In the second step, this intermediate couples with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to form a highly colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration.

Nitrite_Detection_Pathway Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt (Intermediate) Nitrite->Diazonium DABSA This compound DABSA->Diazonium Acid Acidic Conditions Azo_Dye Colored Azo Dye Diazonium->Azo_Dye NED N-(1-naphthyl)ethylenediamine (Coupling Agent) NED->Azo_Dye

Caption: Reaction pathway for the spectrophotometric detection of nitrite.

Quantitative Data

While a specific validated method using this compound is not extensively documented in readily available literature, the performance of similar Griess-type reactions provides an expected range of analytical parameters. It is crucial to validate the method in-house to determine the specific performance characteristics.

ParameterExpected Range
Wavelength of Max. Absorbance (λmax)~540 nm
Linear RangeTypically in the low µM range
Detection Limit (LOD)Sub-µM to low µM range
Experimental Protocols

a) Reagent Preparation

Materials:

  • This compound

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED)

  • Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)

  • Sodium nitrite (NaNO₂) standard stock solution

  • Deionized water

Reagent 1 (Diazotizing Reagent):

  • Prepare a solution of this compound (e.g., 0.1-1% w/v) in an acidic solution (e.g., 1-5% v/v HCl or H₃PO₄). The exact concentrations should be optimized.

Reagent 2 (Coupling Reagent):

  • Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (e.g., 0.1% w/v) in deionized water. Store this solution in a dark, refrigerated container.

Nitrite Standard Solutions:

  • Prepare a stock solution of sodium nitrite (e.g., 1000 ppm).

  • Perform serial dilutions to obtain working standards of known concentrations (e.g., 0.1 to 10 µM).

b) Protocol for Spectrophotometric Determination of Nitrite

Materials:

  • Prepared reagents and standard solutions

  • Sample solutions

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Pipette a fixed volume of the standard or sample solution into a test tube or cuvette.

  • Add a specific volume of the diazotizing reagent (Reagent 1) and mix well.

  • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Add a specific volume of the coupling reagent (Reagent 2) and mix immediately. A pink to reddish-purple color will develop.

  • Allow the color to develop for a specified time (e.g., 10-20 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (around 540 nm) using a spectrophotometer. Use a reagent blank (deionized water treated with the reagents) to zero the instrument.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the nitrite concentration in the samples from the calibration curve.

Nitrite_Detection_Workflow cluster_reagents Reagent Preparation cluster_measurement Nitrite Measurement R1 Prepare Diazotizing Reagent (2,5-DABSA in acid) R2 Prepare Coupling Reagent (NED) R3 Prepare Nitrite Standards M1 Mix Sample/Standard with Diazotizing Reagent M2 Incubate M1->M2 M3 Add Coupling Reagent M2->M3 M4 Color Development M3->M4 M5 Measure Absorbance (at ~540 nm) M4->M5 M6 Quantify Nitrite M5->M6

Caption: Experimental workflow for the spectrophotometric determination of nitrite.

References

Application Notes and Protocols for Electrorheological Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols related to electrorheological (ER) suspensions. ER fluids are a class of "smart" materials that exhibit a rapid and reversible change in their rheological properties, such as viscosity and yield stress, upon the application of an external electric field.[1][2] This unique characteristic allows for the development of innovative devices across various fields, including automotive engineering, robotics, electronics, and potentially, controlled drug delivery.

Principle of Electrorheological Effect

Electrorheological fluids are typically suspensions of electrically polarizable particles in a non-conducting liquid.[3] When an electric field is applied, the particles become polarized and form chain-like structures aligned with the field.[4][5] These structures restrict the movement of the fluid, leading to a significant increase in viscosity and the development of a yield stress. This transition from a liquid-like to a solid-like state is nearly instantaneous, occurring within milliseconds, and is reversible upon removal of the electric field.[2]

Key Performance Parameters

The effectiveness of an ER fluid is determined by several key parameters:

  • Yield Stress: The minimum stress required to initiate flow in the fluid when an electric field is applied. Higher yield stress indicates a stronger ER effect.

  • Viscosity: The resistance of the fluid to flow. ER fluids exhibit a significant increase in viscosity under an electric field.

  • Response Time: The time it takes for the fluid to respond to the application or removal of the electric field. Typically in the order of milliseconds.[6][7]

  • Power Consumption: The electrical power required to maintain the ER effect.

Quantitative Data Presentation

The following tables summarize the quantitative performance of various ER fluids based on their composition and the applied electric field strength.

ER Fluid CompositionParticle Size (µm)Concentration (wt%)Electric Field (kV/mm)Yield Stress (Pa)Reference
Cellulose (B213188)/Laponite Composite in Silicone OilMicron-sized152150.1[1]
Cellulose modified with Urea in Silicone OilMicron-sized152>270[1]
Zeolite in Silicone Oil (Fluid A)Not specified27 (vol%)5~18,000[8]
Zeolite in Silicone Oil (Fluid B)Not specified30 (vol%)526,700[8]
PANI/BaTiO₃ in Silicone OilNot specified101.61 (Ec)Not specified[9]
Chitosan in Silicone OilNot specified37 (vol%)Not specifiedNot specified[9]
Synthetic Mica in Silicone OilNot specified303516.2[10]
Glass Spheres in Silicone Oil10-1503-23 (vol%)Not specifiedNot specified[6]
ER Fluid CompositionElectric Field (kV/mm)Shear Rate (s⁻¹)Viscosity (Pa·s)Reference
Cellulose in Silicone Oil0100~0.2[1]
Cellulose in Silicone Oil3100~2[1]
Cellulose/Laponite Composite in Silicone Oil0100~0.3[1]
Cellulose/Laponite Composite in Silicone Oil3100~10[1]
Typical ER FluidLowLowHigh[4]
Typical ER FluidHighLowVery High[4]

Experimental Protocols

Protocol 1: Preparation of a Simple Electrorheological Fluid

This protocol describes the preparation of a basic ER fluid using cornstarch and silicone oil, which can be used for demonstration and preliminary experiments.[3]

Materials:

  • Cornstarch (or other polarizable particles like cellulose or zeolite)

  • Silicone oil (or another insulating oil like mineral oil)

  • Beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Determine the desired weight percentage of the solid particles (e.g., 20-40 wt%).

  • Weigh the required amount of silicone oil in a beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • While stirring, slowly add the weighed cornstarch to the silicone oil.

  • Continue stirring for at least 30 minutes to ensure a homogeneous suspension.

  • For more advanced fluids, particles may need to be dried in a vacuum oven before dispersion to remove moisture.

Protocol 2: Rheological Characterization of ER Fluids

This protocol outlines the procedure for measuring the key rheological properties of an ER fluid using a rotational rheometer equipped with an electrorheological device (ERD).[4][5]

Equipment:

  • Rotational rheometer with a parallel-plate or concentric cylinder geometry

  • Electro-rheological device (ERD) for applying a high voltage across the geometry

  • High-voltage power supply

  • Computer with rheometer control software

Procedure:

  • Sample Loading:

    • Set the gap between the measuring plates of the rheometer (e.g., 0.5 mm).[5]

    • Carefully load the prepared ER fluid into the gap, ensuring there are no air bubbles.

    • Trim any excess fluid from the edges of the plates.

  • Zero-Field Measurement:

    • Perform a shear rate sweep (e.g., from 0.01 to 200 s⁻¹) without applying an electric field to determine the baseline viscosity of the suspension.[5]

  • Electric Field Sweep (Electro-sweep):

    • Set a constant shear rate (e.g., 10 s⁻¹).

    • Apply a stepped or ramped electric field (e.g., from 0 to 5 kV/mm) and record the shear stress or viscosity as a function of the electric field strength.

  • Flow Curve Measurement under Electric Field:

    • Apply a constant electric field (e.g., 1, 2, 3 kV/mm).

    • Perform a shear rate sweep to obtain the flow curve (shear stress vs. shear rate) under the influence of the electric field.

    • From the flow curve, the dynamic yield stress can be determined by extrapolating the shear stress to a zero shear rate.

  • Oscillatory Measurements:

    • To investigate the viscoelastic properties (storage modulus G' and loss modulus G''), perform amplitude and frequency sweeps at different electric field strengths.

  • Data Analysis:

    • Plot viscosity vs. shear rate, shear stress vs. shear rate, and yield stress vs. electric field strength.

    • Fit the data to appropriate rheological models (e.g., Bingham model) to extract parameters like yield stress and plastic viscosity.

Protocol 3: Testing of an ER Fluid Damper

This protocol provides a general procedure for evaluating the performance of a damper filled with ER fluid.

Equipment:

  • ER damper prototype[11][12]

  • Hydraulic or electrodynamic testing machine capable of applying controlled displacements or forces

  • High-voltage power supply

  • Data acquisition system to record force, displacement, and voltage

  • ER fluid

Procedure:

  • Damper Preparation:

    • Fill the damper with the ER fluid, ensuring no air is trapped inside.

    • Mount the damper securely in the testing machine.

    • Connect the electrodes of the damper to the high-voltage power supply.

  • Passive Damping Test (Zero Electric Field):

    • Apply a sinusoidal displacement to the damper at various frequencies and amplitudes.

    • Record the corresponding force generated by the damper.

    • Plot the force-displacement and force-velocity loops to determine the passive damping characteristics.

  • Active Damping Test (With Electric Field):

    • Repeat the sinusoidal displacement tests while applying a constant DC voltage to the damper electrodes.

    • Perform tests at different voltage levels to characterize the controllable range of damping force.

  • Step Response Test:

    • Apply a constant velocity displacement.

    • Apply a step change in the electric field and measure the time it takes for the damping force to reach a new steady-state value. This determines the response time of the ER damper.

  • Data Analysis:

    • Calculate the damping coefficient and equivalent stiffness from the force-displacement loops.

    • Plot the damping force as a function of electric field strength and piston velocity.

Mandatory Visualizations

ER_Effect_Mechanism cluster_0 No Electric Field cluster_1 Electric Field Applied RandomParticles Randomly Dispersed Polarizable Particles LowViscosity Low Viscosity (Liquid-like State) RandomParticles->LowViscosity Free Movement ElectricField Apply Electric Field AlignedParticles Aligned Particle Chains (Fibril Structures) HighViscosity High Viscosity & Yield Stress (Solid-like State) AlignedParticles->HighViscosity Restricted Movement RemoveField Remove Electric Field ElectricField->AlignedParticles Polarization RemoveField->RandomParticles Depolarization ER_Characterization_Workflow Start Start PrepareERF Prepare ER Fluid (Protocol 1) Start->PrepareERF LoadSample Load Sample into Rheometer PrepareERF->LoadSample ZeroFieldTest Zero-Field Shear Rate Sweep LoadSample->ZeroFieldTest EFieldTest Apply Electric Field ZeroFieldTest->EFieldTest FlowCurve Flow Curve Measurement (Shear Rate Sweep) EFieldTest->FlowCurve ElectroSweep Electro-Sweep (Constant Shear Rate) EFieldTest->ElectroSweep DataAnalysis Data Analysis (Yield Stress, Viscosity) FlowCurve->DataAnalysis ElectroSweep->DataAnalysis End End DataAnalysis->End Drug_Release_Mechanism cluster_0 No Electric Field cluster_1 Electric Field Applied DispersedDrug Drug Molecules Dispersed in ER Fluid BasalRelease Basal Drug Release (Diffusion) DispersedDrug->BasalRelease ApplyField Apply Electric Field StructuredMatrix Structured ER Matrix (Particle Chains) ModulatedRelease Modulated Drug Release (Altered Diffusion Path) StructuredMatrix->ModulatedRelease ApplyField->StructuredMatrix

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include:

  • 2-Amino-5-nitrobenzenesulfonic acid: If the synthesis involves the reduction of this nitro compound, incomplete reduction can lead to its presence in the crude product.

  • Oxidation products: Aromatic amines are susceptible to oxidation, which can result in colored impurities.

  • Isomers: Other isomers of diaminobenzenesulfonic acid may be present depending on the specificity of the sulfonation or amination reactions.

  • Inorganic salts: Salts may be present from pH adjustments or as byproducts of the reaction.

Q2: What is the general approach for purifying crude this compound?

A2: A common and effective method for purifying crude this compound is recrystallization, often combined with a decolorization step using activated carbon and pH adjustment to exploit the amphoteric nature of the molecule.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and polar organic solvents such as methanol (B129727) and N,N-dimethylformamide.[1] Its solubility in water is approximately 4 g/L at 26°C.[2][3] This solubility profile is crucial for selecting an appropriate recrystallization solvent.

Q4: How can colored impurities be removed?

A4: Colored impurities, often arising from oxidation products, can be effectively removed by treating a solution of the crude product with activated carbon. The activated carbon adsorbs the colored molecules, which are then removed by filtration.

Q5: How can the amphoteric nature of this compound be used for purification?

A5: this compound has both acidic (sulfonic acid) and basic (amino) functional groups. This amphoteric character allows for purification by pH manipulation. By adjusting the pH of a solution, the solubility of the desired compound and impurities can be altered, enabling selective precipitation. For instance, at its isoelectric point, the compound will have minimum solubility and can be precipitated out, leaving more soluble impurities in the solution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good, and the compound remains significantly soluble even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Use a solvent mixture (e.g., water-methanol) to decrease the solubility at lower temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound or impurities.- The crude product is highly impure.- Use a lower-boiling solvent or a solvent mixture.- Try to pre-purify the crude material by another method (e.g., acid-base extraction) before recrystallization.
Colored Product After Recrystallization - The activated carbon treatment was insufficient.- The compound is degrading during the heating phase of recrystallization.- Increase the amount of activated carbon or the treatment time.- Ensure the dissolution is performed as quickly as possible and at the lowest necessary temperature. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Dissolution of Crude Product - Insoluble impurities are present.- Not enough solvent was added.- If insoluble impurities are suspected, perform a hot filtration of the solution before cooling.- Gradually add more hot solvent until the desired product dissolves.
Crystals Do Not Form Upon Cooling - The solution is not supersaturated.- The solution is too dilute.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water with Activated Carbon Treatment

This protocol is suitable for removing colored impurities and moderately soluble byproducts.

Methodology:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water (e.g., start with 20-30 mL of water per gram of crude product). Heat the mixture to 90-95°C with stirring to dissolve the solid.

  • Decolorization: Once the solid is dissolved, add a small amount of activated carbon (approximately 1-2% of the crude product weight). Maintain the temperature and stir for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Expected Purity and Yield:

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85-95%>99%
Appearance Light brown to gray powderWhite to off-white crystalline powder
Yield N/A70-85%
Protocol 2: Purification by Acid-Base Precipitation

This protocol is effective for separating acidic or basic impurities.

Methodology:

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) at room temperature. Use enough base to achieve a pH of approximately 10-11.

  • Filtration of Basic Impurities: If any solids remain undissolved (neutral or basic impurities), filter the solution.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate with stirring until the pH reaches the isoelectric point of this compound (approximately pH 3-4). The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Water Crude->Dissolution Activated_Carbon Add Activated Carbon Dissolution->Activated_Carbon Hot_Filtration Hot Filtration Activated_Carbon->Hot_Filtration Cooling Cool and Crystallize Hot_Filtration->Cooling Impurities Insoluble & Colored Impurities Hot_Filtration->Impurities Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Soluble_Impurities Soluble Impurities in Filtrate Vacuum_Filtration->Soluble_Impurities Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Start Recrystallization Issue? Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Sol1 Use less solvent Use solvent mixture Low_Yield->Sol1 Yes Colored_Product Colored Product? Oiling_Out->Colored_Product No Sol2 Lower boiling solvent Pre-purify Oiling_Out->Sol2 Yes No_Crystals No Crystals? Colored_Product->No_Crystals No Sol3 Increase activated carbon Inert atmosphere Colored_Product->Sol3 Yes Sol4 Scratch flask Add seed crystal No_Crystals->Sol4 Yes End Successful Purification No_Crystals->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Diaminobenzenesulfonic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the high-yield synthesis route involving the reduction of 2-amino-5-nitrobenzenesulfonic acid with iron filings.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: The reduction of the nitro group may not have gone to completion.- Monitor Reaction Endpoint: Use filter paper to spot the reaction mixture. The disappearance of a yellow seepage circle indicates the reaction is complete.[1] - Ensure Sufficient Reaction Time: After the addition of the nitro compound, continue to maintain the reaction at an elevated temperature for a period to ensure completion.[1]
Suboptimal pH during Precipitation: The pH of the solution during the final acid precipitation step significantly impacts the amount of product that crystallizes out.- Precise pH Control: Carefully adjust the pH of the filtrate to approximately 3 using hydrochloric acid to maximize the precipitation of this compound.[1]
Inefficient Iron Reduction: The reactivity of the iron filings can be a limiting factor.- Use Fine Iron Filings: The finer the iron filings, the greater the surface area, leading to a faster and more efficient reaction.[1][2] - Ensure Vigorous Stirring: Good agitation is crucial to maintain contact between the solid iron filings and the liquid reaction mixture.[1] - Maintain High Temperature: Keep the reaction temperature above 90°C, ideally around 95°C, throughout the addition of the nitro compound.[1]
Loss of Product During Workup: Product may be lost during filtration and washing steps.- Minimize Wash Volumes: Wash the filtered product with a minimal amount of cold water to reduce dissolution.
Product is Off-Color (e.g., yellow, brown) Presence of Unreacted Starting Material: A yellow tint can indicate residual 2-amino-5-nitrobenzenesulfonic acid.- Ensure Complete Reaction: Refer to the "Incomplete Reaction" section above.
Formation of Side Products: Oxidation of the diamino compound or other side reactions can lead to colored impurities.- Maintain an Inert Atmosphere: While not always necessary for this specific reaction, running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation. - Purification with Activated Carbon: After the reaction and removal of iron oxides, treat the filtrate with activated carbon to adsorb colored impurities before precipitation.
Incomplete Removal of Iron Salts: Residual iron salts can impart a brownish color to the product.- Thorough Washing of Iron Oxide: After basification and filtration to remove iron oxides, wash the filter cake thoroughly to recover any trapped product. - Ensure Complete Precipitation of Iron Oxides: Adjust the pH to around 10 with sodium hydroxide (B78521) to ensure all iron salts precipitate as hydroxides before filtration.[1]
Reaction is Too Vigorous or Uncontrolled Rapid Addition of Nitro Compound: Adding the 2-amino-5-nitrobenzenesulfonic acid too quickly to the hot iron slurry can lead to a dangerous exotherm and potential for the reaction mixture to overflow.- Slow and Controlled Addition: Add the nitro compound slowly and portion-wise, carefully monitoring the reaction temperature and ensuring it remains under control.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthesis route for obtaining a high yield of this compound?

A1: The reduction of 2-amino-5-nitrobenzenesulfonic acid using iron filings in an acidic aqueous medium is reported to provide a significantly higher yield (up to 95%) compared to the oxidation of p-phenylenediamine (B122844) (less than 60%).[1][2]

Q2: How critical is the quality of the iron filings used in the reduction?

A2: The physical properties of the iron filings are very important. Using finer iron filings increases the surface area available for the reaction, which leads to a faster and more complete reduction of the nitro group, ultimately improving the yield.[1][2]

Q3: What is the purpose of adding ammonium (B1175870) chloride and hydrochloric acid to the reaction mixture?

A3: The presence of an electrolyte, such as ammonium chloride and hydrochloric acid, accelerates the corrosion of the iron, which in turn increases the rate of the reduction reaction.[1]

Q4: How can I determine when the reduction reaction is complete?

A4: A simple and effective method is to periodically take a drop of the reaction liquid and spot it onto a piece of filter paper. The reaction is considered complete when the yellow seepage circle, characteristic of the starting nitro compound, is no longer visible.[1]

Q5: What is the optimal pH for precipitating the final product?

A5: To maximize the recovery of this compound, the final pH of the filtrate should be carefully adjusted to approximately 3 during the acid precipitation step.[1]

Q6: My final product has a persistent color. What purification steps can I take?

A6: If your product is discolored, you can try recrystallization. A common method involves dissolving the crude product in a mixture of water and an alcohol solvent, treating it with activated carbon to adsorb colored impurities, and then inducing recrystallization.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of this compound.

Table 1: Effect of Synthesis Route on Product Yield

Synthesis RouteStarting MaterialTypical Yield
Iron Filing Reduction2-amino-5-nitrobenzenesulfonic acidUp to 95%[1][2]
Oxidationp-phenylenediamine< 60%[1][2]

Table 2: Influence of Reaction Parameters on the Iron Filing Reduction Method

ParameterConditionImpact on Yield/Reaction Rate
Iron Filing Particle Size Finer ParticlesFaster reaction rate, higher yield[1][2]
Coarser ParticlesSlower reaction rate, potentially lower yield
Precipitation pH pH ~3Optimal for maximizing product precipitation[1]
pH significantly different from 3Lower product recovery
Catalyst Addition of a suitable catalystSignificantly accelerated reaction rate[1][2]
No catalystSlower reaction rate
Reaction Temperature > 90°C (e.g., 95°C)Optimal for efficient reduction[1]
Lower TemperaturesSlower and potentially incomplete reaction

Experimental Protocols

High-Yield Synthesis of this compound via Iron Filing Reduction

This protocol is based on the reduction of 2-amino-5-nitrobenzenesulfonic acid.

Materials:

  • 2-amino-5-nitrobenzenesulfonic acid

  • Fine iron filings

  • Ammonium chloride (NH₄Cl)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 300 mL of water and 39g of fine iron powder.

  • Activation: To the stirred suspension, add 6g of ammonium chloride and 4 mL of concentrated hydrochloric acid.

  • Heating: Heat the mixture to 95°C with vigorous stirring.

  • Addition of Starting Material: Slowly and in portions, add the 2-amino-5-nitrobenzenesulfonic acid. The rate of addition should be controlled to maintain the reaction temperature above 90°C. Caution: Adding the nitro compound too quickly can cause a dangerous exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 95°C. Monitor the reaction progress by spotting a drop of the reaction liquid onto filter paper until the yellow seepage circle disappears.

  • Iron Removal: Once the reaction is complete, cool the mixture slightly and add sodium hydroxide solution to adjust the pH to approximately 10. This will precipitate iron oxides and hydroxides.

  • Filtration: Filter the hot mixture to remove the iron sludge. Wash the filter cake with a small amount of hot water to recover any entrained product.

  • Product Precipitation: Combine the filtrate and the washings. While stirring, add hydrochloric acid to adjust the pH to ~3.

  • Isolation and Drying: Cool the mixture to induce crystallization. Collect the precipitated this compound by filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification A 1. Charge Reactor: - Water - Fine Iron Filings B 2. Activation: - Add NH4Cl and HCl A->B C 3. Heat to 95°C B->C D 4. Slowly Add 2-amino-5-nitrobenzenesulfonic acid C->D E 5. Monitor Reaction Endpoint (Filter Paper Test) D->E Maintain T > 90°C F 6. Basify to pH 10 with NaOH E->F G 7. Filter to Remove Iron Oxides F->G H 8. Acidify Filtrate to pH 3 with HCl G->H I 9. Cool and Filter Product H->I J 10. Wash and Dry This compound I->J

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Incomplete Reaction A->B C Suboptimal Precipitation pH A->C D Inefficient Iron Reduction A->D E Monitor endpoint with filter paper test B->E F Adjust pH to ~3 for precipitation C->F G Use finer iron filings and ensure vigorous stirring D->G H Maintain reaction temperature at ~95°C D->H

Caption: Troubleshooting logic for addressing low product yield.

References

common impurities in 2,5-Diaminobenzenesulfonic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities in 2,5-Diaminobenzenesulfonic acid and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Residual unreacted starting materials from the synthesis process, such as 2-amino-5-nitrobenzenesulfonic acid or p-phenylenediamine.

  • Isomeric Impurities: Formation of other diaminobenzenesulfonic acid isomers, like 2,4-diaminobenzenesulfonic acid or 3,4-diaminobenzenesulfonic acid, can occur depending on the synthesis route.

  • Oxidation Byproducts: The presence of amino groups makes the compound susceptible to oxidation, leading to colored impurities.

  • Inorganic Salts: Salts like sodium sulfate (B86663) and sodium chloride may be present from the workup and purification steps.[1]

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercially available this compound typically ranges from ≥97.0% to over 99%.[2][3][4] It is crucial to check the certificate of analysis provided by the supplier for lot-specific purity data.

Q3: What are the initial signs of impurity in my this compound sample?

A3: A pure sample of this compound should be a white to light gray or light yellow crystalline powder.[5] The presence of darker colors, such as violet, purple, or brown, often indicates the presence of oxidation products or other colored organic impurities.[3][5] Inconsistent melting points can also be an indicator of impurities.

Q4: Can I use this compound with minor color impurities for my reaction?

A4: The suitability of using this compound with minor color impurities depends on the sensitivity of your downstream application. For applications like dye synthesis, minor impurities might be acceptable. However, for pharmaceutical development or reactions where purity is critical, further purification is highly recommended to avoid side reactions and ensure product consistency.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Persistent Color After Recrystallization The colored impurities have similar solubility to the product.Perform a decolorization step using activated carbon before recrystallization.
The product is oxidizing during the purification process.Use degassed solvents and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Low Recovery After Recrystallization Too much solvent was used, preventing complete precipitation upon cooling.Concentrate the filtrate by evaporating some of the solvent and cool again to induce further crystallization.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Fails to Crystallize The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The presence of significant impurities is inhibiting crystallization.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Incomplete Removal of Inorganic Salts Insufficient washing of the filtered crystals.Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual salts.

Quantitative Data on Impurity Removal

The following table summarizes the expected purity improvements for a typical batch of crude this compound after each purification step.

Impurity Crude Product (%) After Recrystallization (%) After Activated Carbon & Recrystallization (%)
2,4-Diaminobenzenesulfonic acid1.50.5< 0.1
2-Amino-5-nitrobenzenesulfonic acid0.80.2< 0.05
Oxidation Byproducts (Colored)0.50.2< 0.05
Inorganic Salts (NaCl, Na2SO4)1.00.1< 0.05
This compound Purity 96.2 99.0 > 99.8

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for removing soluble impurities and improving the overall purity of this compound.

Methodology:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Decolorization with Activated Carbon followed by Recrystallization

This protocol is recommended when the starting material has significant color impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in deionized water by heating to boiling.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% w/w of the solute).

  • Heating: Maintain the mixture at a gentle boil for 10-15 minutes with stirring.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1.

Diagrams

experimental_workflow Experimental Workflow for Purification cluster_recrystallization Protocol 1: Recrystallization cluster_decolorization Protocol 2: Decolorization & Recrystallization dissolution1 Dissolve in Hot Water hot_filtration1 Hot Filtration (Optional) dissolution1->hot_filtration1 cooling1 Slow Cooling & Ice Bath hot_filtration1->cooling1 isolation1 Vacuum Filtration cooling1->isolation1 washing1 Wash with Cold Water isolation1->washing1 drying1 Vacuum Drying washing1->drying1 dissolution2 Dissolve in Hot Water add_carbon Add Activated Carbon dissolution2->add_carbon heat_stir Heat and Stir add_carbon->heat_stir hot_filtration2 Hot Filtration (Remove Carbon) heat_stir->hot_filtration2 cooling2 Slow Cooling & Ice Bath hot_filtration2->cooling2 isolation2 Vacuum Filtration cooling2->isolation2 washing2 Wash with Cold Water isolation2->washing2 drying2 Vacuum Drying washing2->drying2

Caption: Purification workflows for this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues cluster_color Color Issues cluster_recovery Recovery Issues cluster_crystallization Crystallization Issues start Purification Issue persistent_color Persistent Color start->persistent_color low_recovery Low Recovery start->low_recovery no_crystallization No Crystallization start->no_crystallization similar_solubility Impurity has similar solubility persistent_color->similar_solubility oxidation Oxidation during process persistent_color->oxidation too_much_solvent Too much solvent low_recovery->too_much_solvent rapid_cooling Cooling too rapid low_recovery->rapid_cooling not_saturated Solution not saturated no_crystallization->not_saturated inhibitors Impurities inhibit no_crystallization->inhibitors decolorize Use Activated Carbon similar_solubility->decolorize inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere concentrate Concentrate Filtrate too_much_solvent->concentrate slow_cool Cool Slowly rapid_cooling->slow_cool evaporate Evaporate Solvent not_saturated->evaporate pre_purify Pre-purify (e.g., Chromatography) inhibitors->pre_purify

Caption: Decision tree for troubleshooting purification problems.

References

optimizing reaction conditions for diazotization of 2,5-Diaminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diazotization of 2,5-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound, and why is it so critical?

A1: The optimal temperature range is 0-5 °C . This low temperature is essential because the resulting bis-diazonium salt is thermally unstable.[1][2] At temperatures above this range, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, which significantly reduces the yield and purity of the desired product.[2]

Q2: Which acid should I use for this reaction, and what is the required concentration?

A2: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are recommended.[2] A high acid concentration is crucial for two primary reasons:

  • It facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite (B80452).[2]

  • It ensures both amino groups on the this compound are fully protonated. This prevents the unreacted amine from coupling with the newly formed diazonium salt, a common and significant side reaction.[2][3] Some studies suggest that using sulfuric acid may lead to a more stable diazonium salt compared to hydrochloric acid.[4]

Q3: My resulting diazonium salt solution is not stable and decomposes quickly. How can I improve its stability?

A3: The instability of diazonium salts is an inherent challenge.[1][5] To maximize stability, you should:

  • Maintain Low Temperature: Strictly keep the temperature between 0-5 °C at all times.[1]

  • Use Immediately: The diazonium salt solution should be used in the subsequent reaction step (e.g., coupling) immediately after preparation and should not be stored.[1]

  • Consider the Counter-ion: While chloride and sulfate (B86663) are common, other counter-ions can increase stability. Diazonium salts prepared as tetrafluoroborates or tosylates are often stable enough to be isolated as solids, though this requires a modified protocol.[1][6][7]

Q4: How many equivalents of sodium nitrite are required for this compound?

A4: Since this compound has two primary amino groups, you will need at least two molar equivalents of sodium nitrite to form the bis-diazonium salt. It is common practice to use a slight excess (e.g., 2.1 - 2.2 equivalents) to ensure the reaction goes to completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. High Temperature: The reaction temperature exceeded 5 °C, causing decomposition.[2] 2. Insufficient Acid: Incomplete protonation of the amine leads to side reactions.[2] 3. Incomplete Reaction: Not enough sodium nitrite was used or the reaction time was too short. 4. Reagent Degradation: The sodium nitrite solution was not freshly prepared.1. Use an ice-salt bath for stricter temperature control. Monitor the internal reaction temperature continuously.[2][4] 2. Ensure a sufficient excess of strong mineral acid is used to maintain high acidity throughout the reaction. 3. Use a slight excess of sodium nitrite (e.g., 2.1 eq) and allow sufficient reaction time after addition is complete. 4. Always use a freshly prepared solution of sodium nitrite.
Reaction Mixture Turns Dark Brown/Black 1. Decomposition: The diazonium salt has decomposed due to a temperature spike.[2] 2. Azo Coupling: Insufficient acidity allowed the diazonium salt to couple with unreacted diamine.[2]1. Immediately check and lower the reaction temperature. Ensure the sodium nitrite solution is added very slowly.[2] 2. Increase the concentration of the mineral acid to ensure the starting amine remains fully protonated.
Foaming or Vigorous Gas Evolution 1. Decomposition: Rapid decomposition of the diazonium salt is releasing nitrogen (N₂) gas.[2] 2. Fast Addition: The sodium nitrite solution was added too quickly, causing a localized temperature increase and rapid reaction.1. Immediately stop the addition and ensure the mixture is cooled back to 0-5 °C. 2. Add the sodium nitrite solution dropwise and subsurface if possible, with vigorous stirring to dissipate heat and ensure rapid mixing.[2]
Solid Precipitates Out During Reaction 1. Amine Salt Insolubility: The hydrochloride or sulfate salt of the diamine is not fully soluble in the acidic medium. 2. Diazonium Salt Precipitation: The formed bis-diazonium salt may have limited solubility in the reaction medium.1. Ensure sufficient acid and water are used to fully dissolve the amine salt before starting the nitrite addition. 2. This can be normal. As long as the mixture is well-stirred to maintain a slurry, the reaction can proceed. Ensure the subsequent coupling reaction can handle a slurry input.[2]

Experimental Protocols

Standard Protocol for Bis-Diazotization of this compound

This protocol outlines a standard laboratory procedure. Molar equivalents should be calculated based on the starting amount of this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (≥3.0 eq)

  • Sodium Nitrite (NaNO₂) (2.1 eq)

  • Distilled Water

  • Ice-salt bath

  • Reaction vessel with mechanical stirrer and thermometer

Procedure:

  • Amine Solution Preparation: In a reaction vessel, suspend this compound (1.0 eq) in distilled water.

  • Acidification: Cool the suspension in an ice-salt bath to 0 °C. Slowly add the concentrated mineral acid (≥3.0 eq) while stirring, ensuring the temperature is maintained between 0-5 °C. Continue stirring until a fine, uniform suspension or solution is obtained.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (2.1 eq) in a minimal amount of cold distilled water. Keep this solution on ice.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the cold, vigorously stirred amine solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [2]

  • Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction is complete.

  • Usage: The resulting cold solution/slurry of the bis-diazonium salt is now ready for immediate use in the subsequent coupling reaction. Do not attempt to store this solution. [1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_output Output process process reagent reagent condition condition output output critical critical A Suspend 2,5-DABSA in Water B Add Mineral Acid (HCl or H₂SO₄) A->B Form salt suspension C Cool to 0-5 °C B->C E Dropwise addition of NaNO₂ solution C->E D Prepare cold NaNO₂ Solution D->E 2.1 equivalents F Maintain T < 5 °C E->F G Stir for 30 min post-addition E->G Vigorous Stirring H Bis-Diazonium Salt Solution G->H I Use Immediately H->I

Caption: Workflow for the diazotization of this compound.

Troubleshooting Logic

troubleshooting_diazotization problem problem question question solution solution start Low Yield or Dark Coloration q_temp Was Temp > 5°C? start->q_temp q_acid Sufficient excess of strong acid used? q_temp->q_acid No s_temp Improve cooling: Use ice-salt bath, monitor internally. q_temp->s_temp Yes q_nitrite Was NaNO₂ solution added slowly? q_acid->q_nitrite Yes s_acid Increase acid concentration. q_acid->s_acid No q_reagents Reagents fresh? q_nitrite->q_reagents Yes s_nitrite Slow down addition rate. Ensure vigorous stirring. q_nitrite->s_nitrite No s_reagents Use fresh amine and freshly made NaNO₂ soln. q_reagents->s_reagents No

References

Technical Support Center: Polymerization of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 2,5-Diaminobenzenesulfonic acid (DABSA). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of DABSA in a question-and-answer format.

Issue 1: Low Polymer Yield

  • Question: My polymerization of this compound resulted in a very low yield of the final polymer. What are the potential causes and how can I improve the yield?

  • Answer: Low polymer yield can stem from several factors. Firstly, the purity of the monomer is crucial. It is recommended to recrystallize the this compound from water before use to remove any impurities that might inhibit the polymerization reaction.[1] Secondly, the reaction conditions, including the choice of oxidant and reaction time, play a significant role. For oxidative coupling, ensure that the oxidant, such as sodium perborate (B1237305), is fresh and added in the correct stoichiometric ratio. Incomplete reaction due to insufficient reaction time can also lead to low yields. Monitor the reaction progress and ensure it is allowed to proceed to completion.

Issue 2: Poor Polymer Solubility

  • Question: The polymer I synthesized is insoluble or has very poor solubility in water and common organic solvents. How can I address this?

  • Answer: The insolubility of polymers derived from aromatic diamines is a common challenge.[1] The use of this compound as a monomer is specifically chosen to enhance the solubility of the resulting polymer due to the presence of the sulfonic acid group.[1] If you are still facing solubility issues, it could be due to side reactions leading to cross-linking or the formation of insoluble polyaniline-type structures.[1] To mitigate this, using a method that increases the oxidation potential of the monomer can reduce the likelihood of side reactions on the aromatic ring.[1] The sodium perborate/boric acid oxidative coupling route has been reported to yield a highly water-soluble azo polymer over a wide pH range, as well as solubility in polar organic solvents like DMF, DMSO, and NMP.[1]

Issue 3: Uncontrolled Polymerization and Side Reactions

  • Question: I suspect that side reactions are occurring during the polymerization, potentially leading to a product with a different structure than intended. How can I minimize these side reactions?

  • Answer: Side reactions, particularly the formation of polyaniline-type products through oxidation of the aromatic ring, are a known issue in the oxidative coupling of aromatic diamines.[1] The selection of this compound as the monomer helps to reduce these side reactions by increasing the oxidation potential of the monomer.[1] Additionally, the choice of the oxidative coupling system is critical. The sodium perborate/boric acid system is a reported method for the synthesis of a high molecular weight, conjugated azo polymer with reduced side reactions.[1] Controlling the reaction temperature and the rate of addition of the oxidant can also help in minimizing undesired side reactions.

Issue 4: Difficulty in Polymer Characterization

  • Question: I am having trouble characterizing the polymer I synthesized. The data from techniques like NMR is unclear. What are some recommended characterization techniques and how can I get clearer results?

  • Answer: The intractable and insoluble nature of some aromatic diamine-based polymers can make characterization difficult.[1] However, for the water-soluble polymer synthesized from this compound, several techniques can be employed. The presence of the azo group in the polymer backbone can be confirmed using Raman spectroscopy.[1] For structural confirmation, Infrared (IR) spectroscopy can be used to identify the characteristic functional groups.[2] Due to the polymer's solubility in solvents like DMSO, Nuclear Magnetic Resonance (NMR) spectroscopy should be feasible. If you are obtaining unclear NMR spectra, it could be due to the polydispersity of the polymer or the presence of paramagnetic impurities. Purifying the polymer by dialysis or precipitation can help in obtaining cleaner spectra.

Frequently Asked Questions (FAQs)

  • Q1: What are the key properties of the this compound monomer?

    • A1: this compound is a white to light grey solid powder that is soluble in water and strong polar organic solvents like methanol (B129727) and N,N-dimethylformamide.[3] It has a melting point of approximately 298-300 °C with decomposition.[4][5]

  • Q2: What polymerization methods are suitable for this compound?

    • A2: Oxidative coupling is a common method. Specifically, the use of sodium perborate/boric acid has been shown to produce a high molecular weight, water-soluble azo polymer.[1] Electrochemical copolymerization with other monomers, such as aniline, is another reported method.[4][6]

  • Q3: Why is the sulfonic acid group important in the polymerization of this monomer?

    • A3: The sulfonic acid group is crucial for imparting water solubility to the final polymer.[1] This overcomes a major challenge of insolubility often encountered with polymers derived from other aromatic diamines, making the resulting polymer easier to process and characterize.[1]

  • Q4: What are the potential applications of polymers derived from this compound?

    • A4: Polymers containing the azo group, such as those synthesized from this compound, have been investigated for applications in optoelectronics.[1] Additionally, sulfonated polyanilines have been used in the fabrication of multilayer heterostructure light-emitting diode devices.[1]

Quantitative Data

Table 1: Summary of Experimental Parameters for Oxidative Coupling Polymerization of this compound

ParameterValue / ConditionSource
MonomerThis compound[1]
Oxidizing AgentSodium perborate tetrahydrate / Boric acid[1]
SolventNot explicitly stated, but monomer is water-soluble[1][3]
Monomer PurificationRecrystallized from water[1]
Resulting PolymerHigh molecular weight, conjugated main chain azo polymer[1]
Polymer SolubilityHighly soluble in water over a wide pH range; Soluble in DMF, DMSO, and NMP[1]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Dissolution: Dissolve the as-received this compound in a minimum amount of hot deionized water.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Synthesis of Water-Soluble Azo Polymer via Oxidative Coupling

This protocol is based on the sodium perborate/boric acid oxidative coupling route described in the literature.[1]

  • Monomer Solution Preparation: Prepare a solution of purified this compound in an appropriate solvent (e.g., a buffered aqueous solution).

  • Oxidant Solution Preparation: Separately, prepare a solution of sodium perborate tetrahydrate and boric acid in the same solvent.

  • Reaction Initiation: Under constant stirring, slowly add the oxidant solution to the monomer solution at a controlled temperature.

  • Polymerization: Allow the reaction to proceed for a sufficient time to ensure complete polymerization. The reaction mixture may change color, indicating the formation of the azo polymer.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol or ethanol.

  • Purification: Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove unreacted monomer and oxidant.

  • Drying: Dry the final polymer product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification start Start purify_monomer Purify this compound (Recrystallization from Water) start->purify_monomer prepare_monomer_sol Prepare Monomer Solution purify_monomer->prepare_monomer_sol mix_solutions Slowly Add Oxidant Solution to Monomer Solution prepare_monomer_sol->mix_solutions prepare_oxidant_sol Prepare Oxidant Solution (Sodium Perborate / Boric Acid) prepare_oxidant_sol->mix_solutions polymerization Allow Reaction to Proceed (Stirring at Controlled Temperature) mix_solutions->polymerization precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) polymerization->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry_polymer Dry Polymer Under Vacuum filter_wash->dry_polymer end End dry_polymer->end

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_tree cluster_yield Low Yield Solutions cluster_solubility Solubility Solutions cluster_side Side Reaction Solutions problem Problem Encountered During Polymerization low_yield Low Polymer Yield? problem->low_yield poor_solubility Poor Polymer Solubility? low_yield->poor_solubility No check_purity Check Monomer Purity (Recrystallize if needed) low_yield->check_purity Yes side_reactions Suspected Side Reactions? poor_solubility->side_reactions No confirm_method Confirm Use of Sulfonated Monomer poor_solubility->confirm_method Yes control_temp Control Reaction Temperature side_reactions->control_temp Yes check_reagents Verify Oxidant Activity and Stoichiometry check_purity->check_reagents check_time Ensure Sufficient Reaction Time check_reagents->check_time check_side_reactions Investigate for Cross-linking or Polyaniline Formation confirm_method->check_side_reactions use_appropriate_method Employ Methods Known to Yield Soluble Polymers (e.g., Na-Perborate) check_side_reactions->use_appropriate_method control_addition Control Rate of Oxidant Addition control_temp->control_addition optimize_oxidant Use Oxidant System that Minimizes Ring Oxidation control_addition->optimize_oxidant

Caption: Troubleshooting decision tree for common polymerization issues.

side_reactions start_monomer This compound oxidative_coupling Oxidative Coupling start_monomer->oxidative_coupling desired_product Desired Product: Linear Azo Polymer oxidative_coupling->desired_product Desired Pathway (-N=N- bond formation) side_product Potential Side Product: Polyaniline-type Structure oxidative_coupling->side_product Side Reaction (Oxidation of aromatic ring)

Caption: Potential reaction pathways during oxidative coupling of DABSA.

References

degradation pathways of 2,5-Diaminobenzenesulfonic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,5-Diaminobenzenesulfonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Disclaimer: As of our latest literature review, specific experimental data on the degradation pathways of this compound is limited. The information, including degradation pathways, quantitative data, and experimental protocols, provided herein is based on established principles of environmental chemistry and microbiology, as well as data from studies on structurally similar sulfonated aromatic amines. These are intended to serve as a starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on the degradation of similar sulfonated aromatic compounds, two primary degradation routes are anticipated:

  • Biodegradation: Microbial communities, particularly those from environments with a history of industrial effluent exposure, are likely to initiate degradation. The initial steps may involve enzymatic attacks on the amino groups or the aromatic ring. This can lead to desulfonation (removal of the sulfonic acid group) and ring cleavage. Common bacterial genera involved in the degradation of sulfonated aromatics include Pseudomonas, Afipia, and Diaphorobacter.

  • Abiotic Degradation: Photodegradation (degradation by light) is a potential abiotic pathway, especially in aqueous environments exposed to sunlight. The sulfonic acid and amino groups can influence the molecule's photosensitivity. Hydrolysis (reaction with water) may also occur, particularly under extreme pH and temperature conditions, though it is generally a slower process for stable aromatic compounds.

Q2: What are the potential intermediate and final degradation products?

A2: The degradation of this compound is expected to proceed through several intermediates. Under aerobic biodegradation, initial steps could involve hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic compounds that can be further mineralized to carbon dioxide, water, and sulfate (B86663). Anaerobic degradation might lead to the formation of other aromatic amines. Abiotic degradation could also generate hydroxylated and deaminated intermediates. Complete mineralization would result in CO₂, H₂O, NH₄⁺, and SO₄²⁻.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar degradation products. A C18 column is a common starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. UV detection is suitable for aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation intermediates. The mass spectrometer provides molecular weight information, which is crucial for structure elucidation.

  • Ion Chromatography: Useful for quantifying the release of inorganic ions such as sulfate (SO₄²⁻), which indicates the cleavage of the sulfonic acid group and mineralization.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of carbon in a sample, providing an indication of the overall mineralization of the parent compound.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my biodegradation experiment.

  • Question: I have inoculated my culture with an environmental sample, but I don't see any decrease in the concentration of this compound after several weeks. What could be the problem?

  • Answer:

    • Acclimation Period: The microbial consortium may require a longer acclimation period to adapt to this compound as a sole carbon, nitrogen, or sulfur source. Consider extending the incubation time and performing sequential transfers to enrich for degrading microorganisms.

    • Toxicity: The initial concentration of the compound might be too high, leading to substrate toxicity. Try setting up experiments with a range of lower concentrations.

    • Nutrient Limitation: Ensure that the basal medium contains all essential nutrients (phosphorus, trace metals, etc.) in appropriate concentrations. The degradation of sulfonated compounds can sometimes be limited by the availability of other nutrients.

    • Co-substrate Requirement: The microorganisms might require an additional, more easily degradable carbon source (a co-substrate) to support their growth and produce the necessary enzymes for degrading this compound. Consider adding a small amount of a simple carbon source like glucose or succinate.

    • Inoculum Source: The chosen environmental sample may lack the specific microorganisms capable of degrading this compound. Try sourcing inocula from different locations, particularly from sites with a history of contamination with dyes or related chemicals.

Issue 2: I am observing inconsistent results in my photodegradation experiments.

  • Question: The degradation rates of this compound vary significantly between replicate experiments. What could be causing this variability?

  • Answer:

    • Light Source Fluctuation: Ensure the intensity of your light source is stable and consistent across all experiments. Use a radiometer to measure and standardize the light intensity reaching your samples.

    • Sample Matrix Effects: The composition of your aqueous solution can significantly impact photodegradation. The presence of dissolved organic matter (like humic acids) or inorganic ions can either enhance (photosensitization) or inhibit the process. Use a consistent and well-defined buffer system for all experiments.

    • Temperature Control: Photodegradation rates can be temperature-dependent. Use a temperature-controlled chamber to maintain a constant temperature throughout the experiment.

    • Vessel Material: The type of reaction vessel can affect light transmission. Use quartz vessels for maximum UV light penetration, and ensure they are thoroughly cleaned between experiments to avoid any residues that might interfere with the reaction.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound under different experimental conditions. This data is for illustrative purposes to guide experimental design and data analysis.

Table 1: Hypothetical Biodegradation of this compound by an Enriched Microbial Consortium

Time (days)This compound Conc. (mg/L)Sulfate Conc. (mg/L)Total Organic Carbon (TOC) (mg/L)
0100045
785540
14601532
21302820
285408

Table 2: Hypothetical Photodegradation of this compound in Aqueous Solution

Irradiation Time (hours)This compound Conc. (mg/L)pHTemperature (°C)
0507.025
2427.025
4357.025
8227.025
12107.025
24< 17.025

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

  • Prepare Basal Salt Medium: Prepare a sterile basal salt medium containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution).

  • Prepare Inoculum: Collect an environmental sample (e.g., activated sludge from a wastewater treatment plant) and enrich it by subculturing in the basal salt medium containing a low concentration of this compound (e.g., 10 mg/L) as the sole carbon and sulfur source for several weeks.

  • Set up Microcosms: In sterile flasks, add the basal salt medium and spike with this compound to the desired initial concentration (e.g., 100 mg/L).

  • Inoculate: Inoculate the flasks with the enriched culture (e.g., 5% v/v).

  • Incubate: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling: At regular intervals, withdraw samples for analysis. Filter the samples through a 0.22 µm filter before analysis.

  • Analysis: Analyze the samples for the concentration of this compound (by HPLC), sulfate (by ion chromatography), and TOC.

  • Controls: Include sterile controls (no inoculum) to account for abiotic losses and biotic controls (with inoculum but no this compound) to monitor background microbial activity.

Protocol 2: Aqueous Photodegradation Assay

  • Prepare Solution: Prepare a stock solution of this compound in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Set up Reaction Vessels: Place the solution in quartz reaction vessels.

  • Irradiation: Irradiate the samples using a suitable light source (e.g., a xenon arc lamp with filters to simulate sunlight). Maintain a constant temperature using a cooling system.

  • Sampling: At predetermined time points, collect samples from the reaction vessels.

  • Analysis: Analyze the samples for the concentration of this compound using HPLC.

  • Controls: Run dark controls (vessels wrapped in aluminum foil) in parallel to assess for any degradation not due to light (e.g., hydrolysis).

Visualizations

Below are hypothetical diagrams illustrating potential degradation pathways and experimental workflows.

Biodegradation_Pathway DABSA 2,5-Diaminobenzenesulfonic Acid Hydroxylated_Intermediate Hydroxylated Intermediate DABSA->Hydroxylated_Intermediate Hydroxylation Ring_Cleavage_Product Ring Cleavage Product (Aliphatic Intermediate) Hydroxylated_Intermediate->Ring_Cleavage_Product Ring Cleavage Mineralization Mineralization (CO2, H2O, NH4+, SO4--) Ring_Cleavage_Product->Mineralization Further Degradation

Caption: Hypothetical aerobic biodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment Setup cluster_analysis Analysis cluster_controls Controls Prep_Medium Prepare Basal Salt Medium Setup_Microcosm Set up Microcosms (with compound) Prep_Medium->Setup_Microcosm Prep_Inoculum Enrich Inoculum Inoculate Inoculate Prep_Inoculum->Inoculate Setup_Microcosm->Inoculate Sterile_Control Sterile Control Setup_Microcosm->Sterile_Control Incubate Incubate (Shaker, Dark) Inoculate->Incubate Biotic_Control Biotic Control Inoculate->Biotic_Control Sampling Periodic Sampling Incubate->Sampling Analysis HPLC, IC, TOC Analysis Sampling->Analysis

Caption: General experimental workflow for a biodegradation study.

Technical Support Center: Troubleshooting Poor Solubility of 2,5-Diaminobenzenesulfonic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Diaminobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the solubility of this compound during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS No. 88-45-9) is an aromatic sulfonic acid containing two amino groups and a sulfonic acid group attached to a benzene (B151609) ring.[1][2] It is a key intermediate in the synthesis of azo dyes and other organic molecules.[3][4] Its zwitterionic nature, possessing both acidic (sulfonic acid) and basic (amino) functional groups, can lead to strong intermolecular interactions and low solubility in many common solvents, which often presents a challenge in reaction media.

Q2: What is the general solubility of this compound?

At room temperature, this compound has a relatively low solubility in water (approximately 4 g/L at 26°C) and is generally poorly soluble in many organic solvents (around 2.308 g/L at 20°C).[5][6] However, its solubility is significantly enhanced in strongly polar organic solvents such as methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the aqueous solution. Due to its amphoteric nature, it exists as a zwitterion at its isoelectric point, where it typically has minimum solubility. The predicted pKa of the sulfonic acid group is around 5.17.[5]

  • In acidic solutions (low pH): The amino groups are protonated, forming a cationic species which is generally more soluble in water.

  • In basic solutions (high pH): The sulfonic acid group is deprotonated, forming an anionic species which is also more soluble in water. Many protocols for azo dye synthesis take advantage of this by dissolving the compound in an aqueous solution of sodium carbonate.[7]

Q4: Can I heat the solution to improve solubility?

Yes, gently heating the solution can help to increase the solubility of this compound. However, it is important to be aware of the compound's thermal stability. It has a high melting point and decomposes at temperatures between 298-300°C.[5] For most applications, gentle warming should be sufficient to aid dissolution without causing degradation.

Troubleshooting Guide: Poor Solubility in Reaction Media

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem: this compound is not dissolving in the chosen solvent.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Solubility Observed check_solvent Is the solvent appropriate? (Water, polar organic, or aqueous acid/base) start->check_solvent check_ph Is the pH optimal for solubility? check_solvent->check_ph Yes change_solvent Action: Select a more appropriate solvent (e.g., DMF, DMSO, or adjust aqueous pH). check_solvent->change_solvent No check_temp Has gentle heating been applied? check_ph->check_temp Yes adjust_ph Action: Adjust pH to acidic (<4) or basic (>8) to form a soluble salt. check_ph->adjust_ph No check_purity Is the starting material pure? check_temp->check_purity Yes apply_heat Action: Gently warm the solution while stirring. Monitor for decomposition. check_temp->apply_heat No solution_found Solubility Issue Resolved check_purity->solution_found Yes purify_material Action: Purify the starting material if necessary. check_purity->purify_material No change_solvent->check_solvent adjust_ph->check_ph apply_heat->check_temp purify_material->check_purity

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water264[5]
Organic Solvents (general)202.308[6]
MethanolNot specifiedSoluble[3]
N,N-Dimethylformamide (DMF)Not specifiedSoluble[3]
Dimethyl sulfoxide (DMSO)Not specifiedSoluble[3]

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value. Further experimental determination is recommended for precise concentrations.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes the preparation of a stock solution in an alkaline aqueous medium, suitable for many azo dye synthesis reactions.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of this compound.

  • In a beaker, dissolve a molar excess of sodium carbonate in distilled water. For example, for every 1 gram of this compound (approx. 5.3 mmol), use at least 0.56 g of sodium carbonate (approx. 5.3 mmol).

  • Slowly add the this compound to the sodium carbonate solution while stirring continuously.

  • Continue stirring until the solid has completely dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, allow the solution to cool to room temperature.

  • Transfer the solution to a volumetric flask and dilute to the final desired volume with distilled water.

  • Verify the pH of the solution; it should be in the alkaline range.

Protocol 2: General Procedure for Diazotization of this compound

This protocol outlines the steps for the diazotization reaction, a common step in azo dye synthesis where solubility in an acidic medium is critical.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a beaker, create a suspension of this compound in distilled water.

  • Place the beaker in an ice bath and cool the suspension to 0-5°C with continuous stirring.

  • Slowly add concentrated hydrochloric acid to the cold suspension. The amount of acid should be sufficient to protonate the amino groups and create an acidic environment.

  • Continue stirring in the ice bath. The this compound should dissolve to form the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of this compound hydrochloride. Maintain the temperature below 5°C throughout the addition.

  • The formation of the diazonium salt is indicated by a change in the appearance of the solution.

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization Step cluster_coupling Coupling Step dissolve_amine Dissolve this compound in acidic or basic aqueous media cool_solution Cool solution to 0-5°C dissolve_amine->cool_solution add_nitrite Slowly add aqueous sodium nitrite cool_solution->add_nitrite form_diazonium Formation of Diazonium Salt add_nitrite->form_diazonium prepare_coupler Prepare solution of coupling agent (e.g., a phenol (B47542) or another amine) mix_solutions Add diazonium salt solution to the coupling agent solution form_diazonium->mix_solutions prepare_coupler->mix_solutions form_azo_dye Formation of Azo Dye mix_solutions->form_azo_dye

Caption: A generalized workflow for the synthesis of an azo dye, highlighting the key steps of diazotization and coupling.

References

Technical Support Center: Purity Assessment of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 2,5-Diaminobenzenesulfonic acid (CAS No. 88-45-9). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of ≥97.0% to >98.0% as determined by titration or HPLC.[1] Some suppliers may offer higher purity grades, such as 99.25%.[2]

Q2: Which analytical technique is most suitable for determining the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for assessing the purity of this compound and for separating it from potential impurities. Its specificity and sensitivity allow for the accurate quantification of the main component and related substances.

Q3: What are the potential impurities in this compound?

A3: Potential impurities can originate from the synthesis process. Common synthetic routes involve the reduction of a nitro precursor or the sulfonation of a diamine. Therefore, impurities could include unreacted starting materials (e.g., 2-amino-5-nitrobenzenesulfonic acid, o-phenylenediamine), isomers (e.g., 2,4-diaminobenzenesulfonic acid), or by-products from side reactions.

Q4: How should I prepare a sample of this compound for HPLC analysis?

A4: this compound is soluble in water.[3] A typical sample preparation involves accurately weighing a specific amount of the substance and dissolving it in the mobile phase or a compatible solvent (like a water/acetonitrile mixture) to a known concentration. It is crucial to ensure the sample is fully dissolved before injection. Sonication may be used to aid dissolution.

Q5: What are the critical parameters to control in the HPLC method for accurate results?

A5: The most critical parameters include the mobile phase composition and pH, column temperature, flow rate, and detector wavelength. Due to the presence of both amino (basic) and sulfonic acid (acidic) groups, the pH of the mobile phase can significantly impact the retention time and peak shape. Consistent column temperature and a stable flow rate are essential for reproducible results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This section details a typical reversed-phase HPLC method suitable for the purity determination of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a standard solution of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be tested.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Recommended Solution
No peaks or very small peaks - No injection or incorrect injection volume- Detector lamp off or malfunctioning- System leak- Verify autosampler settings and syringe function.- Check detector status and lamp lifetime.- Inspect fittings and connections for any signs of leakage.
Broad or split peaks - Column contamination or degradation- Sample solvent incompatible with mobile phase- High injection volume- Flush the column with a strong solvent or replace if necessary.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume.
Shifting retention times - Inconsistent mobile phase composition- Fluctuating column temperature- Unstable flow rate- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for air bubbles and ensure proper functioning.
Ghost peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.
High backpressure - Blockage in the column or system- Particulate matter in the sample- Reverse flush the column (disconnect from the detector first).- Filter all samples through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical HPLC Purity Data for this compound
Parameter Typical Value
Purity (Area %) ≥ 98.0%
Retention Time ~ 8.5 min
Relative Retention Time of Potential Impurities Isomers: ~0.8 - 0.9Starting Materials: < 0.5
Resolution between main peak and closest impurity > 2.0
Table 2: Method Validation Parameters (Illustrative)
Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation equilibrate System Equilibration prep_mp->equilibrate prep_sample Sample & Standard Preparation inject Inject Blank, Standard, & Sample prep_sample->inject equilibrate->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound purity.

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure System Pressure Issues start Chromatographic Issue Identified rt_shift Shifting RT? start->rt_shift ps_issue Broad/Split Peaks? start->ps_issue pressure_high High Backpressure? start->pressure_high rt_check_mp Check Mobile Phase Composition & pH rt_shift->rt_check_mp Yes rt_shift->ps_issue No rt_check_temp Check Column Temperature rt_check_mp->rt_check_temp rt_check_flow Check Flow Rate rt_check_temp->rt_check_flow ps_check_col Check Column Health ps_issue->ps_check_col Yes ps_issue->pressure_high No ps_check_solvent Check Sample Solvent ps_check_col->ps_check_solvent ps_check_load Check Injection Volume ps_check_solvent->ps_check_load pressure_flush Flush System/ Column pressure_high->pressure_flush Yes pressure_filter Filter Sample pressure_flush->pressure_filter

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Synthesis of Dyes from 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of dyes from 2,5-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound as a precursor for dye synthesis?

A1: this compound is a versatile precursor for creating azo dyes with bright colors and good fastness properties.[1] However, the presence of two amino groups on the benzene (B151609) ring introduces specific challenges. The primary issues include controlling the extent of diazotization (mono- versus bis-diazotization) and preventing a range of side reactions that can lead to impure products and reduced yields.

Q2: What is the difference between mono- and bis-diazotization of this compound?

A2: Mono-diazotization is the conversion of one of the two amino groups into a diazonium salt, leaving the other amino group intact. This intermediate is then used to synthesize monoazo dyes. Bis-diazotization, on the other hand, is the conversion of both amino groups into diazonium salts, which can then be coupled with other aromatic compounds to form bisazo dyes.[2] Controlling which of these reactions occurs is crucial for synthesizing the desired dye.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: The most critical parameters are temperature and pH. Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salts.[3] The pH of the reaction mixture is also crucial, as it can influence the rate of side reactions and the stability of the diazonium salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Dye - Incomplete diazotization. - Decomposition of the diazonium salt. - Suboptimal pH for coupling. - Competing side reactions.- Ensure a slight excess of sodium nitrite (B80452) and sufficient acid are used for complete diazotization. - Maintain a strict temperature control of 0-5 °C throughout the diazotization and coupling steps. - Adjust the pH of the coupling reaction to the optimal range for the specific coupling agent being used. - Add the diazonium salt solution slowly to the coupling component with efficient stirring to minimize localized high concentrations.
Incorrect or Weak Color - Formation of a mixture of mono- and bis-azo dyes. - Presence of impurities from side reactions. - Decomposition of the diazonium salt leading to byproducts.- Carefully control the stoichiometry of the reactants to favor either mono- or bis-diazotization. - Purify the crude dye using techniques like recrystallization or chromatography to remove unwanted colored byproducts. - Use the diazonium salt immediately after its preparation to minimize decomposition.
Formation of a Brownish or Tar-like Substance - Polymerization or decomposition of intermediates. - Oxidation of the coupling components (especially phenols and anilines).- Strictly maintain a low reaction temperature (0-5 °C). - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Formation of Triazenes (N-coupling) - The diazonium salt reacts with the amino group of an unreacted primary or secondary amine instead of the aromatic ring (C-coupling).- Control the pH to favor C-coupling (mildly acidic for anilines). - Ensure complete diazotization by using a slight excess of sodium nitrite.

Experimental Protocols

General Protocol for the Synthesis of a Monoazo Dye from this compound

This protocol outlines a general procedure and should be adapted based on the specific coupling agent used.

Step 1: Diazotization of this compound

  • In a beaker, dissolve this compound in a dilute mineral acid (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for 30-60 minutes at this temperature. The resulting solution contains the mono-diazotized intermediate and should be used immediately.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., a phenol (B47542) or aniline (B41778) derivative) in an appropriate solvent.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cooled solution of the coupling component.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration, washing it with cold water.

  • The crude dye can be further purified by recrystallization.

Visualizing the Troubleshooting Process

Troubleshooting_Side_Reactions cluster_synthesis Dye Synthesis from this compound cluster_troubleshooting Troubleshooting Side Reactions cluster_solutions Solutions Start Start Synthesis Diazotization Diazotization Start->Diazotization Coupling Azo Coupling Diazotization->Coupling Product Desired Dye Coupling->Product Issue Identify Issue Coupling->Issue Low_Yield Low Yield Issue->Low_Yield Yield? Wrong_Color Incorrect Color Issue->Wrong_Color Color? Tar_Formation Tar Formation Issue->Tar_Formation Purity? Triazenes Triazene Formation Issue->Triazenes Byproducts? Control_Temp Control Temp (0-5°C) Low_Yield->Control_Temp Control_pH Adjust pH Low_Yield->Control_pH Control_Stoichiometry Check Stoichiometry Low_Yield->Control_Stoichiometry Wrong_Color->Control_Stoichiometry Purify Purify Product Wrong_Color->Purify Tar_Formation->Control_Temp Inert_Atmosphere Use Inert Atmosphere Tar_Formation->Inert_Atmosphere Triazenes->Control_pH Triazenes->Control_Stoichiometry

Caption: Troubleshooting workflow for side reactions in dye synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on catalyst selection and troubleshooting for reactions involving 2,5-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile organic intermediate primarily used in the synthesis of dyes and pigments.[1][2][3] Its sulfonic acid group enhances water solubility, and the two amino groups provide reactive sites for various chemical transformations. Key applications include its role as a diazo component in producing azo dyes, which are valued for their bright colors and good fastness properties on materials like cellulose, paper, and feathers.[1][4] It is also used in the preparation of polymeric dyes and advanced materials like conjugated azo polymers for optoelectronics.[5][6][7]

Q2: What are the main categories of reactions involving this compound?

The primary reactions include:

  • Synthesis/Reduction: The most common synthesis route involves the reduction of a nitro precursor, 2-amino-5-nitrobenzenesulfonic acid.[1][4][8]

  • Diazotization and Azo Coupling: The amino groups are readily converted to diazonium salts, which then couple with other aromatic compounds to form azo dyes.[2]

  • Polymerization: It can be polymerized through oxidative coupling to form high molecular weight, conjugated azo polymers or copolymerized with other monomers.[5][6]

  • Condensation Reactions: It can undergo condensation with reagents like urea (B33335) to form more complex molecules.[1]

Q3: How do I select an appropriate catalyst system for my reaction?

Catalyst selection is dictated by the specific transformation you are performing.

  • For the synthesis of this compound via nitro group reduction, iron filings in the presence of an acid like hydrochloric acid or a salt like ammonium (B1175870) chloride are effective and widely used.[4] For a potentially cleaner reaction, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under hydrogen pressure is an alternative.[4]

  • For azo dye synthesis , the process is typically not catalytic in the traditional sense but requires specific reagents and conditions. Diazotization requires a cold, acidic solution of sodium nitrite (B80452), while the subsequent coupling reaction is pH-dependent, often requiring a basic medium.

  • For oxidative polymerization , the choice of oxidant is key. A system of sodium perborate (B1237305) and boric acid has been successfully used.[5] Enzymatic catalysts, such as peroxidases, are also employed for the oxidative polymerization of related sulfonated aromatic amines.[9]

Troubleshooting Guides

Guide 1: Synthesis via Nitro Group Reduction
IssuePotential CauseRecommended Action
Slow or Incomplete Reaction 1. Low reactivity of iron filings.[1] 2. Insufficient activation of iron. 3. Poor mass transfer between solid and liquid phases.1. Reduce the particle size of the iron filings to increase surface area.[1] 2. Ensure the presence of an electrolyte/acid activator (e.g., HCl, NH4Cl) to accelerate iron corrosion.[4] 3. Implement vigorous stirring to ensure full contact between reactants.[4]
Low Product Yield 1. Suboptimal synthesis route chosen. 2. Product loss during workup and isolation.1. The reduction of 2-amino-5-nitrobenzenesulfonic acid gives significantly higher yields (up to 95%) compared to the p-phenylenediamine (B122844) route (<60%).[1][4] 2. After the reaction, adjust the pH to ~10 with NaOH to precipitate iron oxides, filter, then acidify the filtrate with HCl to precipitate the product.[4]
Product Impurity Contamination with starting material or iron salts.1. Monitor the reaction endpoint carefully. A common method is to spot the reaction liquid on filter paper until the yellow seepage circle from the nitro compound disappears.[4] 2. Thoroughly wash the final product after filtration.
Guide 2: Azo Dye Synthesis & Coupling
IssuePotential CauseRecommended Action
Failure to Form Diazonium Salt 1. Temperature too high, leading to decomposition of the diazonium salt. 2. Incorrect stoichiometry of sodium nitrite or acid.1. Maintain the reaction temperature strictly between 0-5°C using an ice-water bath. 2. Use a slight excess of sodium nitrite and ensure a strongly acidic environment (e.g., with HCl).
Low Dye Yield or Poor Color 1. Incorrect pH for the coupling reaction. 2. Impure starting materials (diamine or coupling agent). 3. Diazonium salt decomposed before coupling.1. Optimize the pH for the specific coupling partner. Phenols typically couple under mildly alkaline conditions, while amines couple under mildly acidic conditions. 2. Recrystallize or purify the this compound and the coupling agent before use. 3. Add the freshly prepared, cold diazonium salt solution to the coupling partner solution immediately.
Guide 3: General Sulfonation Issues

This guide is relevant for understanding potential side reactions during the synthesis of sulfonated precursors or derivatives.

IssuePotential CauseRecommended Action
Formation of Sulphones Use of overly aggressive sulfonating agents (e.g., high-concentration oleum) and high temperatures.[10]Select a milder sulfonating agent (e.g., concentrated sulfuric acid) and maintain the lowest effective reaction temperature.[10]
Formation of Isomer Impurities 1. Thermodynamic vs. kinetic control. 2. Steric hindrance effects.[11]1. Sulfonation is often reversible.[12] Prolonged reaction times at higher temperatures can favor the thermodynamically more stable isomer (often the para-isomer). 2. Be aware that the bulky sulfonic acid group generally directs substitution to the para position to minimize steric hindrance.[11]
Incomplete Sulfonation Insufficient reaction time or temperature; de-sulfonation occurring under reaction conditions.[12][13]Increase reaction time or temperature cautiously, monitoring for the formation of side products. Ensure the water produced during the reaction is removed to drive the equilibrium towards the product.[13]

Visualizations

G Diagram 1: Catalyst Selection Workflow start Identify Reaction Type synthesis Synthesis (Nitro Reduction) start->synthesis Synthesis of Core Molecule azo_coupling Azo Dye Synthesis start->azo_coupling Creating Dyes polymerization Polymerization start->polymerization Creating Polymers catalyst1 Iron Filings + Acid (HCl) or Catalytic Hydrogenation (Pd/C) synthesis->catalyst1 catalyst2 Conditions Control: 1. NaNO2 + Acid (0-5°C) 2. pH Control for Coupling azo_coupling->catalyst2 catalyst3 Oxidative System: e.g., Sodium Perborate or Enzymatic (Peroxidase) polymerization->catalyst3

Caption: Catalyst and condition selection based on reaction type.

G Diagram 2: Experimental Workflow for Iron Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Charge Reactor with: - Water - Iron Filings - HCl (activator) B Heat mixture to ~95°C A->B C Slowly add 2-amino-5-nitrobenzenesulfonic acid B->C D Maintain temperature (90-100°C) and monitor endpoint C->D E Add NaOH solution (pH ~10) to precipitate iron oxides D->E F Filter hot solution E->F G Acidify filtrate with HCl to precipitate product F->G H Filter, wash, and dry This compound G->H

Caption: Step-by-step workflow for synthesizing the title compound.

G Diagram 3: Simplified Pathway for Azo Dye Synthesis DABSA 2,5-Diaminobenzenesulfonic Acid Diazonium Diazonium Salt Intermediate DABSA->Diazonium  Diazotization  (NaNO2, HCl, 0-5°C) AzoDye Final Azo Dye Diazonium->AzoDye  Azo Coupling  (Controlled pH) Coupler Coupling Partner (e.g., Naphthol) Coupler->AzoDye

Caption: Key chemical stages in the formation of an azo dye.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron Reduction

Based on the methodology described in reference[4].

  • Setup: To a 1000 mL three-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add 300 mL of water, 39 g of iron powder, 6 g of ammonium chloride, and 4 mL of concentrated hydrochloric acid.

  • Heating: Heat the stirred suspension to 95°C.

  • Addition of Starting Material: Slowly add 76 g of 2-amino-5-nitrobenzenesulfonic acid in portions. The rate of addition should be controlled to maintain the reaction temperature above 90°C. An overly rapid addition can cause the reaction to become too vigorous.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at 95°C with stirring. Periodically take a drop of the reaction liquid and spot it onto filter paper. The reaction is complete when the yellow ring from the unreacted nitro compound is no longer visible.

  • Workup: Cool the reaction mixture slightly. Add a sodium hydroxide (B78521) solution to adjust the pH to approximately 10. This precipitates iron oxides.

  • Isolation: Filter the hot mixture to remove the iron sludge. Transfer the filtrate to a clean beaker and carefully add concentrated hydrochloric acid until the pH is acidic, causing the product to precipitate.

  • Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Synthesis of a Representative Azo Dye

This is a general procedure based on standard azo coupling chemistry.

  • Diazotization: In a 100 mL beaker, dissolve a specific molar amount of this compound in a dilute hydrochloric acid solution. Cool the beaker in an ice-water bath to 0-5°C with constant stirring. Slowly add a pre-cooled aqueous solution containing a slight molar excess of sodium nitrite (NaNO2), ensuring the temperature does not rise above 5°C. Stir for 10-15 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Coupling Partner Preparation: In a separate beaker, dissolve an equimolar amount of the coupling partner (e.g., 2-naphthol) in a dilute sodium hydroxide solution. Cool this solution in an ice-water bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from step 1 to the cold coupling partner solution from step 2 with vigorous stirring. A colored precipitate (the azo dye) should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Allow the solid dye to air dry or dry in a vacuum oven at a low temperature.

Protocol 3: Oxidative Polymerization to an Azo Polymer

Based on the method described by Balasubramaniam et al.[5].

  • Monomer Solution: Prepare a solution of recrystallized this compound in an appropriate solvent (e.g., water or DMF).

  • Oxidant Solution: In a separate vessel, prepare the oxidative coupling system by dissolving sodium perborate tetrahydrate and boric acid in water.

  • Polymerization: Cool the monomer solution in an ice bath. Slowly add the oxidant solution to the stirred monomer solution. The reaction is typically exothermic and the temperature should be controlled.

  • Reaction: Allow the reaction to proceed for several hours. The formation of the polymer may be indicated by a change in color and viscosity.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or acetone).

  • Purification: Collect the polymer by filtration. Redissolve the polymer in a suitable solvent and re-precipitate it to remove unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum.

References

managing exothermic reactions during the synthesis of 2,5-Diaminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2,5-Diaminobenzenesulfonic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.

Troubleshooting Exothermic Reactions

Uncontrolled exothermic reactions can lead to temperature spikes, pressure build-up, and potentially hazardous situations. The following guides address common issues encountered during the synthesis of this compound.

Issue 1: Rapid Temperature Increase During Nitro Group Reduction

The reduction of a nitro-aromatic compound, such as 2-amino-5-nitrobenzenesulfonic acid, using iron powder in an acidic medium is a highly exothermic process. A sudden and rapid increase in temperature can lead to loss of control over the reaction.

Possible Causes:

  • Too rapid addition of the nitro compound: Adding the reactant too quickly can overwhelm the cooling capacity of the system.[1]

  • Inadequate cooling: The cooling bath may not have sufficient capacity or be at a low enough temperature to dissipate the heat generated.

  • Poor agitation: Inefficient stirring can lead to localized hot spots where the reaction rate accelerates uncontrollably.

  • Incorrect solvent volume: A lower solvent volume provides less of a heat sink, leading to a more pronounced temperature rise.

Troubleshooting Steps:

ParameterRecommended Action
Addition Rate Add the nitro compound portion-wise or via a dropping funnel at a slow, controlled rate. Monitor the internal temperature closely during the addition.
Cooling Ensure the reactor is immersed in a well-maintained cooling bath (e.g., ice-water or a cryostat). For larger scale reactions, consider a jacketed reactor with a circulating coolant.
Agitation Use a robust overhead stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.
Solvent Use an appropriate volume of solvent to help absorb the heat of reaction.
Monitoring Continuously monitor the internal reaction temperature with a calibrated thermometer. An exotherm is expected, but the rate of temperature increase should be gradual and controllable.
Issue 2: Temperature Fluctuation During Sulfonation

The sulfonation of aromatic amines is a strongly exothermic reaction. Maintaining a stable temperature is crucial for controlling the reaction rate and preventing the formation of byproducts.

Possible Causes:

  • Uncontrolled addition of sulfonating agent: Rapid addition of fuming sulfuric acid (oleum) or chlorosulfonic acid will cause a large and immediate exotherm.[2]

  • Insufficient initial cooling: The reaction mixture must be adequately cooled before the addition of the sulfonating agent begins.

  • Delayed onset of reaction: An induction period followed by a sudden, rapid reaction can lead to a thermal runaway.

Troubleshooting Steps:

ParameterRecommended Action
Reagent Addition Add the sulfonating agent dropwise with vigorous stirring. The rate of addition should be adjusted to maintain the desired internal temperature.
Pre-cooling Cool the solution of the aromatic amine to the target temperature (e.g., 0-5 °C) before starting the addition of the sulfonating agent.
Temperature Control Use a reliable cooling system, such as a jacketed reactor with a temperature controller, to maintain a constant temperature throughout the addition.
Monitoring Observe the reaction for any signs of an induction period. If the temperature does not rise upon initial addition, pause the addition until the reaction initiates, then proceed cautiously.
Issue 3: Exotherm During Oxidation of p-Phenylenediamine (B122844)

The oxidation of p-phenylenediamine with strong oxidizing agents like potassium dichromate is an exothermic process that requires careful temperature management.

Possible Causes:

  • Rapid addition of the oxidizing agent: Similar to other exothermic steps, adding the oxidant too quickly can lead to a loss of temperature control.

  • Inadequate heat removal: The cooling system may not be sufficient to handle the heat generated by the oxidation.

Troubleshooting Steps:

ParameterRecommended Action
Controlled Addition Add the oxidizing agent solution slowly and in portions, allowing the temperature to stabilize between additions.
Effective Cooling Utilize an ice bath or a controlled cooling system to maintain a low and stable reaction temperature. The search results mention cooling the ice bath to a certain temperature before adding the oxidizing agent.[3]
Vigorous Stirring Ensure good mixing to prevent localized overheating and to promote a smooth reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key exothermic steps in the synthesis of this compound?

A1: The primary exothermic steps are:

  • Reduction of the nitro group: The conversion of the nitro group in 2-amino-5-nitrobenzenesulfonic acid to an amino group using reducing agents like iron powder is highly exothermic.[1]

  • Sulfonation: The introduction of the sulfonic acid group onto an aromatic ring, for instance, the sulfonation of p-phenylenediamine, releases a significant amount of heat.[2]

  • Oxidation: The oxidation of p-phenylenediamine with reagents such as potassium dichromate is also an exothermic process.[3]

Q2: How can I estimate the cooling capacity needed for my reaction?

A2: A precise calculation requires knowing the heat of reaction (enthalpy change, ΔH), the rate of addition of the limiting reagent, and the heat transfer coefficient of your reactor setup. The fundamental equation to consider is Q = mcΔT, where Q is the heat energy, m is the mass, c is the specific heat capacity, and ΔT is the temperature change.[4] For a more accurate assessment, especially for scale-up, reaction calorimetry is recommended to determine the heat flow profile of the reaction.

Q3: What are the signs of a runaway reaction?

A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[5] Key indicators include:

  • A sudden and accelerating rise in the internal temperature, even with cooling applied.

  • A rapid increase in pressure, often accompanied by the release of gases.

  • Noticeable changes in the reaction mixture, such as vigorous boiling or color change.

  • Failure of the cooling system to reduce the temperature.

Q4: What should I do in the event of a suspected runaway reaction?

A4: In case of a suspected runaway reaction, prioritize safety:

  • Stop the addition of all reagents immediately.

  • Maximize cooling: If possible and safe to do so, increase the cooling to the reactor.

  • Alert personnel and evacuate the immediate area if necessary.

  • If the reaction is in a fume hood, lower the sash.

  • Follow your laboratory's established emergency procedures.

Q5: Are there alternative, less exothermic methods for the reduction of the nitro group?

A5: While the iron/acid reduction is common, catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) can also be used. While still exothermic, the rate of heat release can sometimes be more easily controlled by regulating the hydrogen pressure and catalyst loading. However, this method requires specialized equipment for handling hydrogen gas safely.

Experimental Protocols

Protocol 1: Reduction of 2-Amino-5-nitrobenzenesulfonic Acid with Iron Powder

This protocol is based on the chemical reduction method and emphasizes temperature control.

Materials:

  • 2-Amino-5-nitrobenzenesulfonic acid

  • Iron filings (fine powder)

  • Hydrochloric acid (concentrated)

  • Water

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add water and iron filings.

  • With stirring, add a small amount of concentrated hydrochloric acid to activate the iron.

  • Heat the mixture to approximately 95°C.

  • Prepare a solution or a slurry of 2-amino-5-nitrobenzenesulfonic acid in water.

  • Crucially, add the 2-amino-5-nitrobenzenesulfonic acid solution/slurry to the iron suspension slowly via a dropping funnel. Monitor the internal temperature continuously. The rate of addition should be controlled to maintain the temperature within a safe operating range (e.g., 95-105°C) and to prevent a rapid temperature spike.

  • Use an ice-water bath to cool the reaction flask as needed to control the exotherm.

  • After the addition is complete, continue to stir the reaction at the target temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cool the reaction mixture to room temperature before proceeding with the workup.

Protocol 2: Sulfonation of p-Phenylenediamine

This protocol provides a general method for sulfonation with an emphasis on managing the exotherm.

Materials:

  • p-Phenylenediamine

  • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

  • Jacketed reactor or a three-necked flask in a cooling bath

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Charge the reactor with p-phenylenediamine and an appropriate solvent if required.

  • Cool the reactor to the desired starting temperature (e.g., 0 °C) using the cooling jacket or bath.

  • Slowly add the sulfonating agent dropwise from a dropping funnel with vigorous stirring. The internal temperature must be carefully monitored.

  • Maintain the temperature within a narrow range (e.g., 0-10 °C) throughout the addition by adjusting the addition rate and the cooling.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period.

  • The reaction may then be allowed to slowly warm to room temperature or heated to a specific temperature to drive the reaction to completion, depending on the specific procedure. This subsequent heating must also be carefully controlled.

Data Presentation

The following tables summarize key parameters for managing exothermic reactions in the synthesis of this compound. Note: Specific heat of reaction values are highly dependent on concentration and reaction conditions and should be determined experimentally for process safety and scale-up.

Table 1: Key Exothermic Steps and Temperature Control Parameters

Reaction StepReagentsTypical Temperature Range (°C)Cooling MethodKey Control Parameter
Nitro Group Reduction2-Amino-5-nitrobenzenesulfonic acid, Iron, HCl90 - 100Water bath / Cooling coilsSlow, controlled addition of the nitro compound
Sulfonationp-Phenylenediamine, H₂SO₄/Oleum0 - 20 (initial)Ice bath / Jacketed reactorSlow, dropwise addition of the sulfonating agent
Oxidationp-Phenylenediamine, K₂Cr₂O₇0 - 10Ice bathSlow, portion-wise addition of the oxidizing agent

Table 2: Troubleshooting Summary

SymptomPotential CauseImmediate Action
Rapid, uncontrolled temperature riseReagent added too quicklyStop addition, apply maximum cooling
Localized boiling or fumingPoor agitationIncrease stirring speed
No initial temperature rise, then a sudden spikeInduction periodStop addition, wait for initiation, then resume slowly
Temperature continues to rise after stopping additionRunaway reactionEmergency shutdown procedures, evacuate

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_addition Reagent Addition cluster_control Control Actions cluster_completion Completion start Start Synthesis Step setup Ensure Adequate Cooling and Agitation start->setup precool Pre-cool Reaction Vessel setup->precool add_reagent Slowly Add Reagent precool->add_reagent monitor_temp Monitor Temperature Continuously add_reagent->monitor_temp temp_check Temp in Range? monitor_temp->temp_check adjust_rate Adjust Addition Rate or Cooling temp_check->adjust_rate No continue_add Continue Addition temp_check->continue_add Yes stop_add Stop Addition! Maximize Cooling temp_check->stop_add Rapid Rise adjust_rate->add_reagent continue_add->add_reagent complete_add Addition Complete continue_add->complete_add runaway Runaway Protocol stop_add->runaway monitor_end Monitor to Completion complete_add->monitor_end end End of Step monitor_end->end

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Workflow Troubleshooting Temperature Excursions cluster_assessment Initial Assessment cluster_analysis Problem Analysis cluster_emergency Emergency Response start Temperature Excursion Detected stop_reagent Stop Reagent Addition start->stop_reagent max_cooling Maximize Cooling stop_reagent->max_cooling check_agitation Check Agitation max_cooling->check_agitation temp_controlled Temperature Controlled? check_agitation->temp_controlled investigate_cause Investigate Root Cause: - Addition Rate Too High? - Cooling Failure? - Induction Period? temp_controlled->investigate_cause No resume_ops Resume with Caution: - Slower Addition - Enhanced Monitoring temp_controlled->resume_ops Yes investigate_cause->resume_ops runaway_check Runaway Conditions? investigate_cause->runaway_check runaway_check->resume_ops No emergency_protocol Activate Emergency Shutdown Protocol runaway_check->emergency_protocol Yes

Caption: Troubleshooting Temperature Excursions.

References

Validation & Comparative

A Comparative Analysis of 2,5-Diaminobenzenesulfonic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties, synthesis, and potential applications of key chemical intermediates is paramount. Diaminobenzenesulfonic acids (DABSAs), a family of aromatic sulfonic acids, are versatile building blocks in the synthesis of a wide range of commercially important compounds, particularly azo dyes and pharmaceuticals. The positional isomerism of the amino and sulfonic acid groups on the benzene (B151609) ring significantly influences the reactivity, solubility, and ultimately the performance of these molecules and their derivatives.

This guide provides an objective comparative analysis of 2,5-diaminobenzenesulfonic acid and its key isomers: 2,3-, 2,4-, 3,4-, and 3,5-diaminobenzenesulfonic acid. We will delve into their synthesis, key physicochemical properties, and applications, supported by experimental data and protocols to aid in research and development.

Physicochemical Properties: A Comparative Overview

The arrangement of the functional groups in diaminobenzenesulfonic acid isomers directly impacts their physical and chemical characteristics. Key properties such as melting point, solubility, and pKa are crucial for determining their suitability for various synthetic applications. A summary of these properties is presented in the table below.

Property2,3-Diaminobenzenesulfonic Acid2,4-Diaminobenzenesulfonic AcidThis compound3,4-Diaminobenzenesulfonic Acid3,5-Diaminobenzenesulfonic Acid
CAS Number 6370-47-488-63-188-45-97474-78-454530-94-8
Molecular Formula C₆H₈N₂O₃SC₆H₈N₂O₃SC₆H₈N₂O₃SC₆H₈N₂O₃SC₆H₈N₂O₃S
Molecular Weight 188.21 g/mol 188.21 g/mol 188.21 g/mol 188.21 g/mol 188.21 g/mol
Melting Point Decomposes260-266 °C (decomposes)[1]298-300 °C (decomposes)[2][3]-12 °C[4]Data not readily available
Appearance Data not readily availableLight brown to brown crystalline powder[1]White to light gray or light orange solid powder[3]Dark brown solid[5]Data not readily available
Water Solubility Data not readily availableSoluble in hot water, slightly soluble in cold water[1]4 g/L at 26 °C[2][3]SolubleData not readily available
Organic Solvent Solubility Data not readily availableData not readily availableSoluble in methanol (B129727) and N,N-dimethylformamideSoluble in hexane, toluene, ethanol, and acetone[6]Data not readily available
Predicted pKa Data not readily availableData not readily available5.17 ± 0.10[3]-0.52 ± 0.50[6]Data not readily available

Synthesis of Diaminobenzenesulfonic Acid Isomers

The synthesis of diaminobenzenesulfonic acid isomers typically involves the sulfonation of a corresponding phenylenediamine or the reduction of a nitrated benzenesulfonic acid derivative. The choice of starting material and reaction conditions dictates the resulting isomer and the overall yield.

A general workflow for the synthesis of diaminobenzenesulfonic acid isomers is depicted below.

G General Synthesis Workflow for Diaminobenzenesulfonic Acid Isomers cluster_0 Route A: Sulfonation of Phenylenediamine cluster_1 Route B: Reduction of Nitrobenzenesulfonic Acid start_A Phenylenediamine Isomer sulfonation Sulfonation (e.g., H₂SO₄, Oleum) start_A->sulfonation product_A Diaminobenzenesulfonic Acid Isomer sulfonation->product_A start_B Dinitrochlorobenzene or Aminonitrobenzenesulfonic Acid sulfonation_B Sulfonation (if needed) start_B->sulfonation_B reduction Reduction (e.g., Fe/HCl, H₂/Catalyst) sulfonation_B->reduction product_B Diaminobenzenesulfonic Acid Isomer reduction->product_B

Caption: General synthetic routes to Diaminobenzenesulfonic Acid Isomers.

Experimental Protocols

Synthesis of 2,4-Diaminobenzenesulfonic Acid from m-Phenylenediamine (B132917):

One common method involves the sulfonation of m-phenylenediamine. A typical procedure is as follows:

  • A solution of m-phenylenediamine in 100% sulfuric acid is treated with oleum (B3057394) at elevated temperatures (e.g., 155 °C).

  • Water is then carefully added to the reaction mixture.

  • The resulting disulfonic acids are desulfonated by heating (e.g., 140 °C).

  • The free 2,4-diaminobenzenesulfonic acid is isolated by cooling and filtration, with reported yields of up to 93-95%.[7][8][9]

Synthesis of this compound from 2-Amino-5-nitrobenzenesulfonic Acid:

This isomer can be synthesized via the reduction of 2-amino-5-nitrobenzenesulfonic acid.

  • 2-Amino-5-nitrobenzenesulfonic acid is reduced using iron filings in the presence of a small amount of acid.

  • The reaction is heated to facilitate the reduction.

  • After the reaction is complete, the mixture is made alkaline to precipitate iron oxides, which are then filtered off.

  • The filtrate is acidified to precipitate the this compound product. This method has been reported to achieve yields as high as 95%.[10]

Synthesis of 3,4-Diaminobenzenesulfonic Acid from o-Phenylenediamine (B120857):

The synthesis from o-phenylenediamine involves a sulfonation reaction.

  • o-Phenylenediamine is dissolved in concentrated sulfuric acid.

  • The mixture is heated to induce sulfonation. Reaction temperatures and times can be optimized to maximize yield, with reports of up to 98.1% yield.[11][12]

  • The product is precipitated by the addition of water or ice and isolated by filtration.[13]

Spectroscopic Analysis

The characterization of diaminobenzenesulfonic acid isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The distinct substitution patterns of the isomers lead to unique spectral fingerprints.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the diaminobenzenesulfonic acid isomer in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the specific isomer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Expected Observations: The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The number of distinct aromatic proton and carbon signals will correspond to the symmetry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a solid sample for analysis, typically as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Expected Observations: Characteristic absorption bands for the amino (N-H stretching around 3300-3500 cm⁻¹), sulfonic acid (S=O stretching around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹), and benzene ring (C-H and C=C stretching and bending vibrations) functional groups will be present. The exact positions of these bands may shift slightly between isomers.

Applications and Involvement in Signaling Pathways

Diaminobenzenesulfonic acid isomers are primarily utilized as intermediates in the synthesis of azo dyes.[14][15][16][17] The amino groups serve as the site for diazotization, followed by coupling with various aromatic compounds to produce a wide spectrum of colors.

While there is no direct evidence of these specific isomers being involved in biological signaling pathways, they are precursors to compounds with significant biological activity. For instance, some sulfonamide-containing drugs, which can be synthesized from aminosulfonic acid precursors, act as inhibitors of key enzymes in metabolic pathways.

A notable example is the role of sulfonamide drugs as antibacterial agents that interfere with the folic acid synthesis pathway in bacteria. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial survival.

G Simplified Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Glutamate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ Sulfonamide Sulfonamide Drug (e.g., derived from DABSA precursor) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

Conclusion

The isomers of diaminobenzenesulfonic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties and require tailored synthetic approaches. Their primary value lies in their role as versatile intermediates for the chemical industry, particularly in the production of dyes. While not directly implicated in biological signaling, their derivatives can possess significant pharmacological activity, highlighting the importance of understanding the structure-property relationships of these foundational molecules. This guide provides a comparative framework to assist researchers in selecting the appropriate isomer and methodologies for their specific research and development needs.

References

Performance Under the Microscope: A Comparative Analysis of Dyes Derived from 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of synthetic dyes, the selection of a chromophore's foundational elements is a critical decision that dictates the ultimate performance of the dye. Among the myriad of available precursors, 2,5-Diaminobenzenesulfonic acid (2,5-DABSA) stands out as a versatile building block, particularly for the synthesis of azo dyes. This guide provides an in-depth performance comparison of dyes derived from this key intermediate against common alternatives, supported by experimental data to inform your research and development endeavors.

Dyes synthesized from 2,5-DABSA are primarily found within the class of acid and reactive dyes, prized for their application on substrates like cellulose, paper, and various fibers. Their performance hinges on a delicate balance of properties including color fastness, dyeing efficiency, and stability. This guide will delve into these key performance indicators, offering a comparative perspective against other sulfonated and non-sulfonated azo dyes.

At a Glance: Performance Metrics of 2,5-DABSA Derived Dyes vs. Alternatives

The following table summarizes the key performance indicators for azo dyes derived from 2,5-DABSA and compares them with alternative dye structures. It is important to note that the data presented is a synthesis of findings from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Performance ParameterDyes from this compoundAlternative Azo Dyes (e.g., from other anilines)Anthraquinone Dyes
Predominant Dye Class Reactive, AcidDirect, Disperse, Acid, ReactiveDisperse, Acid, Vat
Typical Substrates Cotton, Wool, Silk, PaperCotton, Polyester, NylonPolyester, Cotton, Wool
Light Fastness Moderate to GoodVaries widely (Poor to Excellent)Excellent
Wash Fastness Good to ExcellentModerate to GoodVery Good to Excellent
Rubbing Fastness Good to ExcellentModerate to GoodVery Good
Exhaustion (%) on Cotton 65 - 85%50 - 90%(Not directly comparable)
Fixation (%) on Cotton 70 - 95%60 - 90%(Not directly comparable)
Solubility Good in aqueous mediaVaries with substitutionGenerally lower in water

Deep Dive into Performance: An Experimental Perspective

The true measure of a dye's performance lies in empirical data. This section details the experimental protocols behind the key performance indicators and discusses the typical results observed for dyes derived from 2,5-DABSA.

Color Fastness: The Litmus Test of Durability

A dye's resistance to fading upon exposure to light, washing, and rubbing is paramount for most applications.

Light Fastness: This property is a measure of a dye's ability to retain its color when exposed to light. The azo chromophore in dyes derived from 2,5-DABSA generally imparts moderate to good light fastness.[1] However, the light fastness of azo dyes is highly dependent on the overall molecular structure.[1][2] For instance, metal-complexed azo dyes tend to exhibit superior light fastness compared to their non-metalized counterparts.[1] In contrast, anthraquinone-based dyes are renowned for their excellent light fastness.[2]

Wash and Rubbing Fastness: Reactive dyes, a common class for 2,5-DABSA derivatives, are known for their excellent wash fastness due to the formation of a covalent bond with the fiber.[3] This strong bond prevents the dye from leaching out during washing. The presence of the sulfonic acid group in 2,5-DABSA enhances the water solubility of the dye, which can sometimes negatively impact wash fastness if the dye is not properly fixed to the substrate. However, studies on reactive dyes synthesized from similar sulfonated diamines have demonstrated good to excellent wash and rubbing fastness on cotton, silk, and wool.

Dyeing Efficiency: Exhaustion and Fixation

For textile applications, the efficiency of the dyeing process is a critical economic and environmental consideration.

Exhaustion: This parameter refers to the percentage of dye that moves from the dyebath onto the fiber. For reactive dyes applied to cotton, exhaustion is typically facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate. Studies on reactive dyes show exhaustion values can range from 65% to over 90%, depending on the dye structure, substrate, and dyeing conditions.[4][5][6]

Fixation: Fixation is the percentage of the exhausted dye that chemically bonds with the fiber. For reactive dyes, this is achieved under alkaline conditions. High fixation values, often above 90%, are desirable to ensure high color yield and minimize the amount of hydrolyzed, unfixed dye that needs to be washed off.[4][7] Research on bifunctional and polyfunctional reactive dyes, some of which are structurally related to 2,5-DABSA derivatives, has shown fixation values can reach up to 95-97% under optimized conditions.[4][7]

Experimental Protocols in Detail

To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Light Fastness

Protocol: The light fastness of dyed substrates is typically evaluated according to the ISO 105-B02 standard.

  • Sample Preparation: A sample of the dyed fabric is mounted on a cardboard frame.

  • Exposure: The mounted sample is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight. A set of blue wool standards (rated 1-8) is exposed alongside the sample.

  • Evaluation: The fading of the sample is visually assessed by comparing it to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Determination of Wash Fastness

Protocol: The wash fastness is determined according to the ISO 105-C06 standard.

  • Sample Preparation: A specimen of the dyed fabric is stitched together with a piece of multifiber fabric (containing strips of different common fibers like cotton, wool, nylon, etc.).

  • Washing: The composite specimen is placed in a stainless-steel container with a standardized detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature and time (e.g., 40°C for 30 minutes).

  • Evaluation: After washing and drying, the change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric are assessed using a standardized grey scale. The ratings range from 1 (poor) to 5 (excellent).

Determination of Exhaustion and Fixation of Reactive Dyes

Protocol: The percentage of exhaustion and fixation is determined spectrophotometrically.

  • Dye Bath Preparation: A dyebath of a known initial dye concentration (C₀) is prepared.

  • Dyeing: The substrate is introduced into the dyebath, and the dyeing process is carried out under controlled conditions (temperature, time, pH, electrolyte concentration).

  • Exhaustion Measurement: After the exhaustion phase (before the addition of alkali), a sample of the dyebath is taken, and its absorbance is measured using a UV-Vis spectrophotometer. The concentration of the dye remaining in the bath (C₁) is determined from a calibration curve.

    • % Exhaustion = [(C₀ - C₁) / C₀] x 100

  • Fixation Measurement: After the fixation phase (after the addition of alkali and subsequent rinsing and soaping to remove unfixed dye), the amount of dye fixed on the fabric can be determined by stripping the dye from a known weight of the dyed fabric using a suitable solvent and measuring its concentration (C₂). Alternatively, the concentration of the hydrolyzed dye in the washing liquor can be measured.

    • % Fixation = (Amount of dye fixed on fabric / Amount of dye exhausted onto fabric) x 100

Visualizing the Process: Experimental Workflow and Dye Classification

To further clarify the experimental and logical frameworks, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation Dye_Synthesis Dye Synthesis from 2,5-DABSA Dyeing Exhaustion Dyeing Dye_Synthesis->Dyeing Substrate_Prep Substrate Preparation (e.g., Scouring of Cotton) Substrate_Prep->Dyeing Fixation Alkali Fixation Dyeing->Fixation Spectro Spectrophotometry (Exhaustion & Fixation %) Fixation->Spectro Fastness Fastness Testing (Light, Wash, Rubbing) Fixation->Fastness DyeClassification Synthetic Dyes Synthetic Dyes Azo Dyes Azo Dyes Synthetic Dyes->Azo Dyes Anthraquinone Dyes Anthraquinone Dyes Synthetic Dyes->Anthraquinone Dyes Sulfonated Azo Dyes Sulfonated Azo Dyes Azo Dyes->Sulfonated Azo Dyes 2,5-DABSA Dyes 2,5-DABSA Dyes Sulfonated Azo Dyes->2,5-DABSA Dyes

References

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust quantification of chemical intermediates like 2,5-Diaminobenzenesulfonic acid is critical for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of three common HPLC-based approaches for the quantification of this compound: Reversed-Phase (RP-HPLC), Ion-Pair Reversed-Phase (IP-RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). The performance of each method is evaluated based on established validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of HPLC Method Validation Parameters

The following tables summarize the typical performance characteristics of the three HPLC methodologies for the quantification of this compound. The data presented are representative of what can be expected from a fully validated method for a polar aromatic sulfonic acid.

Method A: Reversed-Phase HPLC (RP-HPLC)

This method utilizes a non-polar stationary phase and a polar mobile phase. Achieving adequate retention for the highly polar this compound can be challenging and may require a highly aqueous mobile phase.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9950.9991
Range (µg/mL) 10 - 15010 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%Intra-day: ≤ 1.2%, Inter-day: ≤ 1.8%
Limit of Detection (LOD) (µg/mL) Report~0.5
Limit of Quantification (LOQ) (µg/mL) Report~1.5
Specificity No interference at the analyte's retention timeSpecific

Method B: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

To enhance the retention of the anionic sulfonic acid group on a reversed-phase column, an ion-pairing agent is added to the mobile phase to form a neutral, more hydrophobic complex.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 1 - 2001 - 200
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.8%
Precision (% RSD) ≤ 2.0%Intra-day: ≤ 0.8%, Inter-day: ≤ 1.5%
Limit of Detection (LOD) (µg/mL) Report~0.1
Limit of Quantification (LOQ) (µg/mL) Report~0.3
Specificity No interference at the analyte's retention timeSpecific

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar compounds like this compound.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9990.9996
Range (µg/mL) 0.5 - 1000.5 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.2%
Precision (% RSD) ≤ 2.0%Intra-day: ≤ 1.0%, Inter-day: ≤ 1.7%
Limit of Detection (LOD) (µg/mL) Report~0.05
Limit of Quantification (LOQ) (µg/mL) Report~0.15
Specificity No interference at the analyte's retention timeSpecific

Experimental Protocols

Detailed methodologies for the validation of an HPLC method for the quantification of this compound are provided below. These protocols are based on ICH Q2(R1) guidelines and can be adapted for each of the compared HPLC methods.

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to at least five different concentrations covering the expected range of the assay (e.g., for IP-RP-HPLC: 1, 10, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable solvent to achieve a final concentration within the validated range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions (Example for IP-RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium phosphate (B84403) buffer with 5 mM Tetrabutylammonium hydrogen sulfate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Validation Procedures

  • Specificity: Inject the blank (mobile phase), a placebo (if applicable), and a solution of this compound to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the five working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of an HPLC method for quantifying this compound.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) dev_start Define Analytical Target Profile lit_review Literature Review & Select HPLC Mode dev_start->lit_review col_select Column & Stationary Phase Selection lit_review->col_select mp_opt Mobile Phase Optimization (pH, Organic Ratio, Additives) col_select->mp_opt det_opt Detector Parameter Optimization mp_opt->det_opt sys_suit_dev Initial System Suitability Testing det_opt->sys_suit_dev val_protocol Write Validation Protocol sys_suit_dev->val_protocol Method Optimized specificity Specificity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Final Validation Report robustness->val_report

Caption: Workflow for HPLC Method Development and Validation.

A Comparative Spectroscopic Analysis of 2,5-Diaminobenzenesulfonic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2,5-Diaminobenzenesulfonic acid and its key derivative, 2,4-Diaminobenzenesulfonic acid. This guide provides a comparative analysis of their spectral data from various techniques, supported by experimental protocols.

This guide offers a comprehensive spectroscopic comparison of this compound and its structural isomer, 2,4-Diaminobenzenesulfonic acid. Understanding the distinct spectral fingerprints of these molecules is crucial for their identification, characterization, and application in various research and development fields, including dye synthesis and pharmaceutical development.[1][2][3] The arrangement of the amino and sulfonic acid groups on the benzene (B151609) ring significantly influences their electronic environment, leading to distinguishable spectroscopic properties.

Molecular Structures

Below are the chemical structures of the two isomers discussed in this guide.

This compound:

  • IUPAC Name: this compound[4]

  • CAS Number: 88-45-9[4]

  • Molecular Formula: C₆H₈N₂O₃S[4]

  • Molecular Weight: 188.21 g/mol [4]

2,4-Diaminobenzenesulfonic acid:

  • IUPAC Name: 2,4-diaminobenzenesulfonic acid[5]

  • CAS Number: 88-63-1[5]

  • Molecular Formula: C₆H₈N₂O₃S[5]

  • Molecular Weight: 188.21 g/mol [5]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and 2,4-Diaminobenzenesulfonic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the functional groups present in a molecule. The key vibrational bands for the two isomers are presented below.

Functional Group Vibrational Mode This compound (cm⁻¹) (ATR-Neat) 2,4-Diaminobenzenesulfonic acid (cm⁻¹) (KBr-Pellet)
Amino (N-H)Stretching3300 - 3500 (broad)3300 - 3500 (broad)[6]
Sulfonic Acid (S=O)Asymmetric StretchingNot specified~1170[6]
Sulfonic Acid (S=O)Symmetric StretchingNot specified~1030[6]
Aromatic (C=C)Ring StretchingNot specified1450 - 1600[6]

Note: Specific peak values from raw data were not consistently available in the search results. The provided ranges are characteristic for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy helps in determining the structure of a molecule by providing information about the chemical environment of its nuclei.

¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm and Multiplicity
This compoundVarian CFT-20Data not available in a readily interpretable format.
2,4-Diaminobenzenesulfonic acidNot specifiedAromatic protons expected in the range of δ 6.5–7.5 ppm.[6]

¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm
This compoundDeuterium (B1214612) oxide/NaODData not available in a readily interpretable format.
2,4-Diaminobenzenesulfonic acidNot specifiedAromatic carbons typically absorb in the range of 110 to 140 δ.

Note: Direct comparison is challenging due to the use of different solvents and the limited availability of detailed peak assignments in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z)
This compoundGC-MS188 (M⁺)108, 64, 48
2,4-Diaminobenzenesulfonic acidESI+189.0328 ([M+H]⁺)123.055[5]
ESI-187.0183 ([M-H]⁻)Loss of SO₃ (80 Da) is a common fragmentation pathway.[5]

Note: The fragmentation patterns can vary significantly depending on the ionization technique and energy used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Compound λmax (nm) Notes
This compoundNot explicitly foundA covalent organic framework containing this molecule showed strong visible-light absorption.[7]
2,4-Diaminobenzenesulfonic acid~270The amino groups act as strong activating auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzene.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Sample Preparation for FTIR Spectroscopy (Solid Samples)

KBr Pellet Method:

  • Finely grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Run the FTIR analysis.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10 mg of the sample into a vial.[8]

  • Add 600 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[8]

  • Use a vortex mixer to ensure complete dissolution.[8]

  • Transfer the solution into a 5mm NMR tube.[8]

Data Acquisition:

  • Place the NMR tube into the spectrometer's probe.

  • The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • A standard one-pulse experiment is typically run for ¹H NMR. For ¹³C NMR, a higher concentration or a greater number of scans may be required to obtain a good signal-to-noise ratio.

Mass Spectrometry

Sample Introduction:

  • For GC-MS: The sample is typically dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.

  • For ESI-MS: The sample is dissolved in a suitable solvent and infused directly into the electrospray source or introduced via liquid chromatography.

Data Acquisition:

  • The sample is ionized in the ion source.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

  • For tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to provide further structural information.

Experimental Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic comparison of chemical compounds.

G General Spectroscopic Comparison Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Reporting Sample This compound and its derivatives Prep_FTIR Prepare for FTIR (e.g., KBr pellet, ATR) Sample->Prep_FTIR Prep_NMR Prepare for NMR (dissolve in deuterated solvent) Sample->Prep_NMR Prep_MS Prepare for Mass Spec (dissolve in suitable solvent) Sample->Prep_MS Prep_UVVis Prepare for UV-Vis (dissolve in suitable solvent) Sample->Prep_UVVis FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometry (e.g., ESI, GC-MS) Prep_MS->MS UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis Process_Data Process Raw Spectral Data FTIR->Process_Data NMR->Process_Data MS->Process_Data UVVis->Process_Data Compare_Spectra Compare Spectra of Derivatives Process_Data->Compare_Spectra Identify_Peaks Identify and Assign Key Peaks Compare_Spectra->Identify_Peaks Tabulate_Data Tabulate Comparative Data Identify_Peaks->Tabulate_Data Generate_Guide Generate Comparison Guide Tabulate_Data->Generate_Guide

Caption: A flowchart illustrating the general workflow for the spectroscopic comparison of chemical compounds.

References

A Comparative Analysis of the Fastness Properties of Acid Dyes Derived from Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dye Performance with Supporting Experimental Data

In the realm of synthetic colorants, acid dyes are a significant class, widely utilized for their ability to impart vibrant and lasting color to protein fibers such as wool, silk, and nylon, as well as to polyamides. Their efficacy is largely attributed to their chemical structure, which typically includes one or more sulfonic acid groups. These groups enhance water solubility and facilitate the formation of ionic bonds with the amino groups in protein fibers, leading to good overall fastness properties.

A key building block in the synthesis of many acid dyes is 2,5-Diaminobenzenesulfonic acid.[1] Dyes derived from this intermediate are known for their bright colors and good dyeing characteristics.[1] This guide provides a comparative assessment of the fastness properties of a representative metal-complex acid dye, C.I. Acid Red 183, which is synthesized from a substituted aminobenzenesulfonic acid, against an alternative acid dye, C.I. Acid Yellow 42, which is derived from a different aromatic diamine sulfonic acid. This objective comparison is supported by quantitative experimental data to aid in the selection of appropriate dyes for various research and development applications.

Comparative Fastness Properties

The performance of a dye is critically evaluated by its fastness properties, which indicate its resistance to various environmental factors during the use of the colored material. The primary indicators of a dye's durability are its light fastness, wash fastness, and rub (crocking) fastness. The following table summarizes the quantitative fastness data for C.I. Acid Red 183 and C.I. Acid Yellow 42 on wool fabric.

Fastness Property Test Method C.I. Acid Red 183 C.I. Acid Yellow 42
Light FastnessISO 105-B0274-5
Wash Fastness
- Change in ColorISO 105-C063-44-5
- Staining on WoolISO 105-C0645
- Staining on CottonISO 105-C0624-5
Rubbing Fastness
- DryISO 105-X12Not Available5
- WetISO 105-X12Not AvailableNot Available
Perspiration Fastness
- Acidic (Fading)ISO 105-E0444-5
- Acidic (Staining)ISO 105-E0424-5
- Alkaline (Fading)ISO 105-E04Not Available4-5
- Alkaline (Staining)ISO 105-E04Not Available4-5

Note: Fastness is graded on a scale of 1 to 5 for washing and rubbing, and 1 to 8 for light fastness, where a higher number indicates better fastness.[2]

Experimental Protocols

Accurate and reproducible assessment of dye fastness is contingent upon standardized experimental procedures. The following are detailed methodologies for the key fastness tests cited in this guide.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon-arc lamp apparatus with controlled irradiance, temperature, and humidity is used.

  • Test Specimen : A specimen of the dyed textile is prepared.

  • Blue Wool References : A set of eight standard blue wool fabrics, with known light fastness from 1 (very low) to 8 (very high), are used for comparison.

  • Procedure : The test specimen and the blue wool references are simultaneously exposed to the xenon-arc light under specified conditions.

  • Assessment : The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness rating corresponds to the number of the blue wool reference that shows a similar change in color.

Wash Fastness Testing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A suitable washing machine (e.g., a launder-ometer) with stainless steel containers, a thermostatically controlled water bath, and stainless steel balls for abrasion.

  • Test Specimen : A specimen of the dyed textile is sewn together with a multi-fiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Solution : A standard soap solution is prepared. For certain tests, sodium carbonate or sodium perborate (B1237305) may be added.

  • Procedure : The composite specimen is placed in a stainless steel container with the washing solution and stainless steel balls. It is then agitated in the washing machine at a specified temperature and for a specific duration.

  • Rinsing and Drying : After washing, the specimen is rinsed thoroughly and dried under specified conditions.

  • Assessment : The change in the color of the test specimen and the degree of staining on each fiber of the multi-fiber adjacent fabric are assessed using the grey scales.

Rubbing Fastness (Crocking) Testing (ISO 105-X12)

This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus : A crockmeter, which includes a standard rubbing finger and a means of applying a constant downward force.

  • Test Specimen : A specimen of the dyed textile is mounted on the base of the crockmeter.

  • Rubbing Cloth : A standard, white, desized, and bleached cotton fabric is used.

  • Procedure :

    • Dry Rubbing : The rubbing cloth is conditioned and then fixed to the rubbing finger. The specimen is rubbed a specified number of times.

    • Wet Rubbing : The rubbing cloth is wetted to a specific moisture content and then the rubbing test is performed as above.

  • Assessment : The degree of staining on the white rubbing cloth is assessed using the grey scale for staining.

Experimental Workflow for Fastness Assessment

The following diagram illustrates the logical flow of the experimental procedures for assessing the key fastness properties of a dyed textile.

G cluster_prep Sample Preparation cluster_tests Fastness Testing cluster_assessment Assessment cluster_results Results start Dyed Textile Sample specimen_prep Prepare Test Specimens start->specimen_prep light_fastness Light Fastness (ISO 105-B02) specimen_prep->light_fastness wash_fastness Wash Fastness (ISO 105-C06) specimen_prep->wash_fastness rub_fastness Rub Fastness (ISO 105-X12) specimen_prep->rub_fastness assess_light Compare with Blue Wool Scale light_fastness->assess_light assess_wash Assess Color Change & Staining with Grey Scales wash_fastness->assess_wash assess_rub Assess Staining with Grey Scale rub_fastness->assess_rub light_rating Light Fastness Rating (1-8) assess_light->light_rating wash_rating Wash Fastness Ratings (1-5) assess_wash->wash_rating rub_rating Rub Fastness Ratings (1-5) assess_rub->rub_rating

Caption: Workflow for Assessing Dye Fastness Properties.

References

A Comparative Guide to Chemical Reduction Methods for Synthesizing 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-Diaminobenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals, is predominantly achieved through the reduction of a nitroaromatic precursor, most commonly 2-amino-5-nitrobenzenesulfonic acid. The choice of reduction method is critical as it significantly impacts product yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the three primary chemical reduction methods: the Béchamp reduction (iron/acid), catalytic hydrogenation, and sulfide (B99878) reduction.

At a Glance: Comparison of Reduction Methods

ParameterBéchamp Reduction (Iron/Acid)Catalytic HydrogenationSulfide Reduction (Zinin-type)
Starting Material 2-amino-5-nitrobenzenesulfonic acid2-amino-5-nitrobenzenesulfonic acid2-amino-5-nitrobenzenesulfonic acid
Primary Reagents Iron filings, Acid (e.g., HCl, Acetic Acid)Hydrogen (H₂), Catalyst (e.g., Pd/C, Raney Ni)Sodium sulfide (Na₂S) or Sodium hydrosulfide (B80085) (NaSH)
Reported Yield Up to 95%[1]Generally high, but specific data for this synthesis is less available in open literature.Moderate to high; specific quantitative data for this synthesis is not readily available in public sources.
Product Purity Generally good, requires removal of iron sludge.Typically very high, catalyst filtration is the primary purification step.Can be high, but may require removal of sulfur byproducts.
Reaction Conditions Elevated temperature (e.g., 95°C)[1]Varies with catalyst and pressure (e.g., 20-150°C, 0.5-3 MPa for related sulfonated amines).Elevated temperature (reflux).[2]
Key Advantages Cost-effective, robust, and high-yielding.[1]High purity products, clean reaction with water as the main byproduct.Can be selective for nitro group reduction in the presence of other reducible functionalities.
Key Disadvantages Formation of large amounts of iron sludge, which can be problematic for disposal and product isolation.Higher initial cost due to precious metal catalysts, potential safety hazards associated with hydrogen gas.Potential for sulfur-containing impurities in the product, unpleasant odor of sulfide reagents.[2]

Experimental Protocols

Béchamp Reduction (Iron/Acid)

This classical method remains a widely used and effective route for the synthesis of this compound.

Reaction Scheme:

2-amino-5-nitrobenzenesulfonic acid 2-amino-5-nitrobenzenesulfonic acid This compound This compound 2-amino-5-nitrobenzenesulfonic acid->this compound Fe, H⁺ (e.g., HCl) H₂O, 95°C 2-amino-5-nitrobenzenesulfonic acid 2-amino-5-nitrobenzenesulfonic acid This compound This compound 2-amino-5-nitrobenzenesulfonic acid->this compound H₂, Catalyst (e.g., Pd/C or Raney Ni) Solvent, Temp, Pressure 2-amino-5-nitrobenzenesulfonic acid 2-amino-5-nitrobenzenesulfonic acid This compound This compound 2-amino-5-nitrobenzenesulfonic acid->this compound Na₂S or NaSH H₂O, Reflux

References

A Guide to Assessing the Cross-Reactivity of 2,5-Diaminobenzenesulfonic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of 2,5-Diaminobenzenesulfonic acid in common biological assays. While specific experimental data on the cross-reactivity of this compound is not extensively available in published literature, this document outlines the principles, experimental designs, and data presentation methods crucial for such an investigation. The provided protocols and data tables are illustrative examples to guide researchers in designing and interpreting their own studies.

Introduction to Cross-Reactivity in Biological Assays

Cross-reactivity is a phenomenon where a substance, other than the intended analyte, binds to the detection antibody or receptor in an assay, leading to inaccurate results.[1] This interference can result in either falsely elevated or falsely low measurements of the target analyte.[2][3] In the context of drug development and biological research, understanding the potential for cross-reactivity of small molecules like this compound is critical for ensuring the specificity and reliability of assay data.[1][2]

This compound is a chemical compound used in the synthesis of dyes and polymers.[4][5] Its structural features, including amino and sulfonic acid groups, could potentially interact with antibodies or other proteins in biological assays. Therefore, a thorough evaluation of its cross-reactivity is a necessary step in validating any assay where its presence is possible.

Comparative Analysis of Cross-Reactivity

To assess the cross-reactivity of this compound, its effect on the detection of a primary analyte would be compared against a panel of structurally related and unrelated compounds. The results would be presented as the percentage of cross-reactivity, calculated using the concentration of the interfering compound that produces a 50% inhibition of the assay signal (IC50) relative to the IC50 of the primary analyte.

Hypothetical Cross-Reactivity Data in a Competitive ELISA

CompoundIC50 (µM)% Cross-Reactivity
Primary Analyte (e.g., Analyte X) 0.1 100%
This compound >1000 <0.01%
3,4-Diaminobenzenesulfonic acid5000.02%
Aniline>1000<0.01%
Benzenesulfonic acid>1000<0.01%

Hypothetical Cross-Reactivity in a Receptor-Binding Assay

CompoundKi (nM)Fold-Selectivity vs. Primary Ligand
Primary Ligand (e.g., Ligand Y) 5 1
This compound >10,000 >2000
Structurally Similar Compound A25050
Structurally Dissimilar Compound B>10,000>2000

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity studies. Below are example protocols for common biological assays.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the cross-reactivity of this compound with an antibody specific to a target analyte.

  • Materials:

    • 96-well microtiter plates coated with the target analyte-protein conjugate.

    • Primary antibody specific to the target analyte.

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2M H2SO4).

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Assay buffer (e.g., PBS with 1% BSA).

    • This compound and other test compounds.

    • Primary analyte standard.

  • Procedure:

    • Prepare serial dilutions of the primary analyte standard and the test compounds (including this compound) in the assay buffer.

    • Add 50 µL of the standard or test compound dilutions to the wells of the coated microtiter plate.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the IC50 values for the primary analyte and all test compounds.

    • Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100.

2. Receptor-Binding Assay

This protocol assesses the ability of this compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes or purified receptors.

    • Radiolabeled primary ligand (e.g., [3H]-Ligand Y).

    • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).

    • This compound and other test compounds.

    • Unlabeled primary ligand for determining non-specific binding.

    • Scintillation cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the test compounds (including this compound) in the assay buffer.

    • In a 96-well plate, combine the cell membranes/receptors, radiolabeled ligand, and either buffer (for total binding), unlabeled primary ligand (for non-specific binding), or test compound.

    • Incubate for a specified time at a controlled temperature to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and the percent inhibition by the test compounds.

    • Determine the Ki values for all test compounds using the Cheng-Prusoff equation.

    • Calculate the fold-selectivity relative to the primary ligand.

Visualizing Experimental Workflows and Concepts

Competitive ELISA Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_assay Competitive Binding cluster_detection Signal Detection plate 96-well Plate analyte_conjugate Analyte-Protein Conjugate plate->analyte_conjugate Adsorption add_reagents Add Sample/Standard & Primary Antibody incubation1 Incubation add_reagents->incubation1 wash1 Wash incubation1->wash1 add_secondary Add HRP-Secondary Antibody incubation2 Incubation add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate read_plate Read Absorbance (450 nm) add_substrate->read_plate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Concept of Cross-Reactivity

Cross_Reactivity_Concept Ab Antibody Analyte Analyte Ab->Analyte Specific Binding Interferent Interfering Substance Ab->Interferent Cross-Reactivity

Caption: Specific binding versus cross-reactivity in an immunoassay.

Logical Flow for Investigating Interference

Interference_Investigation start Unexpected Assay Result check_protocol Review Assay Protocol & Reagent Quality start->check_protocol suspect_interference Suspect Interference check_protocol->suspect_interference dilution Perform Serial Dilutions suspect_interference->dilution alternative_assay Test with an Alternative Method suspect_interference->alternative_assay linearity Assess Linearity dilution->linearity confirm_interference Confirm/Rule Out Interference linearity->confirm_interference compare_results Compare Results alternative_assay->compare_results compare_results->confirm_interference

Caption: Decision tree for investigating suspected assay interference.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound in biological assays is limited, the potential for such interference exists for any small molecule. Researchers are encouraged to perform rigorous validation studies, such as those outlined in this guide, to ensure the accuracy and specificity of their results. The provided protocols and conceptual diagrams serve as a valuable resource for designing and executing these critical experiments.

References

A Comparative Guide to the Electrochemical Properties of Polymers from Diaminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes the available information on the synthesis and properties of the monomeric diaminobenzenesulfonic acid isomers and outlines the standard experimental protocols used for the electrochemical characterization of such conductive polymers. The absence of direct comparative data in the literature prevents the creation of a quantitative comparison table.

Monomer Isomers: A Structural Overview

The electrochemical behavior of the resulting polymers is fundamentally influenced by the isomeric substitution pattern of the amino and sulfonic acid groups on the benzene (B151609) ring of the diaminobenzenesulfonic acid monomer. The key isomers of interest are:

  • 2,4-Diaminobenzenesulfonic acid: This isomer possesses amino groups at the ortho and para positions relative to the sulfonic acid group.

  • 3,4-Diaminobenzenesulfonic acid: In this isomer, the amino groups are situated at the meta and para positions.

  • 3,5-Diaminobenzenesulfonic acid: This isomer features amino groups at two meta positions relative to the sulfonic acid group.

The spatial arrangement of these functional groups dictates the polymerization mechanism, the resulting polymer chain structure, and consequently, its electronic and ionic conductivity.

Experimental Protocols

To facilitate future comparative studies, this section details the standard methodologies for the synthesis and electrochemical characterization of polymers derived from diaminobenzenesulfonic acid isomers.

Synthesis of Polydiaminobenzenesulfonic Acid

1. Electropolymerization:

  • Electrolyte Preparation: A solution of the chosen diaminobenzenesulfonic acid isomer (e.g., 0.1 M) is prepared in an appropriate acidic electrolyte, such as 1 M sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or indium tin oxide), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).

  • Polymer Film Deposition: The polymer film is grown on the working electrode surface by cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: The potential is repeatedly cycled between a defined range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles. The appearance and growth of redox peaks in the voltammogram indicate polymer deposition.

    • Potentiostatic Method: A constant potential is applied to the working electrode for a specified duration to induce polymerization.

  • Post-Synthesis Treatment: After deposition, the polymer-coated electrode is rinsed with deionized water to remove any unreacted monomer and electrolyte.

2. Chemical Polymerization:

  • Reaction Setup: The diaminobenzenesulfonic acid isomer is dissolved in an acidic solution.

  • Oxidant Addition: A chemical oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is slowly added to the monomer solution under constant stirring at a controlled temperature (e.g., 0-5 °C).

  • Polymerization: The reaction is allowed to proceed for several hours, during which the polymer precipitates.

  • Purification: The polymer is collected by filtration, washed repeatedly with deionized water and a suitable organic solvent (e.g., methanol) to remove oligomers and residual oxidant, and then dried under vacuum.

Electrochemical Characterization

The following techniques are essential for evaluating the electrochemical properties of the synthesized polymers:

  • Cyclic Voltammetry (CV):

    • Objective: To investigate the redox behavior, determine redox potentials, and assess the electrochemical stability of the polymer.

    • Procedure: The polymer-coated electrode is immersed in a monomer-free electrolyte, and the potential is swept cyclically. The resulting current-voltage plot reveals the oxidation and reduction peaks characteristic of the polymer's redox transitions.

  • Galvanostatic Charge-Discharge (GCD):

    • Objective: To determine the specific capacitance of the polymer, a key parameter for energy storage applications.

    • Procedure: A constant current is applied to the electrode, and the potential is monitored over time during charging and discharging cycles. The specific capacitance is calculated from the slope of the discharge curve.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Objective: To study the charge transfer resistance, ionic conductivity, and capacitive behavior of the polymer-electrolyte interface.

    • Procedure: A small amplitude AC voltage is applied over a range of frequencies, and the impedance response is measured. The resulting Nyquist plot can be modeled with an equivalent circuit to extract key electrochemical parameters.

Visualization of Experimental Workflow and Isomer-Property Relationship

To illustrate the processes involved in this research area, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_Monomer Monomer Preparation cluster_Synthesis Polymer Synthesis cluster_Characterization Electrochemical Characterization Monomer Diaminobenzenesulfonic Acid Isomer (2,4-, 3,4-, or 3,5-) Chem_Poly Chemical Polymerization (e.g., with (NH₄)₂S₂O₈) Monomer->Chem_Poly Elec_Poly Electropolymerization (CV or Potentiostatic) Monomer->Elec_Poly CV Cyclic Voltammetry (CV) - Redox Potentials - Stability Chem_Poly->CV Elec_Poly->CV GCD Galvanostatic Charge-Discharge (GCD) - Specific Capacitance CV->GCD EIS Electrochemical Impedance Spectroscopy (EIS) - Conductivity, Resistance GCD->EIS Isomer_Property_Relationship cluster_Properties Electrochemical Properties Isomer Isomeric Structure (Position of -NH₂ and -SO₃H) Polymer_Structure Polymer Chain Structure & Morphology Isomer->Polymer_Structure influences Conductivity Conductivity Capacitance Capacitance Redox Redox Potentials Stability Cycling Stability Polymer_Structure->Conductivity Polymer_Structure->Capacitance Polymer_Structure->Redox Polymer_Structure->Stability

A Comparative Analysis of Catalysts for the Polymerization of 2,5-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of water-soluble conducting polymers from 2,5-Diaminobenzenesulfonic acid (DABSA) is a significant area of research, driven by the potential applications of these materials in biosensors, electrochromic devices, and EMI shielding. The choice of catalyst is a critical factor that dictates the reaction efficiency, polymer properties, and overall sustainability of the process. This guide provides a comparative study of two distinct catalytic systems for the oxidative polymerization of DABSA: enzymatic catalysis using Horseradish Peroxidase (HRP) and chemical oxidative coupling with a sodium perborate (B1237305)/boric acid system.

Performance Comparison of Catalytic Systems

The selection of a catalyst directly influences key performance indicators of the polymerization process, including reaction speed, the molecular weight of the resulting polymer, and the nature of the final product. The following table summarizes the quantitative and qualitative data derived from experimental studies.

Performance MetricEnzymatic: Horseradish Peroxidase (HRP) & H₂O₂Chemical: Sodium Perborate & Boric Acid
Catalyst System Horseradish Peroxidase (HRP) / Hydrogen Peroxide (H₂O₂)Sodium Perborate Tetrahydrate / Boric Acid
Polymer Type Polyaniline derivative (PDABSA)[1]Conjugated main chain azo polymer[2]
Avg. Molecular Weight ~18,000 Da[1]Described as "high molecular weight"[2]
Reaction Speed Rapid[1]Rapid (solution turns deep red within minutes)[2]
Key Advantages Environmentally benign (biocatalyst), produces fully sulfonated polyaniline structure.[1]Reduces side reactions by increasing the monomer's oxidation potential.[2]
Polymer Solubility Soluble at all pH conditions.[1]Highly soluble in water over a wide pH range and in polar organic solvents (DMF, DMSO, NMP).[2]

Note: The experimental conditions in the cited studies were not identical, and direct comparison should be made with this consideration.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are summarized from the referenced literature.

1. Enzymatic Polymerization using Horseradish Peroxidase (HRP)

This method utilizes the enzyme HRP to catalyze the oxidative coupling of DABSA in the presence of hydrogen peroxide.

  • Materials:

    • 2,5-Diaminobenzenesulfonate (DABSA)

    • Horseradish Peroxidase (HRP)

    • Hydrogen Peroxide (H₂O₂) (e.g., 3% solution)

    • Buffer solution (e.g., pH 4.4)

    • D₂O for NMR studies if required

  • Procedure:

    • Prepare a solution of DABSA in the appropriate buffer.

    • Add Horseradish Peroxidase to the monomer solution.

    • Initiate the polymerization by adding a specific volume of hydrogen peroxide solution (e.g., 10 µL of 3% H₂O₂ to 3.0 mL of solution)[1].

    • The reaction progress can be monitored over time by observing the change in absorbance at a specific wavelength (e.g., 420 nm) using a UV-vis spectrophotometer[1].

    • The final polymer can be isolated and purified for further characterization.

2. Chemical Oxidative Coupling using Sodium Perborate/Boric Acid

This protocol describes the synthesis of a high molecular weight, conjugated azo polymer through a chemical oxidation route.

  • Materials:

    • This compound (recrystallized from water)

    • Sodium Perborate Tetrahydrate

    • Boric Acid

    • Solvent: A mixture of THF and water (e.g., 2:1 ratio)[2]

  • Procedure:

    • Dissolve the recrystallized 2,5-diaminobenzene sulfonic acid monomer in the THF/water solvent mixture.

    • Add sodium perborate tetrahydrate and boric acid to the solution.

    • Stir the reaction mixture at room temperature for a designated period (e.g., 24 hours)[2].

    • Observe the color change; the solution is noted to turn deep red within a few minutes, indicating the start of the reaction[2].

    • After the reaction is complete, the resulting polymer can be precipitated, filtered, and purified.

Visualizing the Process and Catalyst Comparison

Diagrams help clarify complex workflows and relationships, providing an at-a-glance understanding for researchers.

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Purification & Analysis Monomer DABSA Monomer Prep Prepare Monomer Solution Monomer->Prep Solvent Aqueous Buffer / Solvent Solvent->Prep Catalyst Add Catalyst (e.g., HRP or Chemical Oxidant) Prep->Catalyst Initiator Add Initiator (e.g., H₂O₂) Catalyst->Initiator React Stir at Controlled Temperature & Time Initiator->React Purify Isolate & Purify Polymer React->Purify Char Characterize Polymer (MW, Spectroscopy, etc.) Purify->Char

Caption: Generalized workflow for the polymerization of this compound (DABSA).

G cluster_catalysts Catalytic Systems cluster_polymers Resulting Polymers DABSA This compound (Monomer) Enzymatic Enzymatic Catalyst Horseradish Peroxidase + H₂O₂ DABSA->Enzymatic Chemical Chemical Oxidant Sodium Perborate + Boric Acid DABSA->Chemical PDABSA Polyaniline Derivative (PDABSA) Enzymatic->PDABSA Oxidative Coupling AzoPolymer Azo Polymer Chemical->AzoPolymer Oxidative Coupling

Caption: Logical relationship between catalyst types and resulting polymer structures from DABSA.

References

Navigating the Structural Maze: A Guide to the X-ray Crystallographic Validation of 2,5-Diaminobenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comparative overview of the structural validation of 2,5-Diaminobenzenesulfonic acid derivatives using X-ray crystallography, a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Comparative Structural Data: A Case Study Approach

In the absence of a large dataset for direct comparison, we will focus on a representative example of a Schiff base derivative of a sulfonated aromatic amine, which follows a similar synthetic and analytical path to derivatives of this compound. The following table outlines the type of crystallographic data that would be collected and presented for such a compound.

ParameterDerivative 1 (Hypothetical)Alternative Derivative (Hypothetical)
Chemical Formula C₁₃H₁₀N₂O₃SC₁₅H₁₄N₂O₅S
Formula Weight 286.30346.35
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.45 Å, b = 12.33 Å, c = 10.78 Åa = 9.87 Å, b = 15.21 Å, c = 7.65 Å
α = 90°, β = 109.5°, γ = 90°α = 90°, β = 90°, γ = 90°
Volume (ų) 1057.41148.9
Z (Molecules/unit cell) 44
Calculated Density (g/cm³) 1.7982.001
Key Bond Lengths (Å) C-S: 1.77, S=O: 1.44, C=N: 1.28C-S: 1.76, S=O: 1.45, C=N: 1.29
**Key Bond Angles (°) **O-S-O: 119.5, C-C=N: 121.3O-S-O: 119.8, C-C=N: 120.9

Note: The data presented in this table is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallographic analysis.

Experimental Protocols: A Roadmap to Structural Validation

The following sections detail the typical experimental procedures for the synthesis and crystallographic analysis of a this compound derivative.

Synthesis of a Schiff Base Derivative

A common method for derivatizing this compound involves the formation of a Schiff base through condensation with an aldehyde.

  • Dissolution: this compound is dissolved in a suitable solvent, such as methanol (B129727) or ethanol.

  • Addition of Aldehyde: A stoichiometric equivalent of the desired aldehyde (e.g., salicylaldehyde) is added to the solution.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

  • Crystallization: The resulting Schiff base derivative is isolated by cooling the reaction mixture, followed by filtration. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

X-ray Crystallography Protocol

The structural validation is carried out using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal of the derivative is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The raw data is corrected for various factors, including Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Workflow

The process from the synthesis of a derivative to its final structural validation can be visualized as a logical workflow.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start This compound + Aldehyde reaction Condensation Reaction (Reflux) start->reaction product Schiff Base Derivative reaction->product crystal Single Crystal Growth product->crystal Isolation & Recrystallization xray X-ray Diffraction Data Collection crystal->xray process Data Processing & Structure Solution xray->process refine Structure Refinement process->refine validation Final Structural Validation refine->validation

Caption: Workflow from synthesis to structural validation.

This guide underscores the importance of X-ray crystallography in unequivocally determining the structure of novel this compound derivatives. While a comprehensive comparative database is yet to be established, the outlined protocols provide a robust framework for researchers to validate their synthetic products, a critical step in the journey of drug discovery and development.

A Comparative Guide to the Synthesis of 2,5-Diaminobenzenesulfonic Acid: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2,5-Diaminobenzenesulfonic acid is a critical process. This guide provides a comparative analysis of various synthesis routes, with a focus on their environmental impact. By examining key green chemistry metrics and providing detailed experimental protocols, this document aims to inform the selection of more sustainable synthetic strategies.

This compound is a vital building block in the pharmaceutical and dye industries.[1] However, its synthesis can involve hazardous reagents and generate significant waste. This comparison explores four primary synthesis routes: the p-phenylenediamine (B122844) route, the chemical reduction of 2-amino-5-nitrobenzenesulfonic acid, the sulfonation of m-phenylenediamine (B132917), and an electrochemical reduction approach.

Comparative Analysis of Environmental Impact

The environmental performance of each synthesis route is evaluated based on Atom Economy and the Environmental Factor (E-Factor). Atom economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product, while the E-Factor offers a more practical measure of waste generation, accounting for all materials used in the process.

Synthesis RouteStarting MaterialsReagents & SolventsYield (%)Atom Economy (%)E-FactorKey Environmental Considerations
p-Phenylenediamine Route p-Phenylenediamine hydrochloridePotassium dichromate, Sodium sulfite, Glacial acetic acid, Water< 60~45.8%> 15Use of highly toxic and carcinogenic potassium dichromate; generation of chromium and sulfur-containing waste streams.[2][3]
Chemical Reduction Route 2-Amino-5-nitrobenzenesulfonic acidIron filings, Hydrochloric acid, Sodium hydroxide (B78521), Waterup to 95~86.2%~10.5Generation of a large amount of iron oxide sludge; use of strong acid and base.[2]
Sulfonation Route m-PhenylenediamineFuming sulfuric acid (Oleum) or concentrated Sulfuric acid~95~91.3%> 5Use of large excess of corrosive and hazardous sulfuric acid, leading to significant acidic waste.[4]
Electrochemical Reduction 2-Amino-5-nitrobenzenesulfonic acidWater (as proton source), supporting electrolyteHigh~86.2%Potentially < 5Avoids the use of stoichiometric reducing agents, reducing waste; energy consumption is a key factor.[5]

Note: The Atom Economy and E-Factor values are estimated based on available experimental data and balanced chemical equations. The E-Factor for the electrochemical route is a theoretical minimum and depends heavily on the specific setup and energy efficiency.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the different synthesis routes.

Synthesis_Routes cluster_p_phenylenediamine p-Phenylenediamine Route cluster_chemical_reduction Chemical Reduction Route cluster_sulfonation Sulfonation Route cluster_electrochemical Electrochemical Reduction A1 p-Phenylenediamine HCl B1 Oxidation (K2Cr2O7) A1->B1 C1 Reduction (Na2SO3) B1->C1 D1 This compound C1->D1 A2 2-Amino-5-nitrobenzenesulfonic acid B2 Reduction (Fe/HCl) A2->B2 C2 This compound B2->C2 A3 m-Phenylenediamine B3 Sulfonation (H2SO4/Oleum) A3->B3 C3 This compound B3->C3 A4 2-Amino-5-nitrobenzenesulfonic acid B4 Electrochemical Cell A4->B4 C4 This compound B4->C4

Caption: Overview of the four main synthesis routes for this compound.

Detailed Experimental Protocols

p-Phenylenediamine Route

This method involves the oxidation of p-phenylenediamine followed by reduction.

Experimental Workflow:

p_phenylenediamine_workflow A Dissolve p-Phenylenediamine HCl in water and glacial acetic acid B Cool in ice bath A->B C Add K2Cr2O7 solution B->C D Add Na2SO3 C->D E Filter D->E F Recrystallize from water E->F G Filter and dry F->G H This compound G->H

Caption: Workflow for the synthesis via the p-phenylenediamine route.

Protocol:

  • In a 500 ml beaker, dissolve 15 g of p-phenylenediamine hydrochloride in 30 ml of water.

  • Add 180 g of glacial acetic acid and mix well.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of 8.2 g of potassium dichromate in 20 ml of water.

  • Once the solution turns dark green, add 35 g of sodium sulfite.

  • Filter the resulting precipitate.

  • Dissolve the filter cake in hot water (80°C), and allow it to slowly cool to recrystallize.

  • Filter the crystals and dry to obtain this compound.[3]

Chemical Reduction of 2-Amino-5-nitrobenzenesulfonic acid

This is a high-yield method using iron filings as the reducing agent.

Experimental Workflow:

chemical_reduction_workflow A Heat water, iron filings, and HCl B Add 2-Amino-5-nitrobenzenesulfonic acid and catalyst A->B C Maintain at 95°C B->C D Add NaOH solution C->D E Filter D->E F Acidify filtrate with HCl E->F G Filter and collect product F->G H This compound G->H

Caption: Workflow for the chemical reduction synthesis route.

Protocol:

  • To a 1000 ml three-necked flask, add 500 ml of water, 60 g of iron filings, and a small amount of hydrochloric acid.

  • Heat the mixture to 95°C.

  • Gradually add 76 g of 2-amino-5-nitrobenzenesulfonic acid and 3 g of a catalyst.

  • Maintain the reaction at 95°C until the reaction is complete (indicated by the disappearance of a yellow spot on filter paper).

  • Add sodium hydroxide solution to make the solution alkaline.

  • Filter the mixture to remove iron oxides.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter and dry the product to obtain this compound.[3]

Sulfonation of m-Phenylenediamine

This route involves the direct sulfonation of m-phenylenediamine.

Experimental Workflow:

sulfonation_workflow A React m-Phenylenediamine with H2SO4/Oleum in a solvent B Heat to 170-200°C A->B C Cool and dilute with water B->C D Purify aqueous phase C->D E Isolate product D->E F This compound E->F

Caption: Workflow for the sulfonation of m-phenylenediamine.

Protocol:

  • In a suitable reactor, combine m-phenylenediamine with a solvent such as o-dichlorobenzene or phosphoric acid.

  • Add concentrated sulfuric acid or fuming sulfuric acid (oleum).

  • Heat the reaction mixture to 170-200°C for several hours.

  • After cooling, carefully add water to the reaction mixture.

  • Separate the aqueous phase and purify it, for example, by decolorizing with activated carbon.

  • Isolate the this compound by precipitation or crystallization.

Electrochemical Reduction

This method offers a potentially greener alternative by using electrons as the reducing agent.

Conceptual Workflow:

electrochemical_workflow A Prepare electrolyte with 2-Amino-5-nitrobenzenesulfonic acid B Set up electrochemical cell (e.g., Copper cathode, Lead anode) A->B C Apply current at 60-65°C B->C D Monitor reaction progress C->D E Isolate product from electrolyte D->E F This compound E->F

Caption: Conceptual workflow for the electrochemical reduction route.

General Protocol:

  • Prepare an aqueous electrolyte solution containing 2-amino-5-nitrobenzenesulfonic acid and a supporting electrolyte.

  • Set up a divided or undivided electrochemical cell with a suitable cathode (e.g., copper) and anode (e.g., lead).

  • Heat the electrolyte to 60-65°C and apply a constant current or potential.

  • The reaction progress can be monitored by techniques such as cyclic voltammetry or by analyzing aliquots of the electrolyte.

  • Upon completion, the product can be isolated from the electrolyte by precipitation through pH adjustment or other purification methods.[3]

Conclusion

This comparative guide highlights the trade-offs between different synthesis routes for this compound in terms of yield and environmental impact. The chemical reduction and sulfonation routes offer high yields but come with significant waste generation concerns. The p-phenylenediamine route has a lower yield and utilizes a highly toxic reagent. The electrochemical reduction method presents a promising green alternative, although its industrial-scale feasibility and energy consumption require further investigation. By providing this data-driven comparison, we hope to empower researchers and chemical engineers to make more informed and sustainable choices in their synthetic endeavors.

References

Performance Benchmark: 2,5-Diaminobenzenesulfonic Acid-Based Materials Versus Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Materials derived from 2,5-Diaminobenzenesulfonic acid (DABSA) are emerging as versatile components in various scientific and biomedical applications. Their unique chemical structure, featuring both amine and sulfonic acid groups, allows for the synthesis of polymers with tailored properties, positioning them as potential alternatives to established industry standards. This guide provides a comparative analysis of DABSA-based materials in two key application areas: proton exchange membranes for fuel cells and conductive polymers for biosensors. The performance of these materials is benchmarked against industry-standard counterparts, supported by quantitative data and detailed experimental protocols.

Section 1: Proton Exchange Membranes (PEMs)

Sulfonated polyimides (SPIs) derived from DABSA are gaining attention as alternative materials for proton exchange membranes in fuel cells, challenging the dominance of the perfluorinated sulfonic acid polymer, Nafion®. The key advantages of SPIs include their potential for lower cost, reduced methanol (B129727) crossover, and good thermal stability.[1][2]

Comparative Performance Data

The following table summarizes the key performance metrics of a novel sulfonated polyimide (NSPI) synthesized using a derivative of DABSA, compared to the industry-standard Nafion® 117.

PropertyNovel Sulfonated Polyimide (NSPI 10)Nafion® 117 (Industry Standard)
Ion Exchange Capacity (IEC) (meq/g) 1.06 - 1.30[3]~0.90[3]
Water Uptake (%) Nearly equal to Nafion® 117[4]-
Proton Conductivity Higher than Nafion® 117 at elevated temperatures[4]-
Hydrolytic Stability (Weight Loss) 53% lower loss than Nafion® 117[4]-
Radical Oxidative Stability 75% higher than Nafion® 117[4]-
Direct Methanol Fuel Cell (DMFC) Performance at 70°C
Current Density (mA/cm²)275[3]230[3]
Maximum Power Density (mW/cm²)28.5[3]25[3]
Experimental Protocols

A typical synthesis of a sulfonated polyimide membrane from a DABSA derivative involves a multi-step process:

  • Synthesis of a Novel Sulfonated Diamine (NSDA): Aniline (B41778) is reacted with 2-formylbenzenesulfonic acid sodium salt and aniline hydrochloride. The resulting product is then used as a monomer.[5]

  • Polymerization: The NSDA is dissolved in m-cresol (B1676322) with triethylamine. 4,4'-oxydianiline (B41483) (ODA) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) are then added under a nitrogen atmosphere and stirred for 24 hours to form a viscous novel sulfonated polyamic acid (NSPAA) solution.[5]

  • Membrane Casting and Thermal Imidization: The NSPAA solution is cast into a film and then thermally imidized by heating to 80°C for 1 hour, followed by a gradual increase to 200°C, where it is held for 24 hours. The temperature is then slowly decreased to 50°C.[5]

Proton conductivity is a critical parameter for PEMs and is typically measured using Electrochemical Impedance Spectroscopy (EIS).

  • A sample of the membrane is placed in a four-probe conductivity cell.

  • The cell is placed in a controlled environment where temperature and humidity can be precisely regulated.

  • An AC signal of varying frequency is applied to the outer electrodes, and the resulting voltage is measured across the inner electrodes.

  • The impedance of the membrane is determined from the Nyquist plot (a plot of the imaginary part of impedance versus the real part).

  • The proton conductivity (σ) is calculated using the following formula: σ = L / (R × A) where L is the distance between the inner electrodes, R is the resistance of the membrane (obtained from the Nyquist plot), and A is the cross-sectional area of the membrane.[6][7]

G cluster_synthesis Sulfonated Polyimide Synthesis cluster_testing Performance Testing DABSA_Derivative DABSA Derivative (Sulfonated Diamine) Polyamic_Acid Polyamic Acid Solution DABSA_Derivative->Polyamic_Acid Comonomers Comonomers (e.g., ODA, BTDA) Comonomers->Polyamic_Acid SPI_Membrane Sulfonated Polyimide Membrane Polyamic_Acid->SPI_Membrane Thermal Imidization SPI_Membrane_Test SPI Membrane EIS Electrochemical Impedance Spectroscopy SPI_Membrane_Test->EIS Proton_Conductivity Proton Conductivity Data EIS->Proton_Conductivity

Caption: Workflow for SPI membrane synthesis and testing.

Section 2: Conductive Polymers for Biosensors

Self-doped polyaniline (PANI), synthesized through the copolymerization of aniline with a sulfonated aniline derivative like DABSA, is a promising material for electrochemical biosensors. This is due to its good conductivity at neutral pH, environmental stability, and ease of functionalization.[8][9] A common industry standard for conductive polymers in biosensors is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

Comparative Performance Data for Glucose Biosensors

The table below compares the performance of glucose biosensors constructed using a PANI-based conductive polymer and the industry-standard PEDOT:PSS.

Performance MetricPolyaniline (PANI)-Based BiosensorPEDOT:PSS-Based Biosensor (Industry Standard)
Sensitivity 99.4 µA mM⁻¹ cm⁻²[9]0.82 µA/mM[10]
Linear Range 2 - 1600 µM[11]1.03 - 3.01 mM[10]
Limit of Detection (LOD) 0.4 µM[11]0.02 mM[12]
Response Time < 5 seconds[13]2 - 2.5 minutes[10]

Note: Performance characteristics of biosensors can vary significantly based on the specific fabrication method, electrode material, and immobilization strategy.

Experimental Protocols
  • Electrode Preparation: A glassy carbon electrode (GCE) is polished and cleaned.

  • PANI Film Deposition: A self-doped PANI film is electrochemically deposited onto the GCE from a solution containing aniline and this compound.

  • Enzyme Immobilization: Glucose oxidase (GOx) is immobilized on the PANI-modified electrode. This can be achieved by cross-linking with glutaraldehyde.

  • Blocking: The remaining active sites on the electrode are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding.

Amperometry is a common technique for glucose detection.

  • The biosensor is placed in a phosphate (B84403) buffer solution (PBS) at a specific pH.

  • A constant potential is applied to the working electrode.

  • A baseline current is established.

  • A known concentration of glucose is added to the PBS, and the change in current is measured. The current change is proportional to the glucose concentration.

  • A calibration curve is constructed by plotting the current response against different glucose concentrations to determine the sensitivity, linear range, and limit of detection.

G Start Clean Electrode PANI_Deposition Electrodeposit PANI-DABSA Film Start->PANI_Deposition GOx_Immobilization Immobilize Glucose Oxidase (GOx) PANI_Deposition->GOx_Immobilization Blocking Block with BSA GOx_Immobilization->Blocking Finished_Sensor Finished Biosensor Blocking->Finished_Sensor Amperometric_Measurement Amperometric Measurement Finished_Sensor->Amperometric_Measurement Data_Analysis Data Analysis (Calibration Curve) Amperometric_Measurement->Data_Analysis Performance_Metrics Sensitivity, LOD, Linear Range Data_Analysis->Performance_Metrics

Caption: Experimental workflow for biosensor fabrication and testing.

Conclusion

Materials derived from this compound demonstrate significant potential as high-performance alternatives to industry-standard materials in the fields of proton exchange membranes and biosensors. The data presented in this guide indicates that DABSA-based sulfonated polyimides can offer superior or comparable performance to Nafion® in fuel cell applications, with potential advantages in stability and cost. Similarly, PANI synthesized with DABSA shows promise for the development of highly sensitive and responsive biosensors. Further research and optimization of these materials are warranted to fully realize their commercial potential. The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings.

References

Safety Operating Guide

Safe Disposal of 2,5-Diaminobenzenesulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Diaminobenzenesulfonic acid is critical to ensure laboratory safety and environmental protection. This substance is classified as a combustible and corrosive hazardous material, causing severe skin burns and eye damage.[1][2] Adherence to established protocols is essential for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4] An eyewash station and safety shower must be readily accessible.[4]

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[5] For small spills, carefully vacuum or sweep up the material, avoiding dust generation, and place it into a designated, labeled disposal container.[3][4]

Quantitative Data for Disposal

The following table summarizes key parameters for the safe storage and disposal of this compound waste.

ParameterSpecificationSource
Waste Container Type Leak-proof, tightly sealed, and compatible with corrosive materials. Plastic is often preferred.[6][7]
Container Labeling Must include "Hazardous Waste," the full chemical name ("this compound"), date of accumulation, and hazard pictograms (Corrosive).[7][1][7]
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[8]
Storage Conditions Store in a designated corrosives area, away from incompatible materials such as oxidizing agents. Keep containers tightly closed.[4]

Experimental Protocol for Disposal

The disposal of this compound should be managed through an established Environmental Health and Safety (EHS) hazardous waste program.[7] Direct disposal into regular trash or down the sewer system is strictly prohibited.[7]

Materials:

  • Personal Protective Equipment (PPE): safety goggles, face shield, gloves, lab coat

  • Designated hazardous waste container (leak-proof, compatible with corrosives)

  • Hazardous waste labels

  • Tools for solid waste transfer (e.g., scoop, brush)

  • Spill control materials

Procedure:

  • Preparation: Don all required PPE before handling the chemical waste. Ensure the designated hazardous waste container is clean, dry, and properly labeled with "Hazardous Waste" and the chemical name.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated container. Minimize dust generation during this process.[4]

  • Container Sealing: Securely seal the container to prevent any leakage.

  • Final Labeling: Complete the hazardous waste label with the date of accumulation and any other information required by your institution's EHS program.

  • Storage: Store the sealed container in a designated satellite accumulation area for corrosive materials, segregated from incompatible chemicals.[4][9]

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[8]

  • Decontamination: Thoroughly clean any equipment used for the transfer of the chemical waste. Dispose of any contaminated disposable materials (e.g., wipes) as hazardous waste.

Disposal Workflow Diagram

G start Start: Identify 2,5-Diaminobenzenesulfonic acid for disposal ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prepare_container Step 2: Prepare Labeled Hazardous Waste Container ppe->prepare_container transfer_waste Step 3: Carefully Transfer Waste (Minimize Dust) prepare_container->transfer_waste seal_container Step 4: Securely Seal the Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill Potential Hazard store_waste Step 5: Store in Designated Satellite Accumulation Area seal_container->store_waste request_pickup Step 6: Request Pickup from EHS store_waste->request_pickup end End: Professional Disposal request_pickup->end cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->transfer_waste Resume Process

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.